1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKBKNYKUSDAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise determination of their molecular architecture is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative N-heterocycle, 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. Moving beyond a simple recitation of techniques, we explore the strategic integration of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We detail not only the "how" but the "why" of the analytical workflow, providing field-proven protocols and interpreting the resulting data to build an unassailable structural proof. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical sciences who require a robust framework for heterocyclic characterization.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly valued scaffold in pharmaceutical development.[3] Its unique electronic properties and versatile substitution patterns allow it to serve as a pharmacophore in a wide array of drugs, including analgesics, anti-inflammatories, and anti-cancer agents.[2] The biological activity of these compounds is critically dependent on the precise arrangement of substituents on the pyrazole ring. Therefore, the unambiguous confirmation of a synthesized compound's structure is the foundational step upon which all subsequent biological and toxicological data rests.
Our target molecule, this compound (Molecular Formula: C₁₂H₁₂N₂O, Molecular Weight: 200.24 g/mol ), presents a classic analytical challenge.[4][5][6] It contains multiple distinct structural motifs: a 1,4-disubstituted pyrazole ring, a flexible N-benzyl group, and an acetyl moiety. Our task is to confirm not only the presence of these components but their exact connectivity.
The Elucidation Workflow: A Triad of Spectroscopic Techniques
Figure 1: The integrated workflow for structural elucidation.
Mass Spectrometry (MS): Establishing the Molecular Formula
Causality: The first step is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Expected Results: For C₁₂H₁₂N₂O, the expected exact mass of the protonated molecule [M+H]⁺ is 201.1022. HRMS analysis should yield a measured mass within a very low error margin (typically < 5 ppm) of this theoretical value.
Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) can provide structural clues. Key expected fragments include:
-
m/z 91: The tropylium ion ([C₇H₇]⁺), a hallmark of a benzyl group.
-
m/z 109: Loss of the benzyl group, leaving the acetyl-pyrazole cation.
-
m/z 43: The acetyl cation ([CH₃CO]⁺).
Nuclear Magnetic Resonance (NMR): The Definitive Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7][8] We use a suite of experiments to assemble the structure piece by piece.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Predicted Chemical Shifts (in CDCl₃, ~400 MHz):
-
~ δ 7.8-8.0 ppm (s, 1H): Pyrazole H-5 proton. Expected to be a singlet and deshielded due to the adjacent nitrogen and the electron-withdrawing acetyl group.
-
~ δ 7.6-7.8 ppm (s, 1H): Pyrazole H-3 proton. A singlet, typically slightly upfield from H-5.
-
~ δ 7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group.
-
~ δ 5.4-5.6 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. A singlet as it has no adjacent protons.
-
~ δ 2.5 ppm (s, 3H): Methyl protons (-CH₃) of the acetyl group. A sharp singlet.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH₃, CH₂, and CH carbons.
Predicted Chemical Shifts (in CDCl₃, ~100 MHz):
-
~ δ 197.0 ppm: Carbonyl carbon (C=O) of the acetyl group.
-
~ δ 140-145 ppm: Pyrazole C-5.
-
~ δ 135-140 ppm: Pyrazole C-3.
-
~ δ 134.5 ppm: Quaternary ipso-carbon of the phenyl ring.
-
~ δ 128-129 ppm: CH carbons of the phenyl ring.
-
~ δ 120-125 ppm: Pyrazole C-4 (the carbon bearing the acetyl group).
-
~ δ 54.0 ppm: Methylene carbon (-CH₂-) of the benzyl group.
-
~ δ 26.5 ppm: Methyl carbon (-CH₃) of the acetyl group.
2D NMR: Assembling the Fragments
While 1D NMR suggests the presence of the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the definitive connections.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH). This would mainly confirm the couplings within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
The methylene protons (~5.5 ppm) of the benzyl group will show a correlation to the pyrazole carbons C-3 and C-5, confirming the N-1 attachment point.
-
The methyl protons (~2.5 ppm) of the acetyl group will show correlations to the carbonyl carbon (~197 ppm) and, crucially, to the pyrazole C-4 (~120-125 ppm). This proves the acetyl group is attached at the C-4 position.
-
The pyrazole H-3 proton will correlate to C-5 and C-4. The pyrazole H-5 proton will correlate to C-3 and C-4.
Figure 2: Key 2- and 3-bond HMBC correlations for structural confirmation.
Summary of NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | DEPT-135 |
| Acetyl -CH₃ | ~ 2.5 (s, 3H) | ~ 26.5 | CH₃ (pos) |
| Acetyl -C=O | - | ~ 197.0 | - (null) |
| Pyrazole H-3 | ~ 7.7 (s, 1H) | ~ 138.0 | CH (pos) |
| Pyrazole H-5 | ~ 7.9 (s, 1H) | ~ 142.0 | CH (pos) |
| Pyrazole C-4 | - | ~ 122.0 | - (null) |
| Benzyl -CH₂- | ~ 5.5 (s, 2H) | ~ 54.0 | CH₂ (neg) |
| Benzyl Ph-H | ~ 7.3 (m, 5H) | ~ 128.5 | CH (pos) |
| Benzyl Ph-C | - | ~ 134.5 | - (null) |
Infrared (IR) Spectroscopy: Functional Group Confirmation
Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[9][10] It serves as an excellent orthogonal technique to corroborate the findings from NMR and MS.
Expected Absorption Bands:
-
~ 1665-1685 cm⁻¹: A strong, sharp absorption band characteristic of an aryl ketone C=O stretch. The conjugation with the pyrazole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
~ 3030-3100 cm⁻¹: Medium to weak bands corresponding to aromatic C-H stretching (both pyrazole and phenyl rings).
-
~ 1450-1580 cm⁻¹: Multiple sharp bands corresponding to C=C and C=N bond stretching within the aromatic rings.
-
~ 2950-2850 cm⁻¹: Weak bands from the aliphatic C-H stretching of the benzyl methylene and acetyl methyl groups.
The presence of the strong carbonyl (C=O) band is a critical piece of confirmatory evidence for the acetyl group.
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid.
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Internal Reference: Use a standard lock mass solution (e.g., purine) for continuous internal calibration.
-
-
Data Processing: Process the acquired spectrum to obtain the accurate mass of the [M+H]⁺ ion and calculate the mass error in ppm against the theoretical value for C₁₂H₁₃N₂O⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy[8]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
DEPT-135: Use standard Bruker pulse program parameters.
-
2D Experiments (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for a J-coupling of 8 Hz.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, MestReNova). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual signal at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory or equivalent.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for the sample and the background.
-
-
Data Processing: Perform an automatic background subtraction. Identify and label the peak maxima for the key functional group vibrations.
Conclusion: A Unified Structural Proof
The structural elucidation of this compound is achieved through the systematic and logical integration of complementary spectroscopic data. HRMS confidently establishes the molecular formula (C₁₂H₁₂N₂O). IR spectroscopy confirms the presence of the critical ketone functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, mapping the entire carbon-hydrogen framework and unequivocally placing the benzyl group on the N-1 nitrogen and the acetyl group on the C-4 carbon of the pyrazole ring. This rigorous, multi-technique approach represents the gold standard in chemical analysis, ensuring the absolute structural integrity required for advanced research and development.
References
-
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 7. [Link]
-
Nayak, S. K., et al. (2022). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. SN Applied Sciences, 4(4), 118. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-814.
-
Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(2), 142-151. [Link]
-
Zecchi, G. (1995). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of agricultural and food chemistry, 43(5), 1383-1389. [Link]
-
SpectraBase. 1-(1-Benzyl-5-hydroxy-3-methyl-1H-pyrazol-4-yl)ethanone. Wiley-VCH. [Link]
-
AOBChem. This compound. AOBChem. [Link]
-
NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic Asymmetric Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. The Royal Society of Chemistry. [Link]
-
Ghiuță, I.-A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]
-
CAS. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. CAS Common Chemistry. [Link]
-
Blanckaert, P., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Journal of Forensic Sciences, 66(5), 1629-1638. [Link]
-
Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1016. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemscene.com [chemscene.com]
- 5. aobchem.com [aobchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone (CAS: 1188263-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details the chemical properties, plausible synthetic routes, comprehensive characterization data, and explores the potential therapeutic applications of this compound based on structure-activity relationships of analogous pyrazole derivatives. Detailed experimental protocols and theoretical data are provided to support researchers in the synthesis, identification, and evaluation of this promising molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of therapeutic agents targeting a wide array of biological targets. Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature the pyrazole core, underscoring its therapeutic relevance. The metabolic stability of the pyrazole ring further enhances its appeal in drug development. This guide focuses on the N-benzylated derivative, this compound, a compound poised for exploration in various therapeutic areas.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₂H₁₂N₂O.[1][2] Its chemical structure combines the stable pyrazole ring with a benzyl group at the N1 position and an acetyl group at the C4 position, providing multiple points for potential biological interactions and further chemical modifications.
| Property | Value | Source |
| CAS Number | 1188263-60-6 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% (Commercially available) | [2] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |
| logP (Predicted) | 2.134 | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
This procedure is adapted from the general method for N-alkylation of pyrazoles.
Protocol:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole.
Rationale: The benzylation of pyrazole occurs readily at the N1 position under basic conditions. Potassium carbonate acts as a mild base to deprotonate the pyrazole, and acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.
Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-1H-pyrazole-4-carbaldehyde.
Rationale: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that regioselectively attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.
This final step involves the addition of a methyl group to the aldehyde, followed by oxidation.
Protocol:
-
Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add a solution of methylmagnesium bromide (MeMgBr, 1.2 eq) or methyllithium (MeLi, 1.2 eq) in a suitable solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Dissolve the crude alcohol intermediate in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane and stir at room temperature.
-
Upon completion of the oxidation, filter the reaction mixture through a pad of celite and silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
Rationale: The Grignard or organolithium reagent acts as a nucleophile, adding a methyl group to the electrophilic carbonyl carbon of the aldehyde. The resulting secondary alcohol is then oxidized to the corresponding ketone.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.[4][5][6]
¹H NMR Spectroscopy
-
Benzyl Protons: A singlet for the benzylic methylene protons (CH₂) is expected around δ 5.3-5.5 ppm. The aromatic protons of the benzyl group should appear as a multiplet in the range of δ 7.2-7.4 ppm.
-
Pyrazole Protons: Two singlets corresponding to the protons at the C3 and C5 positions of the pyrazole ring are anticipated. These would likely appear in the region of δ 7.5-8.0 ppm.
-
Acetyl Protons: A sharp singlet for the methyl protons of the acetyl group should be observed in the upfield region, around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A characteristic peak for the carbonyl carbon of the acetyl group is expected in the downfield region, around δ 190-195 ppm.
-
Pyrazole Carbons: The carbons of the pyrazole ring should resonate in the aromatic region, typically between δ 110-140 ppm.
-
Benzyl Carbons: The benzylic carbon (CH₂) is expected around δ 50-55 ppm. The aromatic carbons of the benzyl group will appear in the δ 125-140 ppm range.
-
Acetyl Carbon: The methyl carbon of the acetyl group will be found in the upfield region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the ketone is expected in the range of 1670-1690 cm⁻¹.
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyrazole and benzene rings will likely appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene and acetyl methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 200. Subsequent fragmentation would likely involve the loss of the acetyl group (M-43) and the benzyl group (M-91).
Potential Therapeutic Applications: A Structure-Activity Perspective
While this compound has not been extensively studied for its biological activity, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry. The specific substitution pattern of this molecule suggests several potential therapeutic applications.
Caption: Potential therapeutic applications of this compound.
Kinase Inhibition
Numerous pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The benzyl and acetyl groups of this compound can be further functionalized to enhance potency and selectivity for specific kinases.
Anti-inflammatory and Analgesic Activity
The structural features of certain pyrazole derivatives are key to their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern of this compound could be explored for potential COX-2 inhibitory activity, which would be beneficial for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Anticancer and Antiprotozoal Activity
The pyrazole scaffold is present in several anticancer and antiprotozoal agents. The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, or interference with essential parasitic enzymes. The potential of this compound as a lead compound for the development of novel anticancer or antileishmanial drugs warrants further investigation through biological screening.[7][8]
Conclusion and Future Directions
This compound is a synthetically accessible and versatile molecule with significant potential for drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, plausible synthetic routes, and predicted characterization data. The exploration of its biological activities, guided by the known pharmacology of the pyrazole scaffold, presents a promising avenue for future research. Further studies should focus on the optimization of the synthetic protocol, experimental validation of its spectroscopic properties, and a thorough evaluation of its efficacy in relevant biological assays to unlock its full therapeutic potential.
References
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
-
Dana Bioscience. (n.d.). This compound 5g. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry, 10(19).
- Ghareb, N., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023.
- Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.
- MDPI. (2022).
-
NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3352881, 1-Benzyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-Phenyl-4-acetyl-pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
- Taylor & Francis Online. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry, 10(19).
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. aobchem.com [aobchem.com]
- 4. rsc.org [rsc.org]
- 5. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Benzyl-Substituted Pyrazole Derivatives for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of therapeutic agents across a vast range of diseases. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.
The introduction of a benzyl group to the pyrazole core adds a critical layer of complexity and opportunity. The benzyl moiety can serve multiple roles: it can act as a reactive handle for further functionalization, a key pharmacophoric element that interacts with biological targets, or a modulator of the compound's overall physicochemical properties, such as lipophilicity and solubility. This guide provides a comprehensive overview of the synthesis, characterization, and pharmacological applications of benzyl-substituted pyrazole derivatives, intended for professionals engaged in medicinal chemistry and drug development.
Core Synthetic Strategies: Building the Benzyl-Pyrazole Framework
The synthesis of benzyl-substituted pyrazoles can be approached through two primary strategies: constructing the pyrazole ring with a pre-attached benzyl group on one of the precursors, or by attaching the benzyl group to a pre-formed pyrazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern (regioselectivity).
Cyclocondensation Reactions: The Workhorse of Pyrazole Synthesis
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. To synthesize N-benzyl pyrazoles, a benzylhydrazine is the key reagent.
-
Mechanism and Rationale: The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the benzylhydrazine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst (e.g., acetic acid) is common to facilitate the dehydration step.
-
Regioselectivity: When using an unsymmetrical 1,3-diketone, a mixture of two regioisomers can be formed. The reaction conditions, including solvent and temperature, can be optimized to favor the formation of one isomer over the other. For instance, enaminones reacting with aryl hydrazines have been shown to produce regioselective products in high yield.
[3+2] Cycloaddition Reactions
A powerful alternative for constructing the pyrazole ring involves the 1,3-dipolar cycloaddition of a diazo compound (as the "C-N-N" synthon) with an alkyne or alkene. This method offers a different approach to controlling the substitution pattern.
-
Mechanism and Rationale: Diazo compounds react with dipolarophiles (like alkynes) in a concerted or stepwise fashion to form a dihydropyrazole (pyrazoline), which can then be oxidized to the aromatic pyrazole. The use of N-tosylhydrazones as stable precursors to generate diazo compounds in situ has become a popular and versatile strategy.
-
Advantages: This approach can provide access to pyrazoles that are difficult to synthesize via condensation methods and often proceeds with high regioselectivity.
Post-Synthetic N-Benzylation
In many cases, it is more straightforward to synthesize a parent NH-pyrazole and subsequently introduce the benzyl group via an N-alkylation reaction.
-
Mechanism and Rationale: The NH proton of the pyrazole ring is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a pyrazolate anion. This nucleophilic anion then readily reacts with an electrophile, such as benzyl bromide or benzyl chloride, in a standard Sₙ2 reaction to yield the N-benzyl pyrazole.
-
Considerations: A key challenge is the potential for alkylation at either of the two ring nitrogens in an unsymmetrical pyrazole, leading to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction conditions can influence the isomeric ratio.
Caption: General workflow for synthesis and characterization.
Structural and Spectroscopic Characterization
Unambiguous characterization is paramount to confirming the successful synthesis of the target molecule and its purity. A combination of spectroscopic and analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR: The benzylic protons (–CH₂–) typically appear as a characteristic singlet in the range of δ 5.3-5.6 ppm. Protons on the pyrazole ring and the benzyl aromatic ring will have distinct chemical shifts and coupling patterns that are diagnostic of the substitution pattern.
-
¹³C NMR: The signal for the benzylic carbon provides a key confirmation, alongside the distinct signals for the pyrazole and aromatic ring carbons.
-
2D NMR: Techniques like HSQC and HMBC are invaluable for definitively assigning proton and carbon signals, especially in complex structures with multiple substituents.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
-
Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, X-ray crystallography provides unequivocal proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles. This technique is the gold standard for determining regiochemistry and stereochemistry and offers insights into intermolecular interactions in the solid state.
Table 1: Typical NMR Data for a Representative 1-Benzyl-3,5-dimethylpyrazole
| Assignment | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| Pyrazole-CH | 5.8 - 6.0 (s, 1H) | 105.0 - 107.0 |
| Benzyl-CH₂ | 5.1 - 5.3 (s, 2H) | 52.0 - 54.0 |
| Aromatic-H | 7.2 - 7.4 (m, 5H) | 127.0 - 138.0 |
| Pyrazole-CH₃ | 2.1 - 2.3 (s, 6H) | 11.0 - 14.0 |
(Note: Chemical shifts are approximate and can vary based on solvent and substitution.)
Pharmacological Significance & Structure-Activity Relationships (SAR)
Benzyl-substituted pyrazoles have been investigated as inhibitors of a wide array of biological targets, demonstrating their versatility in drug design. The benzyl group often occupies a key hydrophobic pocket within the target protein's active site.
Key Biological Targets
-
Kinases: Numerous protein kinases, which are crucial regulators of cell signaling, have been successfully targeted by pyrazole derivatives. For example, 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation. The structural features of aminopyrazole inhibitors have been studied to achieve high selectivity for c-Jun N-terminal kinase 3 (JNK3) over other kinases like p38.
-
Cyclooxygenase (COX) Enzymes: The most famous pyrazole drug, Celecoxib, is a selective COX-2 inhibitor, though it is a diaryl-substituted pyrazole rather than strictly benzyl-substituted. Its success has spurred extensive research into pyrazoles as anti-inflammatory agents.
-
Cannabinoid Receptors (CB1): Diarylpyrazole derivatives, where one of the aryl groups can be a benzyl equivalent, have been developed as potent antagonists of the CB1 receptor, with potential applications in treating obesity and related metabolic disorders.
-
Other Targets: The pyrazole scaffold has been employed to design agents targeting various other enzymes and receptors, including meprin α and β, and protein-protein interactions like PEX14–PEX5.
Understanding Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing a lead compound into a drug candidate. For benzyl-substituted pyrazoles, SAR explores how modifications to different parts of the molecule impact biological activity.
-
Benzyl Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzyl ring can modulate electronic properties and steric fit within the binding pocket. For example, in a series of RIP1 kinase inhibitors, a 2,4-dichlorobenzyl group was found to be a key feature for high potency.
-
Pyrazole Ring Substitution: The nature and position of substituents on the pyrazole ring itself are critical. These groups can form hydrogen bonds, occupy adjacent pockets, or alter the overall conformation of the molecule to enhance binding affinity and selectivity.
-
Linker and Other Moieties: The connection point and any other appended functional groups (e.g., carboxamides, amines) are fine-tuned to optimize interactions with the target protein.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Case Study: Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors
A compelling example of the application of benzyl-substituted pyrazoles is in the development of inhibitors for RIP1 kinase, a therapeutic target for diseases involving programmed necrosis (necroptosis), such as pancreatitis.
-
Lead Compound: The initial lead was 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
-
SAR-Guided Optimization: Through systematic modifications, researchers explored the impact of various substituents. SAR analysis revealed that:
-
The 1-benzyl group was crucial for activity.
-
Replacing the 3-nitro group with other functionalities and adding substituents at the 4- and 5-positions of the pyrazole ring significantly impacted potency.
-
-
Potent Inhibitor: This optimization led to the discovery of compounds with nanomolar potency against RIP1 kinase and significant protective effects in a mouse model of pancreatitis. This work exemplifies how the benzyl-pyrazole scaffold can be rationally modified to yield potent and selective enzyme inhibitors with in vivo efficacy.
Experimental Protocols
Protocol 1: General Synthesis of a 1-Benzyl-3,5-disubstituted Pyrazole
This protocol describes a typical cyclocondensation reaction.
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzylhydrazine hydrochloride (1.0 eq) in ethanol (10 mL per mmol of hydrazine).
-
Addition of Diketone: To the stirred solution, add the 1,3-diketone (e.g., acetylacetone, 1.1 eq) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: After cooling the reaction to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzyl-substituted pyrazole derivative.
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for acquiring standard NMR spectra for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both the ¹H and ¹³C spectra, comparing them to expected values and using 2D NMR data if necessary for complex structures.
Future Perspectives
The benzyl-substituted pyrazole motif will undoubtedly continue to be a highly productive scaffold in drug discovery. Future research will likely focus on several key areas:
-
Targeting Novel Proteins: Applying this scaffold to newly validated and challenging biological targets, such as protein-protein interactions and allosteric enzyme sites.
-
Improving Drug Properties: Moving beyond potency and selectivity to fine-tune pharmacokinetic and pharmacodynamic (ADMET) properties for better drug performance and reduced toxicity.
-
New Synthetic Methodologies: The development of more efficient, regioselective, and environmentally friendly synthetic methods will accelerate the discovery process, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
The proven success and inherent versatility of benzyl-substituted pyrazoles ensure their place as a high-value scaffold in the ongoing quest for novel and effective medicines.
References
-
Szczepankiewicz, B. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5794-5804. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-363. [Link]
-
An, Song-Zhen, et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(32), 21477-21485. [Link]
-
Grobe, T., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1573-1584. [Link]
-
El-Gammal, O. A., et al. (2019). Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. Journal of Molecular Structure, 1180, 64-75. [Link]
-
Isenegger, P. G., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Bao, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1715. [Link]
-
Barbe, G., et al. (2007). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses, 84, 275. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate. [Link]
-
Florentino, I. F., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1201. [Link]
-
Wang, S., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(4), 846-850. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
Sagaama, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(1), 101235. [Link]
-
Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]
-
Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 119. [Link]
-
Bao, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2853. [Link]
-
Muthu, K., et al. (2023). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 43(9), 8196-8221. [Link]
-
He, S., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 365-374. [Link]
The Art of the Ring: A Technical Guide to the Synthesis of Pyrazole-Containing Heterocycles
Foreword: The Pyrazole Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its remarkable versatility allows for a wide array of chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity. This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[5] This guide provides an in-depth exploration of the key synthetic strategies for constructing pyrazole-containing heterocycles, offering both theoretical understanding and practical protocols for researchers, scientists, and professionals in drug development.
Chapter 1: Foundational Strategies for Pyrazole Synthesis
The construction of the pyrazole ring can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic Condensation
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[6][7] The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically in the presence of an acid catalyst.[8][9]
Mechanism and Rationale: The reaction proceeds through the initial formation of an imine between one of the carbonyl groups and the hydrazine.[8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The use of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomeric pyrazoles, a critical consideration in synthetic design.[5]
Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation
-
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)
-
Hydrazine Hydrate or Substituted Hydrazine (e.g., Phenylhydrazine) (1 equivalent)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Chapter 2: Advanced and Modern Synthetic Methodologies
While the Knorr synthesis is a workhorse, modern organic chemistry has introduced more sophisticated and versatile methods for constructing pyrazole rings, including 1,3-dipolar cycloadditions and multicomponent reactions.
1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Tool
The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene is a highly efficient method for pyrazole synthesis.[10][11] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes.[12]
Mechanism and Causality: The reaction involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. The regioselectivity is governed by the electronic and steric properties of both the diazo compound and the alkyne. In many cases, the reaction proceeds with high regioselectivity to yield a single pyrazole isomer.[13] A key advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones.[14]
Experimental Workflow: In Situ Generation of Diazo Compound for Pyrazole Synthesis
Caption: Simplified synthetic route to Celecoxib.
Sildenafil (Viagra®): A PDE5 Inhibitor
The synthesis of Sildenafil, a well-known treatment for erectile dysfunction, involves a multi-step sequence where the pyrazole ring is constructed early in the process. [15][16]The initial steps often involve the reaction of a diketoester with hydrazine to form the pyrazole core, which is then further elaborated. [17][18] Key Synthetic Steps:
-
Pyrazole Formation: Reaction of a diketoester with hydrazine. [17]2. N-Methylation: Selective methylation of one of the pyrazole nitrogens. [18]3. Functional Group Transformations: A series of reactions to introduce the ethoxyphenyl and sulfonamide moieties.
-
Pyrimidine Ring Formation: Cyclization to form the fused pyrazolo[4,3-d]pyrimidinone core of Sildenafil. [19]
Rimonabant (Acomplia®): A Cannabinoid Receptor Antagonist
Rimonabant, formerly used as an anti-obesity drug, features a 1,5-diarylpyrazole structure. [20][21]Its synthesis often involves the condensation of a diketoester with a substituted hydrazine, followed by further functionalization. [22] Retrosynthetic Analysis Logic:
Caption: Retrosynthetic approach for Rimonabant.
Conclusion: The Enduring Importance of Pyrazole Synthesis
The pyrazole nucleus continues to be a fertile ground for the discovery of new therapeutic agents. [1][23]The synthetic methodologies outlined in this guide, from the classic Knorr synthesis to modern multicomponent reactions, provide the essential tools for chemists to construct and explore novel pyrazole-containing molecules. A deep understanding of the underlying mechanisms and the practical aspects of these reactions is crucial for the successful design and development of the next generation of pyrazole-based drugs.
References
- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- The Synthesis of Sildenafil Citr
- The Significance of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- An Improved Synthesis of Rimonabant: Anti-Obesity Drug | Organic Process Research & Development - ACS Public
- Synthesis of Sildenafil Citr
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Public
- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online.
- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online.
- Knorr Pyrazole Synthesis - Chem Help ASAP.
- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Applic
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI.
- Sildenafil - Wikipedia.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist | ACS Chemical Neuroscience - ACS Public
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PubMed Central.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central.
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole synthesis - Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Public
- A Concise Review on the Synthesis of Pyrazole Heterocycles - ResearchG
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form | ACS Omega.
- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO 2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development.
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH.
- 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | The Journal of Organic Chemistry - ACS Public
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr pyrazole synthesis | Request PDF - ResearchG
- Paal-Knorr Synthesis - Alfa Chemistry.
- Paal–Knorr synthesis - Wikipedia.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Sildenafil - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. asianpubs.org [asianpubs.org]
- 21. A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone molecular weight
An In-Depth Technical Guide to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. We will delve into the core physicochemical properties, outline a robust synthetic pathway, detail methods for structural elucidation, and explore the compound's relevance within the broader context of pyrazole-based pharmacophores.
This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a benzyl group and substituted at the 4-position with an acetyl group. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern of this molecule makes it a valuable intermediate and a potential pharmacologically active agent itself.
Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 200.24 g/mol | [3][4] |
| Molecular Formula | C₁₂H₁₂N₂O | [3][5][6] |
| CAS Number | 1188263-60-6 | [3][5][6] |
| Physical Form | Solid | [5] |
| Purity (Typical) | ≥98% | [3][5] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [3] |
| LogP (Calculated) | 2.134 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| Synonyms | 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one, 1-(1-Benzyl-4-pyrazolyl)ethanone | [3][5] |
Synthesis and Structural Elucidation
Proposed Synthetic Workflow
A plausible and efficient route involves the condensation of benzylhydrazine with a suitable 1,3-dielectrophile precursor to the 4-acetylpyrazole core. This method is a cornerstone of pyrazole synthesis and offers high yields and regiochemical control.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical transformations for synthesizing similar pyrazole derivatives.[7][8]
Step 1: Synthesis of 1-Benzyl-1H-pyrazole
-
To a stirred solution of benzylhydrazine dihydrochloride (1.0 equiv) in methanol, add 1,1,3,3-tetramethoxypropane (1.05 equiv).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-1H-pyrazole.
Step 2: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
-
In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) while maintaining the temperature.
-
Stir the resulting Vilsmeier reagent for 30 minutes at 0°C.
-
Add a solution of 1-benzyl-1H-pyrazole (1.0 equiv) in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80°C until TLC indicates completion.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the aldehyde intermediate.
Step 3: Synthesis of this compound
-
To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in dry tetrahydrofuran (THF) at 0°C, add methylmagnesium bromide (a Grignard reagent, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the secondary alcohol product with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Dissolve the crude alcohol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir until the oxidation is complete, filter the reaction mixture through a pad of Celite, and concentrate the filtrate.
-
Purify the final product by column chromatography to yield this compound as a solid.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
Caption: Chemical structure with key groups for spectroscopic analysis.
| Technique | Expected Observations |
| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the acetyl methyl protons (E).~5.4 ppm (s, 2H): Singlet for the benzylic methylene protons (A).~7.2-7.4 ppm (m, 5H): Multiplet for the phenyl ring protons (B).~7.8 ppm (s, 1H) & ~8.0 ppm (s, 1H): Two singlets for the non-equivalent pyrazole ring protons (C, D). |
| ¹³C NMR | ~27 ppm: Acetyl methyl carbon.~55 ppm: Benzylic methylene carbon.~118-140 ppm: Aromatic and pyrazole carbons.~195 ppm: Carbonyl carbon (F). |
| IR Spectroscopy | ~1670 cm⁻¹: Strong absorption for the C=O stretch of the ketone.~1500-1600 cm⁻¹: Absorptions for C=C and C=N stretching in the aromatic and pyrazole rings.~2900-3100 cm⁻¹: C-H stretching for aromatic and aliphatic groups. |
| Mass Spectrometry (EI) | m/z 200.10: Molecular ion peak [M]⁺ corresponding to C₁₂H₁₂N₂O. |
Relevance and Applications in Drug Development
The pyrazole core is a key pharmacophore in numerous approved drugs, and N-benzyl pyrazole derivatives are actively investigated as potent and selective therapeutic agents.
Inhibition of RIP1 Kinase and Necroptosis
Recent research has identified 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[9] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death implicated in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway.
By inhibiting the kinase activity of RIP1, compounds like this compound can potentially block the downstream signaling cascade that leads to cell death. This mechanism of action makes them attractive candidates for developing treatments for conditions such as acute pancreatitis, multiple sclerosis, and rheumatoid arthritis.[9] Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications to the benzyl and pyrazole rings can significantly modulate potency and selectivity.[9]
Broader Therapeutic Potential
Beyond RIP1 kinase, the pyrazole scaffold is a versatile template for targeting various biological systems. For instance, other pyrazole ethanone derivatives have been explored as antagonists for chemokine receptors like CCR1, which are also involved in inflammatory responses.[10] The inherent drug-like properties of the pyrazole ring, combined with the synthetic tractability of molecules like this compound, ensure their continued importance in the discovery of novel therapeutics.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block and lead compound in drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed with modern analytical methods. The demonstrated activity of closely related analogs as potent RIP1 kinase inhibitors highlights a clear and compelling application for this compound class in developing new therapies for inflammatory and necrotic diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.
References
-
This compound - CAS:1188263-60-6 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]
-
More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem 2006;22(2). [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
This compound - AOBChem USA. AOBChem USA. [Link]
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. RSIS International. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone - ChemSynthesis. ChemSynthesis. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. ResearchGate. [Link]
-
Synthesis, characterization and bioce - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. ResearchGate. [Link]
-
1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PubMed. [Link]
-
China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory - BIOSYNCE. BIOSYNCE. [Link]
-
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC - NIH. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. PubMed. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. MDPI. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed. PubMed. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - CAS:1188263-60-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. aobchem.com [aobchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
An In-Depth Technical Guide to the Purity Assessment of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Introduction
This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmacologically active agents, valued for its role in compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Given its foundational role in the synthesis of more complex, high-value molecules, the purity of this compound is not merely a quality metric but a critical determinant of downstream success. Impurities can lead to unforeseen side reactions, diminished yields, and introduce confounding variables in biological assays, ultimately compromising research outcomes and regulatory compliance.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and ensuring the purity of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into synthesis-related impurities, robust analytical protocols, and an integrated strategy for comprehensive purity assessment.
Part 1: Synthesis Landscape and Potential Impurity Profile
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While various methods exist for pyrazole synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound equivalent with a substituted hydrazine.[3][4]
Sources
The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Since its initial synthesis, the inherent structural features of pyrazole have offered a versatile template for the design of a multitude of biologically active compounds.[3] Its unique electronic properties and the ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[4] The adaptability of the pyrazole core allows for the strategic placement of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5] This guide provides an in-depth exploration of the significant biological activities of pyrazole-containing compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss key structure-activity relationships that govern their potency and selectivity.
I. Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)
A paramount achievement in the therapeutic application of pyrazoles is the development of selective COX-2 inhibitors.[6] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7] The selective inhibition of COX-2 by certain pyrazole derivatives, most notably celecoxib, allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[7]
Mechanism of Action: The Molecular Basis of COX-2 Selectivity
The selective inhibition of COX-2 by diaryl-substituted pyrazoles like celecoxib is attributed to specific structural features of the enzyme's active site.[8] The COX-2 active site is slightly larger and possesses a side pocket that is absent in COX-1.[8] The sulfonamide moiety present in celecoxib and related pyrazoles can fit into this hydrophilic side pocket, leading to a stable and selective interaction with COX-2.[6][8] This binding prevents arachidonic acid from accessing the active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[9]
Signaling Pathway of COX-2 Inhibition by Pyrazole Compounds
Caption: COX-2 inhibition by pyrazole-based inhibitors.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.[10] The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[11]
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified ovine COX-1 and human recombinant COX-2 allows for a direct assessment of isoform selectivity.[12]
-
Cofactors: Hematin and L-epinephrine are included as necessary cofactors for the cyclooxygenase and peroxidase activities of the enzymes.[13]
-
Inhibitor Pre-incubation: Pre-incubating the enzyme with the test compound allows for the inhibitor to bind to the active site before the introduction of the substrate.[13]
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.[13]
-
Detection Method: An Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 provides a sensitive and specific method for quantifying the product of the enzymatic reaction.[11]
Step-by-Step Methodology: [11][12][13]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of hematin (100 µM) and L-epinephrine (40 mM) in the Tris-HCl buffer.
-
Prepare stock solutions of the pyrazole test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer.
-
10 µL of hematin solution.
-
10 µL of the appropriate enzyme solution (COX-1 or COX-2).
-
-
Add 10 µL of the pyrazole test compound dilution or vehicle (DMSO for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
-
PGE2 Quantification (ELISA):
-
Follow the manufacturer's instructions for a commercially available PGE2 ELISA kit to determine the concentration of PGE2 in each well.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 | >2500 |
| SC-560 | 0.009 | 6.3 | 0.0014 |
| Hypothetical Pyrazole 1 | 50 | 0.1 | 500 |
| Hypothetical Pyrazole 2 | 15 | 5 | 3 |
II. Anticancer Activity: Targeting Multiple Pathways of Cell Proliferation and Survival
The pyrazole scaffold has emerged as a prolific source of novel anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat cancer cell growth.[14][15] These mechanisms include the inhibition of key enzymes involved in cell cycle progression and signaling, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, as well as the disruption of the cellular machinery essential for cell division, like tubulin polymerization.[15][16] Furthermore, many pyrazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[17]
Mechanisms of Action in Oncology
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.[4][18] By binding to the ATP-binding pocket of kinases such as EGFR, BTK, and CDKs, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[14][15] The planarity of the pyrazole ring and the potential for diverse substitutions allow for the design of highly selective kinase inhibitors.[4]
-
Tubulin Polymerization Inhibition: Several pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[19][20] By binding to the colchicine-binding site on β-tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle.[19] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[20]
-
Induction of Apoptosis: Pyrazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[17] Some compounds have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of caspase cascades. Others can modulate the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the cellular balance towards programmed cell death.[21]
Simplified Apoptosis Induction Pathway by a Pyrazole Compound
Caption: Pyrazole-induced apoptosis via ROS and Bcl-2 modulation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][14]
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cancer cell lines representing different tumor types should be used to evaluate the spectrum of activity. A non-cancerous cell line is included to assess selectivity.[22]
-
MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to form a purple formazan product.[3]
-
Solubilization: The insoluble formazan crystals are dissolved in a solvent (e.g., DMSO) to allow for spectrophotometric quantification.[14]
-
Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells and is measured by absorbance at a specific wavelength.[9]
Step-by-Step Methodology: [9][14][23]
-
Cell Seeding:
-
Seed cancer cells and a non-cancerous control cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | Non-cancerous Cell IC50 (µM) |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 0.1 |
| Hypothetical Pyrazole 3 | 5.2 | 7.8 | 6.5 | >50 |
| Hypothetical Pyrazole 4 | 15.1 | 20.3 | 18.9 | >100 |
III. Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[24][25] The structural versatility of the pyrazole ring allows for the development of compounds that can target various microbial processes, making them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[26]
Mechanisms of Antimicrobial Action
The precise mechanisms of action for many antimicrobial pyrazoles are still under investigation, but several potential targets have been identified. Some pyrazoles are thought to disrupt the bacterial cell wall or membrane integrity, leading to cell lysis.[2] Others may interfere with essential metabolic pathways or inhibit the synthesis of nucleic acids or proteins.[27] For instance, some pyrazole-pyrimidine hybrids have shown to be effective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[27]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Synthesis of 1,3,5-trisubstituted pyrazoles.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate a wide array of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity profiles to minimize off-target effects, the exploration of novel biological targets, and the use of computational methods to guide the rational design of the next generation of pyrazole-based drugs. The in-depth understanding of the biological activities and the application of robust experimental methodologies, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic core.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
Reddy, C. R., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(3), 1341-1345. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Reuman, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5771-5783. [Link]
-
Wang, X., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(3), 567-575. [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11295-11316. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Scacheri, E., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2875-2884. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-132. [Link]
-
Wieber, T., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(1), 77-88. [Link]
-
Shawky, A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(18), 3247. [Link]
-
Guchhait, S. K., et al. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Organic Letters, 14(22), 5740-5743. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole-based multi-kinase inhibitors and their IC50... [Link]
-
MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]
-
Eldehna, W. M., et al. (2020). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 5(40), 25883-25897. [Link]
-
ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]
-
Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]
-
Wang, L., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 905, 123-129. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7780. [Link]
-
Wang, Y., et al. (2021). Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7780. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ResearchGate. (n.d.). The graph represents the variation in the level of COX-2 expression... [Link]
-
Moghadam, S. E., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 543-551. [Link]
-
Moghadam, S. E., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 543-551. [Link]
-
ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. [Link]
-
Al-Ostoot, F. H., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 15(26), 17734-17751. [Link]
-
Al-Ostoot, F. H., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 15(26), 17734-17751. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. meddocsonline.org [meddocsonline.org]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 20. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. protocols.io [protocols.io]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. scribd.com [scribd.com]
- 27. scispace.com [scispace.com]
Whitepaper: The Pyrazole Scaffold: A Cornerstone of Modern Therapeutic Drug Discovery
Executive Summary
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a versatile pharmacophore, engage in multiple non-covalent interactions, and maintain metabolic stability, have cemented its role in the development of numerous blockbuster drugs. This guide provides a technical overview of the core mechanistic principles behind pyrazole derivatives and explores their therapeutic applications across a spectrum of diseases, including inflammation, cancer, and central nervous system disorders. We will dissect key signaling pathways, present illustrative experimental workflows, and offer insights into the future trajectory of pyrazole-based drug discovery.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The designation of a chemical scaffold as "privileged" implies its ability to serve as a versatile framework for designing ligands that can interact with a wide range of distinct biological targets. The pyrazole nucleus is an exemplary case. Its therapeutic ubiquity is not accidental but is rooted in a set of advantageous chemical and structural properties.
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid, planar core, which reduces the entropic penalty upon binding to a target protein and allows for predictable, well-defined orientations of substituent groups in three-dimensional space.
-
Hydrogen Bonding Capability: The pyrazole ring features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual capacity allows it to form critical hydrogen bond interactions with amino acid residues in a protein's active site, a fundamental component of high-affinity binding.
-
Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can contribute to favorable dipole-dipole interactions within the binding pocket.
-
Bioisosteric Versatility: The pyrazole ring is often used as a bioisostere for other chemical groups, such as amides or other heterocyclic systems. This allows medicinal chemists to modulate a compound's properties—like solubility, metabolic stability, and target affinity—while retaining the core binding interactions.
These features collectively make the pyrazole scaffold a highly adaptable and effective starting point for designing potent and selective modulators of biological targets.
Core Mechanisms of Action
The therapeutic effects of pyrazole derivatives are primarily driven by their ability to act as potent and often selective inhibitors of key enzymes or as modulators of cell surface receptors.
Enzyme Inhibition
This is the most prominent mechanism through which pyrazole-based drugs exert their effects. The scaffold is exceptionally well-suited to fit into the ATP-binding pocket of kinases or the active sites of other enzymes like cyclooxygenases.
-
Kinase Inhibition: A vast number of pyrazole derivatives function as ATP-competitive kinase inhibitors. The pyrazole's N-H group can form a crucial "hinge-binding" interaction with the backbone of the kinase hinge region, a pattern observed across numerous kinase families. Substituents on the pyrazole ring can then be modified to occupy adjacent hydrophobic pockets, thereby conferring both potency and selectivity. This is the principle behind successful anticancer drugs like Crizotinib and Ruxolitinib.
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of drugs like Celecoxib stem from the selective inhibition of the COX-2 enzyme. The structure of these diaryl-substituted pyrazoles allows them to bind tightly to the active site of COX-2, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
The diagram below illustrates the inhibition of the JAK-STAT signaling pathway, a critical pathway in many cancers and inflammatory diseases, by a pyrazole-based kinase inhibitor.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.
Key Therapeutic Applications
The versatility of the pyrazole scaffold has led to its successful application in a wide array of therapeutic areas.
Anti-inflammatory Agents
Perhaps the most well-known application is in the treatment of inflammation. The development of selective COX-2 inhibitors revolutionized the management of arthritis and acute pain.
-
Celecoxib (Celebrex): A diarylpyrazole that selectively inhibits COX-2 over COX-1. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the protective COX-1 enzyme.
-
Mavacoxib (Trocoxil): Used in veterinary medicine for the treatment of degenerative joint disease in dogs, highlighting the cross-species utility of this drug class.
Anticancer Therapies
Pyrazole derivatives have become a cornerstone of targeted cancer therapy, primarily through kinase inhibition.
-
Crizotinib (Xalkori): An inhibitor of ALK and ROS1 kinases, used to treat non-small cell lung cancer (NSCLC) in patients with specific mutations in these genes.
-
Ruxolitinib (Jakafi): A potent inhibitor of JAK1 and JAK2 kinases, approved for treating myelofibrosis and polycythemia vera.
-
Encorafenib (Braftovi): A BRAF inhibitor used in combination to treat metastatic melanoma with BRAF V600E or V600K mutations.
The table below summarizes key FDA-approved pyrazole-based kinase inhibitors.
| Drug Name | Brand Name | Primary Target(s) | Approved Indication(s) |
| Celecoxib | Celebrex | COX-2 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain |
| Crizotinib | Xalkori | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) |
| Ruxolitinib | Jakafi | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Encorafenib | Braftovi | BRAF V600E | Unresectable or Metastatic Melanoma |
| Sildenafil | Viagra | PDE5 | Erectile Dysfunction, Pulmonary Arterial Hypertension |
Central Nervous System (CNS) Disorders
The pyrazole scaffold is increasingly being explored for its potential in treating CNS disorders.
-
Drimarene (Stresnil): A pyrazole derivative used as an antipsychotic and anxiolytic agent.
-
Cannabinoid Receptor Modulators: Synthetic pyrazole derivatives like Surinabant were developed as selective CB1 receptor antagonists for potential use in treating obesity and related metabolic disorders. While clinical development faced challenges, the research demonstrated the scaffold's ability to effectively modulate CNS receptors.
Case Study: A Representative Experimental Workflow
To illustrate the practical application of pyrazole chemistry in drug discovery, this section outlines a standard workflow for the synthesis and in vitro evaluation of a novel pyrazole-based kinase inhibitor.
Protocol: Synthesis of a 1,3,5-trisubstituted Pyrazole Derivative
This protocol describes a common and reliable method for synthesizing the pyrazole core via a condensation reaction.
Objective: To synthesize a pyrazole derivative as a potential kinase inhibitor.
Materials:
-
A substituted hydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride)
-
A 1,3-diketone (e.g., 1-(4-fluorophenyl)-3-methyl-1,3-butanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL) to dissolve the reactants.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes until the starting material (diketone) is consumed (typically 2-4 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Reduce the solvent volume under vacuum. Add distilled water to the residue, which should cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized pyrazole derivative against a target kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" binds to the ATP pocket. When the tracer is bound, FRET occurs. A compound that displaces the tracer from the ATP pocket disrupts FRET.
Materials:
-
Synthesized pyrazole compound (dissolved in DMSO)
-
Target Kinase (e.g., JAK2)
-
Eu-labeled anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the pyrazole compound in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reagent Addition: Add 5 µL of the Kinase/Eu-Antibody mixture to all wells.
-
Tracer Addition: Add 2.5 µL of the Tracer solution to all wells. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The diagram below visualizes this integrated discovery workflow.
Caption: A typical drug discovery workflow for pyrazole derivatives.
Future Directions and Emerging Applications
Research into pyrazole derivatives continues to expand into new and exciting areas. Current investigations are focused on their potential as:
-
Antiviral Agents: Compounds targeting viral enzymes like proteases and polymerases.
-
Antimicrobial Agents: Development of novel antibiotics and antifungals to combat drug-resistant strains.
-
Neurodegenerative Diseases: Modulators of targets implicated in Alzheimer's and Parkinson's disease, such as glycogen synthase kinase-3 (GSK-3).
The modular nature of pyrazole synthesis allows for the rapid generation of large libraries of compounds, which, when combined with high-throughput screening, will undoubtedly lead to the discovery of novel therapeutics for these and other challenging diseases.
Conclusion
The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent properties have enabled the development of life-changing therapies, from managing chronic inflammation to providing targeted treatments for cancer. The core mechanisms of action, primarily centered on enzyme inhibition, are well understood, providing a rational basis for future drug design. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrazole core is poised to remain a vital and highly productive scaffold in the ongoing quest for novel and effective medicines.
References
-
Title: The pyrazole scaffold: a versatile building block in medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: Pyrazole-containing derivatives as promising anticancer agents Source: RSC Publishing URL: [Link]
-
Title: A review on synthesis of pyrazole derivatives and their pharmacological properties Source: ResearchGate URL: [Link]
-
Title: Pyrazole and its Derivatives: A Review on their Biological Activities Source: ResearchGate URL: [Link]
-
Title: Pyrazole-based compounds as kinase inhibitors in cancer therapy Source: Wiley Online Library URL: [Link]
-
Title: The Privileged Pyrazole Scaffold in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
Methodological & Application
Palladium-Catalyzed Synthesis of Substituted Pyrazoles: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds and functional materials.[2] Its prevalence in pharmaceuticals is particularly noteworthy, with pyrazole-containing molecules exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4] The traditional synthesis of pyrazoles, often relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, while effective, can have limitations in terms of substrate scope and regioselectivity, especially for the preparation of highly substituted derivatives.[4][5][6]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the functionalization of the pyrazole ring is no exception.[7][8] These powerful methods offer unparalleled efficiency, functional group tolerance, and predictability, allowing for the precise installation of a wide array of substituents onto the pyrazole core.[9] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted pyrazoles, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and chemical development.
Strategic Approaches to Pyrazole Functionalization: A Palladium-Catalyzed Toolkit
Palladium catalysis offers a versatile toolkit for the construction and elaboration of the pyrazole scaffold. The primary strategies involve the coupling of pre-functionalized pyrazoles (e.g., halopyrazoles or pyrazole triflates) with various coupling partners, or the direct functionalization of pyrazole C-H bonds. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility.
This guide will focus on three major classes of palladium-catalyzed reactions for pyrazole synthesis:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds, crucial for the synthesis of N-arylpyrazoles and other amino-substituted derivatives.
-
Heck Coupling & C-H Functionalization: For the introduction of alkenyl groups and direct arylation, offering atom-economical routes to functionalized pyrazoles.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[9][10] In the context of pyrazole synthesis, it is a highly reliable method for introducing carbon-based substituents at various positions on the pyrazole ring.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[9][11]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11]
Protocol: General Procedure for Suzuki-Miyaura Coupling of Halopyrazoles
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh3, XPhos; 2-10 mol%)
-
Base (e.g., Na2CO3, K2CO3, K3PO4; 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the halopyrazole, arylboronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrazole.
Application Example: Synthesis of 4-Aryl-1H-pyrazole-3,5-diamines
A study by Soural et al. demonstrated an efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines.[12] The key step involved the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids.[12]
| Entry | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 | 95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | 98 |
| 3 | 4-Chlorophenylboronic acid | XPhos Pd G2 | 92 |
| 4 | 2-Thienylboronic acid | XPhos Pd G2 | 85 |
Adapted from Soural, M. et al., Org. Biomol. Chem., 2018, 16, 5638-5645.[12]
This protocol highlights the utility of modern palladium pre-catalysts like XPhos Pd G2, which often provide high yields under mild conditions.[12]
Buchwald-Hartwig Amination: A Gateway to N-Arylpyrazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15] It has become an indispensable tool for the synthesis of N-aryl heterocycles, including pyrazoles, which are prevalent in many pharmaceuticals.[13]
The Catalytic Cycle: Mechanism of C-N Bond Formation
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[13][15][16]
Figure 2: General Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (halopyrazole) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13][15][16]
The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being essential for high catalytic activity.[16]
Protocol: General Procedure for Buchwald-Hartwig Amination of Halopyrazoles
This protocol provides a general method for the N-arylation of pyrazoles or the amination of halopyrazoles.
Materials:
-
Halopyrazole or N-H pyrazole (1.0 equiv)
-
Aryl halide or Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2; 1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP; 2-10 mol%)
-
Base (e.g., NaOtBu, K2CO3, Cs2CO3; 1.5-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the pyrazole substrate, the coupling partner (amine or aryl halide), and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted or amino-substituted pyrazole.
Application Example: Synthesis of Tetrasubstituted 5-Trifluoromethylpyrazoles
Wiethan et al. reported a protocol for the synthesis of tetrasubstituted 5-trifluoromethylpyrazoles, which involved a Buchwald-Hartwig amination step to introduce a nitrogen-based substituent at the 4-position.[5][17] This showcases the reaction's ability to tolerate existing substituents and functionalize specific positions on the pyrazole ring.[5][17] The use of specific ligands like JosiPhos CyPF-tBu was crucial for the success of these challenging couplings.[5][17]
Heck Coupling and C-H Functionalization: Atom-Economical Strategies
The Heck reaction and direct C-H functionalization represent more atom-economical approaches to pyrazole synthesis, as they do not always require pre-functionalization of the pyrazole ring.
Heck Coupling: Formation of C-C Bonds with Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[18][19] This reaction can be used to introduce alkenyl substituents onto the pyrazole ring.
C-H Functionalization: A Modern Approach
Direct C-H functionalization is an increasingly important area of research, as it avoids the need to install a leaving group on the pyrazole ring, thus reducing the number of synthetic steps.[20][21][22] Palladium-catalyzed C-H arylation of pyrazoles can be achieved with aryl halides or other arylating agents. The regioselectivity of C-H functionalization can often be controlled by the inherent electronic properties of the pyrazole ring or by using directing groups.[20][21]
Figure 3: Simplified Workflow for Palladium-Catalyzed C-H Functionalization of Pyrazoles.
Protocol: General Procedure for Direct C-H Arylation of Pyrazoles
This protocol provides a general guideline for the direct C-H arylation of a pyrazole with an aryl bromide.
Materials:
-
Pyrazole (1.0 equiv)
-
Aryl bromide (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2; 5-10 mol%)
-
Ligand (if necessary)
-
Base (e.g., K2CO3, PivOK; 2-3 equiv)
-
Solvent (e.g., DMA, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine the pyrazole, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the arylated pyrazole.
Conclusion and Future Outlook
Palladium-catalyzed reactions have become indispensable tools for the synthesis of substituted pyrazoles, offering a wide range of methods to construct C-C and C-N bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction, along with the emerging field of direct C-H functionalization, provide chemists with a powerful arsenal for accessing novel pyrazole derivatives for applications in drug discovery and materials science.
Future developments in this field will likely focus on the use of more sustainable and economical base metal catalysts, the development of even more active and selective catalyst systems for C-H functionalization, and the application of these methods in flow chemistry for large-scale synthesis. As our understanding of catalytic mechanisms deepens, we can expect the continued evolution of these powerful synthetic tools, further enabling the exploration of the vast chemical space of substituted pyrazoles.
References
- BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Wiethan, C., Rosa, W. C., Bonacorso, H. G., & Stradiotto, M. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing.
- Doucet, H. (n.d.). Synthetic strategies of pyrazole-directing C−H activation. ResearchGate.
- Soural, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Anderson, K. W., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society.
- OUCI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Wiethan, C., et al. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing).
- Li, J., et al. (n.d.). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Alkyl C–H Bond Activation. PMC - PubMed Central.
- MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Ren, B., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- PMC - NIH. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Kamijo, S., et al. (2003). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Molecular Diversity.
- Ghavtadze, N., et al. (2012). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
- NIH. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review.
- OUCI. (n.d.). Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)H bond activation.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole and its derivative.
- ResearchGate. (2018). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- NIH. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
- ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- NIH. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ACS Publications. (1999). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jmcct.com [jmcct.com]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Biologically Active Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 1,3-diaryl-2-propen-1-one derivatives, commonly known as chalcones, originating from 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and various aromatic aldehydes. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs.[1] When incorporated into a chalcone framework—a precursor to flavonoids and other bioactive heterocycles—the resulting molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This guide delves into the robust and versatile base-catalyzed Claisen-Schmidt condensation reaction, offering a comprehensive experimental protocol, mechanistic insights, and characterization guidelines for researchers aiming to synthesize these high-value compounds.
Introduction: The Significance of Pyrazole-Chalcone Hybrids
Chalcones are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of flavonoids in plants.[5] Their synthetic analogues have garnered immense interest in drug discovery due to their diverse and potent biological activities.[3] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is another privileged scaffold in pharmaceutical development, known for its wide range of therapeutic applications.[1][4]
The strategic combination of these two pharmacophores into a single molecular entity creates hybrid compounds with potentially synergistic or novel biological activities. The reaction of this compound with various aldehydes provides a direct and efficient route to a library of pyrazole-based chalcones, which are valuable for structure-activity relationship (SAR) studies and as precursors for the synthesis of more complex heterocyclic systems like pyrazolines and pyridines.[6][7] This document outlines the fundamental principles and a validated protocol for this synthesis.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis is achieved through a base-catalyzed aldol condensation variant known as the Claisen-Schmidt condensation.[5][8] This reaction involves the condensation of an enolizable ketone (this compound) with a non-enolizable aldehyde in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism proceeds in three key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the methyl group of the ethanone, forming a resonance-stabilized enolate. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.
-
Dehydration: This intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the final chalcone product.
Caption: Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
Detailed Experimental Protocol
This protocol provides a general and robust method for the synthesis of pyrazole-based chalcones. It can be adapted for various substituted aromatic and heteroaromatic aldehydes.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 1188263-60-6)[9]
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid (for neutralization)
-
Deionized Water
-
Ethyl Acetate and n-Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Ice bath
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen aromatic aldehyde in ethanol (approx. 20 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Rationale: Ethanol serves as an excellent solvent for both reactants and the base catalyst, creating a homogeneous reaction medium.
-
-
Initiation of Condensation: While stirring, add an aqueous solution of KOH (e.g., 20%, 10 mL) or NaOH dropwise to the flask.[7] The reaction is often exothermic. Maintain the temperature at room temperature. A color change and/or precipitation of the product may be observed shortly after the base is added.
-
Rationale: The strong base is essential to deprotonate the ketone, initiating the condensation. Dropwise addition helps control the reaction rate and temperature.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-24 hours.[1][7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the starting ketone has disappeared.
-
Rationale: TLC is a critical tool for determining reaction completion, preventing the formation of side products from prolonged reaction times.
-
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water (approx. 100 mL) with constant stirring.[1][10] If the solution is basic, neutralize it with a few drops of glacial acetic acid until it is slightly acidic or neutral. The solid chalcone product will precipitate out.
-
Rationale: Pouring the reaction mixture into ice water causes the organic product, which is insoluble in water, to precipitate, effectively separating it from the water-soluble base and solvent.
-
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[11] Wash the solid thoroughly with cold water to remove any residual salts. Allow the product to air dry. For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.[10][11]
-
Rationale: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility, resulting in a highly pure crystalline product suitable for characterization and biological testing.
-
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis
Data, Characterization, and Expected Results
The reaction is generally high-yielding, especially with electron-withdrawing or neutral substituents on the aromatic aldehyde. The resulting chalcones are typically stable, crystalline solids.
Representative Data
The following table summarizes expected outcomes for the reaction with various aldehydes, based on typical results reported for similar pyrazole chalcone syntheses.
| Aldehyde Substrate | Typical Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | 4 - 8 | 85 - 95% |
| 4-Chlorobenzaldehyde | 2 - 6 | 90 - 98% |
| 4-Methoxybenzaldehyde | 6 - 12 | 80 - 90% |
| 4-Nitrobenzaldehyde | 2 - 4 | 92 - 99% |
| 2-Thiophenecarboxaldehyde | 4 - 8 | 80 - 90% |
Spectroscopic Characterization
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure.[1][12][13][14]
-
FT-IR (cm⁻¹): Look for a strong absorption band for the α,β-unsaturated carbonyl (C=O) group around 1630-1690 cm⁻¹ and a band for the C=C double bond around 1550-1625 cm⁻¹.[7]
-
¹H NMR (DMSO-d₆ or CDCl₃, δ ppm): Expect two characteristic doublets for the vinyl protons (-CH=CH-) in the range of 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. Aromatic and pyrazole protons will appear in the aromatic region (7.0-8.5 ppm), and the benzyl CH₂ protons will appear as a singlet around 5.5 ppm.[7][15]
-
¹³C NMR (δ ppm): The carbonyl carbon signal is typically observed downfield at 185-195 ppm. Signals for the vinyl carbons and aromatic/pyrazole carbons will also be present.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the target chalcone.
Conclusion and Outlook
The Claisen-Schmidt condensation provides a powerful and straightforward method for synthesizing a diverse array of this compound derived chalcones. This protocol is highly reliable, scalable, and tolerant of a wide range of functional groups on the aldehyde partner. The resulting compounds are of significant interest to the medicinal chemistry community, serving as both biologically active agents and versatile intermediates for the creation of more complex heterocyclic drug candidates.[6] This guide provides a solid foundation for researchers to explore this valuable chemical space in their drug discovery and development programs.
References
-
A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. ResearchGate. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. Available at: [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. ResearchGate. Available at: [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
-
Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. ResearchGate. Available at: [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of pyrazole chalcones by Claisen Schmidt condensation by conventional method. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. Available at: [Link]
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link]
-
This compound. AOBChem USA. Available at: [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones [mdpi.com]
- 9. aobchem.com [aobchem.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Utility of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone as a Pivotal Research Intermediate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. This versatile intermediate serves as a crucial building block in the construction of a diverse array of complex molecules with significant therapeutic potential. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1][2] This guide will delineate a robust synthetic protocol for this compound, explore its chemical reactivity, and present detailed application notes for its use in the synthesis of bioactive compounds, particularly in the realm of kinase inhibitor discovery.
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern therapeutics.[3][4][5] Its remarkable synthetic accessibility and diverse pharmacological profile have cemented its status as a privileged scaffold in drug discovery.[1][2] A multitude of FDA-approved drugs, spanning therapeutic areas from oncology to inflammatory diseases, incorporate the pyrazole motif as a critical pharmacophore.[3] Notably, several protein kinase inhibitors, a pivotal class of targeted cancer therapies, feature the pyrazole ring, highlighting its importance in contemporary medicinal chemistry.[3]
The subject of this guide, this compound, is a strategically designed intermediate that combines the favorable attributes of the pyrazole core with a reactive acetyl group at the 4-position and a benzyl protecting group on one of the nitrogen atoms. The benzyl group offers steric and electronic modulation while preventing unwanted side reactions, and the acetyl moiety serves as a versatile handle for a wide range of chemical transformations. This unique combination of features makes it an invaluable tool for the synthesis of compound libraries for high-throughput screening and lead optimization campaigns.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a research intermediate is paramount for its effective utilization. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1188263-60-6 |
| Purity | Typically ≥98% |
Note: Physical properties may vary slightly between batches and suppliers.
Synthetic Protocol: A Reliable Route to a Key Intermediate
The synthesis of this compound is most effectively achieved through the N-alkylation of the readily available 4-acetyl-1H-pyrazole with benzyl bromide. This method is reliable, scalable, and proceeds with high regioselectivity due to the thermodynamic stability of the N1-benzylated product.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
4-acetyl-1H-pyrazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-acetyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as an off-white to pale yellow solid.
Causality behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. Its insolubility in DMF drives the reaction forward.
-
Dropwise addition at 0°C: This is to control the initial exothermic reaction upon addition of the alkylating agent, benzyl bromide.
-
Aqueous work-up and extraction: This procedure is essential to remove the DMF, unreacted salts, and other water-soluble impurities.
-
Column chromatography: This final purification step is crucial to isolate the desired product from any unreacted starting material and potential N2-benzylated regioisomer.
Application Notes: Harnessing the Reactivity of the Acetyl Group
The true utility of this compound lies in the versatile reactivity of its acetyl group. This functional group serves as a synthetic linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular scaffolds.
Synthesis of Chalcone Derivatives
The acetyl group readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to furnish pyrazole-containing chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems with a broad spectrum of biological activities.[3]
Caption: Synthesis of pyrazole-chalcones.
Protocol: Synthesis of (E)-1-(1-benzyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure chalcone.
Synthesis of Pyrazolo[3,4-b]quinoline Scaffolds
The acetyl group can participate in Friedländer annulation reactions with 2-aminobenzaldehydes or 2-aminoketones to construct the pyrazolo[3,4-b]quinoline core. This fused heterocyclic system is a key pharmacophore in a number of kinase inhibitors and other biologically active molecules.[6]
Reaction Scheme:
Caption: Friedländer synthesis of pyrazolo[3,4-b]quinolines.
Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]quinoline
-
In a round-bottom flask, combine this compound (1.0 eq), 2-aminobenzaldehyde (1.0 eq), and a catalytic amount of L-proline (0.1 eq) in ethanol.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[3,4-b]quinoline derivative.
Conclusion
This compound is a highly valuable and versatile research intermediate. Its straightforward synthesis and the multifaceted reactivity of its acetyl group provide a robust platform for the development of novel and diverse molecular entities for drug discovery and medicinal chemistry research. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this key building block in their synthetic endeavors. The continued exploration of the synthetic potential of this intermediate is expected to yield a wealth of new compounds with promising therapeutic applications.
References
-
More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem 2006;22(2). [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 43-48. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(11), 4463-4469. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Zhang, T., Yin, L., Zhang, J., & Li, S. (2016). Design, synthesis, and biological evaluation of 1-benzyl-1H-pyrazole derivatives as receptor interacting protein 1 kinase inhibitors. Chemical biology & drug design, 87(4), 569-574. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1, 3, 5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-188. [Link]
-
Mali, R. K., Jawale, D. V., & Mane, A. S. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
AOBChem. This compound. [Link]
-
Dana Bioscience. This compound 5g. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Ahmed, A. A., Abd El-All, M. M., El-Hallouty, S. M., Elshahid, Z. A., & Eliwa, E. M. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific reports, 15(1), 1-17. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Kaczor, A. A., & Płaziński, W. (2020). 1H-Pyrazolo [3, 4-b] quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(12), 2775. [Link]
-
Sharma, V., & Kumar, V. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20(1), 178-186. [Link]
-
Tumosienė, I., Jonuškienė, I., & Kantminienė, K. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
International Journal of Research and Scientific Innovation (IJRSI). (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. 5(2). [Link]
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor ruxolitinib.[1] The pyrazole ring system's unique electronic properties and conformational flexibility allow for the precise orientation of substituents to interact with biological targets, making it a fertile ground for the development of novel therapeutics.
This guide focuses on a specific and highly valuable pyrazole derivative: 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone . The introduction of a benzyl group at the N1 position and an ethanone moiety at the C4 position creates a versatile chemical entity. The benzyl group can be strategically modified to explore hydrophobic pockets in target proteins, while the ethanone functional group serves as a convenient handle for further chemical elaboration, enabling the generation of diverse compound libraries for screening and optimization.[2]
Recent research has highlighted the potential of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[2] This discovery opens up exciting avenues for the therapeutic application of this scaffold in a range of inflammatory diseases and neurodegenerative disorders. This document will provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of this compound and its derivatives, offering detailed protocols and insights for researchers in the field of drug development.
Chemical Synthesis: A Protocol for the Preparation of this compound
The synthesis of this compound can be achieved through several established synthetic routes for pyrazole formation. One common and effective method involves the cyclization of a chalcone intermediate. The following protocol is a representative procedure based on established methodologies for pyrazole synthesis.[3][4]
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Cyclization
This two-step process first involves the formation of a pyrazole-4-carbaldehyde, which is then converted to the corresponding chalcone, followed by cyclization. A more direct approach, however, involves the benzylation of a pre-formed pyrazole ring.
Step 1: Synthesis of 1-(1H-Pyrazol-4-yl)ethanone
A plausible precursor is 1-(1H-Pyrazol-4-yl)ethanone. This can be synthesized through various methods, including the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Step 2: N-Benzylation of 1-(1H-Pyrazol-4-yl)ethanone
This step introduces the benzyl group at the N1 position of the pyrazole ring.
Materials and Reagents:
-
1-(1H-Pyrazol-4-yl)ethanone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(1H-Pyrazol-4-yl)ethanone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with benzyl bromide.
-
DMF is a polar apathetic solvent that is suitable for SN2 reactions and helps to dissolve the reactants.
-
Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological assays.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: Targeting Kinase Activity
A significant application of the 1-benzyl-1H-pyrazole scaffold is in the development of kinase inhibitors. Specifically, derivatives of this compound have shown potent inhibitory activity against RIP1 kinase, a key player in necroptosis and inflammation.[2]
Protocol 2: In Vitro RIP1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against RIP1 kinase using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human RIP1 kinase
-
Kinase substrate (e.g., a generic kinase peptide or a specific RIP1 substrate)
-
ATP
-
This compound or its derivatives (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the RIP1 kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for RIP1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the RIP1 kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System:
-
Positive Control: A known RIP1 inhibitor should be included to validate the assay's performance.
-
Negative Control: DMSO-only wells serve as the baseline for 100% kinase activity.
-
Z'-factor Calculation: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the RIP1 kinase inhibitory activity of a series of 1-benzyl-1H-pyrazole derivatives, demonstrating the impact of substitutions on the benzyl ring.[2]
| Compound ID | Substitution on Benzyl Ring | RIP1 Kinase Kd (µM) | Cell Necroptosis EC50 (µM) |
| 1a | 2,4-dichloro | - | - |
| 4a | 4-fluoro | 0.121 | 0.235 |
| 4b | 4-chloro | 0.078 | 0.160 |
| 4c | 4-bromo | 0.103 | 0.201 |
| 4d | 4-methyl | 0.256 | 0.489 |
| 4e | 4-methoxy | 0.312 | 0.623 |
Expert Insights on SAR:
The data reveals that electron-withdrawing groups at the 4-position of the benzyl ring, such as fluoro, chloro, and bromo, enhance the inhibitory activity against RIP1 kinase. The 4-chloro substitution (compound 4b ) appears to be optimal in this series, with the lowest Kd and EC50 values. In contrast, electron-donating groups like methyl and methoxy at the same position lead to a decrease in potency. This suggests that the electronic properties of the benzyl ring play a crucial role in the interaction with the RIP1 kinase binding site.
Broader Applications: Anti-inflammatory and Anticancer Potential
The versatility of the this compound scaffold extends beyond kinase inhibition. Pyrazole derivatives are well-documented for their anti-inflammatory and anticancer properties.[5][6] The ethanone moiety can be readily transformed into other functional groups, such as chalcones, which are known to possess potent biological activities.[3]
Protocol 3: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)
This in vivo protocol is a standard method for screening compounds for acute anti-inflammatory activity.[7]
Materials and Reagents:
-
Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan solution in normal saline
-
Test compound (this compound derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives, particularly as RIP1 kinase inhibitors, underscores its potential for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of compounds derived from this promising chemical entity. Future research should focus on expanding the structure-activity relationship studies, exploring a wider range of substitutions on both the pyrazole and benzyl rings, and investigating the therapeutic potential of optimized derivatives in relevant preclinical models of inflammatory and cancerous diseases.
References
-
Faisal, M., et al. (2019). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]
-
Harish R. Dabhi et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link]
-
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Sahu, N.K., et al. (2012). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available at: [Link]
-
Suma, B. V., Wahyuningsih, T. D., & Astuti, Y. (2019). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. Available at: [Link]
-
Rakhi Gawali & Raghunath Bhosale. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Cardiovascular Medicine. Available at: [Link]
-
Tighadouini, S., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]
-
Ahmad, A., et al. (2016). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Akademi Sains Malaysia. Available at: [Link]
-
Kumar, V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibitor Screening with 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has positioned them as premier targets for therapeutic intervention. Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged structure."[1] Its synthetic tractability and ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases have led to its incorporation into numerous FDA-approved drugs.[1][3] Analogs of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone represent a promising chemical series for the development of novel kinase inhibitors, leveraging the advantageous properties of the pyrazole core to achieve potency and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of this compound analogs as kinase inhibitors. We will delve into the underlying principles of pyrazole-based kinase inhibition, present detailed protocols for both biochemical and cell-based screening assays, and discuss the interpretation of results and potential challenges.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The pyrazole ring is a versatile pharmacophore in the design of kinase inhibitors.[4][5] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket.[1] For this compound analogs, the pyrazole core is hypothesized to anchor the molecule in the active site, while the benzyl and ethanone moieties, along with their various substitutions, can be tailored to exploit specific sub-pockets, thereby driving potency and selectivity for the target kinase.[6][7] The overarching goal of these inhibitors is to competitively block the binding of ATP, thus preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.
Caption: Mechanism of competitive kinase inhibition by pyrazole analogs.
Experimental Protocols: A Two-Tiered Screening Approach
A robust screening cascade is essential for the identification and characterization of promising kinase inhibitors. We recommend a two-tiered approach, beginning with a high-throughput biochemical assay to determine direct inhibitory activity against a panel of purified kinases, followed by cell-based assays to assess efficacy in a more physiologically relevant context.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to directly measure the inhibitory effect of the pyrazole analogs on the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.[8][9] The ADP-Glo™ Kinase Assay is a common and reliable method for this purpose.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
This compound analogs (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (specific to the kinase of interest)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole analogs in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor for the target kinase as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase buffer.
-
Add 5 µL of the master mix to each well of the compound plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol assesses the ability of the pyrazole analogs to bind to the target kinase within a living cell, providing a more accurate measure of compound potency in a physiological context.[10] The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding by competitive displacement of a fluorescent tracer.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
This compound analogs (dissolved in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue culture-treated 96-well or 384-well plates
-
Plate reader capable of measuring BRET signals (filtered luminescence)
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in Opti-MEM™ at the desired concentration.
-
Plate the cells in the appropriate well format and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole analogs in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the recommended concentration.
-
Add the compound dilutions to the cell plate.
-
Immediately add the tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound and tracer binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's instructions.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle (DMSO) control.
-
Determine the IC50 values by plotting the BRET ratio against the log of the compound concentration and fitting the data to a suitable dose-response curve.
-
Data Presentation and Interpretation
The results from the screening assays should be organized in a clear and concise manner to facilitate comparison between the different pyrazole analogs.
Table 1: Biochemical and Cell-Based Screening of this compound Analogs
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| Analog-001 | Kinase A | 15.2 | 89.7 |
| Analog-002 | Kinase A | 250.6 | >10,000 |
| Analog-003 | Kinase A | 8.9 | 45.3 |
| Analog-001 | Kinase B | >10,000 | >10,000 |
| Analog-003 | Kinase B | 5,678 | >10,000 |
Interpretation of Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor. In the example above, Analog-003 is the most potent inhibitor of Kinase A in both biochemical and cell-based assays.
-
Structure-Activity Relationship (SAR): By comparing the structures of the analogs with their corresponding activities, researchers can identify key chemical features that contribute to potency and selectivity.
-
Biochemical vs. Cell-Based Potency: A significant drop-off in potency between the biochemical and cell-based assays (as seen with Analog-002) can indicate poor cell permeability, active efflux from the cell, or high protein binding in the cellular environment.
-
Selectivity: Screening against multiple kinases (e.g., Kinase A and Kinase B) is crucial to assess the selectivity of the compounds. A highly selective inhibitor will have a much lower IC50 for the target kinase compared to off-target kinases.
Considerations for Off-Target Effects and Further Development
While the pyrazole scaffold can be engineered for selectivity, it is important to be aware of potential off-target effects.[11][12] Promiscuous kinase inhibitors can lead to undesirable side effects in a therapeutic setting. Therefore, promising "hit" compounds from the initial screen should be profiled against a broader panel of kinases to fully characterize their selectivity profile.[13]
Further development of lead compounds will involve more in-depth cellular assays to probe their effects on downstream signaling pathways, as well as in vivo studies to evaluate their pharmacokinetic properties and efficacy in disease models.[13][14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for the initial screening and characterization of these compounds. By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively identify and advance lead candidates with the desired potency, selectivity, and cellular activity for further preclinical and clinical development.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available from: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available from: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available from: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Pyrazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with pyrazole and its derivatives standing out as a versatile and promising scaffold in medicinal chemistry.[2][3] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a structural motif found in a variety of clinically significant drugs, including the anti-inflammatory agent celecoxib and the analgesic antipyrine.[2][3]
Over the past few decades, a growing body of evidence has highlighted the significant antimicrobial potential of pyrazole derivatives against a broad spectrum of pathogenic bacteria and fungi.[4][5][6][7][8] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The chemical tractability of the pyrazole ring allows for extensive structural modifications, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the evaluation of the antimicrobial properties of novel pyrazole derivatives. We will delve into the fundamental principles behind antimicrobial susceptibility testing, provide detailed, field-proven protocols for key in vitro assays, and offer insights into the interpretation of the generated data. The overarching goal is to equip researchers with the necessary tools and knowledge to rigorously assess the antimicrobial potential of their synthesized pyrazole compounds.
Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing
Before embarking on experimental protocols, it is crucial to understand the fundamental principles that underpin the assessment of a compound's antimicrobial activity. The primary objectives of these assays are to determine whether a compound can inhibit the growth of or kill a specific microorganism and to quantify the concentration at which these effects occur.
Mechanism of Action: A Brief Overview for Pyrazole Derivatives
While the precise mechanism of action can vary depending on the specific substitutions on the pyrazole ring, several key cellular targets have been implicated in their antimicrobial effects. Understanding these potential mechanisms can aid in experimental design and data interpretation. Some pyrazole derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), both of which are critical for bacterial replication and survival.[3][8][12] DNA gyrase is a topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[8] DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and certain amino acids.[8] Inhibition of these enzymes leads to the cessation of bacterial growth and, in some cases, cell death. Other proposed mechanisms include the disruption of the bacterial cell wall.[8]
Part 2: Experimental Protocols for In Vitro Antimicrobial Screening
The following protocols describe standardized methods for the initial screening and quantitative evaluation of the antimicrobial activity of pyrazole derivatives. It is imperative to maintain aseptic techniques throughout these procedures to prevent contamination and ensure the validity of the results.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity of a compound and is an excellent first-pass screening tool. The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[13][14]
Materials:
-
Test pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) and antifungal (e.g., Fluconazole) drugs for positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent for the test compounds
-
Sterile Mueller-Hinton agar (MHA) plates for bacteria
-
Sterile Sabouraud dextrose agar (SDA) or Potato dextrose agar (PDA) plates for fungi
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[13]
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole derivatives in DMSO to a stock concentration of 1 mg/mL. Ensure complete dissolution.[13]
-
Inoculum Preparation:
-
Aseptically pick a few well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of the MHA or SDA/PDA plate with the swab in three different directions to ensure uniform growth.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create equidistant wells (typically 4-5 per plate) in the inoculated agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test pyrazole solution into a designated well.
-
Similarly, add the standard antibiotic/antifungal solution to another well as a positive control and DMSO to a separate well as a negative (solvent) control.
-
-
Incubation:
-
Allow the plates to stand for at least 30 minutes at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Data Collection and Interpretation:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity. Compare the zone sizes of the test compounds with those of the positive and negative controls.
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antibiotics.
-
McFarland Standard: Standardizing the inoculum density is critical for the reproducibility of susceptibility tests. A lower inoculum density can lead to falsely large zones of inhibition, while a higher density can result in smaller zones.
-
DMSO as a Solvent: Many organic compounds, including pyrazole derivatives, have poor aqueous solubility. DMSO is a common solvent used to dissolve these compounds for biological assays. It is essential to include a DMSO-only control to ensure that the solvent itself does not exhibit antimicrobial activity at the concentration used.
Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[14][15]
Materials:
-
Test pyrazole compounds and standard control drugs
-
DMSO
-
Sterile 96-well microtiter plates with flat bottoms
-
Sterile Mueller-Hinton broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Cultures of test microorganisms
-
Sterile saline solution
-
McFarland 0.5 turbidity standard
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in DMSO at a concentration 100 times the highest desired final concentration.
-
In a sterile 96-well plate, add 100 µL of sterile MHB or RPMI-1640 to all wells except the first column.
-
Add 200 µL of the compound stock solution (diluted in broth to twice the highest final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized and diluted inoculum to each well containing the serially diluted test compound. The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control (Growth Control): A well containing only the inoculated broth (no test compound).
-
Negative Control (Sterility Control): A well containing only uninoculated broth.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the inoculated broth.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Alternatively, a viability indicator like resazurin can be added to the wells after incubation. A color change (e.g., from blue to pink) indicates metabolically active cells, while no color change indicates inhibition of growth.
-
Data Presentation:
The results of the MIC assays are best presented in a tabular format for easy comparison of the activity of different pyrazole derivatives against a panel of microorganisms.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Pyrazole A | 16 | 32 | >128 | 64 |
| Pyrazole B | 4 | 8 | 64 | 16 |
| Pyrazole C | 8 | 16 | 128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
This is an example table; actual values will vary based on experimental results.
Part 3: Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Antimicrobial Screening of Pyrazole Derivatives
Caption: Workflow for the synthesis and antimicrobial evaluation of pyrazole derivatives.
Diagram 2: Potential Mechanism of Action - DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative.
Part 4: Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. While a comprehensive SAR analysis is beyond the scope of these notes, some general trends have been observed in the literature:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or fluoro groups, on a phenyl ring attached to the pyrazole nucleus has been shown to enhance antibacterial activity in some cases.[11]
-
Thiazole and Thiazolidinone Moieties: Hybrid molecules incorporating thiazole or thiazolidinone rings with the pyrazole scaffold have demonstrated potent antimicrobial activity, including against MRSA.[5][6][8]
-
Carbothiohydrazide Unit: The presence of a carbothiohydrazide moiety has been linked to increased antimicrobial activity in certain pyrazole derivatives.[1]
A systematic approach to SAR involves synthesizing a library of related compounds with variations at specific positions on the pyrazole core and evaluating their antimicrobial activity. This allows for the identification of key structural features that contribute to potency and can guide the design of more effective antimicrobial agents.
Part 5: Concluding Remarks and Future Directions
Pyrazole derivatives represent a rich and versatile class of compounds with significant potential for the development of novel antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of their in vitro antimicrobial activity. By combining rational drug design, guided by SAR principles, with rigorous biological evaluation, the scientific community can continue to explore the therapeutic potential of this important heterocyclic scaffold in the ongoing fight against infectious diseases. Promising candidates identified through these in vitro assays should be further investigated in more advanced studies, including mechanism of action elucidation, time-kill kinetics, and in vivo efficacy models, to fully characterize their potential as next-generation antimicrobial drugs.
References
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Future Medicinal Chemistry. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Medicinal Chemistry Research. [Link]
-
Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Letters in Drug Design & Discovery. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Future Medicinal Chemistry. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Current Organic Synthesis. [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. [Link]
-
In vitro antimicrobial evaluation of pyrazolone derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. [Link]
-
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Pyrazole Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental biological process, an essential immune response to injury or infection.[1] However, chronic or dysregulated inflammation underpins a wide array of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic armamentarium for these conditions has historically been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2][3] The discovery of distinct COX isoforms, the constitutive COX-1 and the inducible COX-2, paved the way for a new generation of safer, more targeted anti-inflammatory agents.[4]
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and broad spectrum of biological activities.[1][5] This is exemplified by the commercial success of Celecoxib, a diaryl-substituted pyrazole that is a selective COX-2 inhibitor, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][4][6] Beyond COX-2, novel pyrazole derivatives have been shown to modulate a variety of inflammatory targets, making this chemical class a fertile ground for the discovery of next-generation anti-inflammatory therapeutics.[1][7]
This guide provides a detailed overview of the key mechanisms of action for anti-inflammatory pyrazole compounds and presents a series of validated, step-by-step protocols for their preclinical evaluation, from initial in vitro screening to in vivo proof-of-concept.
Part 1: Key Mechanisms of Anti-Inflammatory Action
Pyrazole derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways. Understanding these mechanisms is crucial for designing rational screening cascades and interpreting experimental data.
Inhibition of Cyclooxygenase-2 (COX-2)
The most well-characterized mechanism for many anti-inflammatory pyrazoles is the selective inhibition of COX-2.[2][6] In the inflammatory cascade, cellular stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling.[8][9]
While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is primarily induced at sites of inflammation.[4] Selective COX-2 inhibitors like Celecoxib bind to a specific hydrophilic side pocket within the COX-2 enzyme, a feature not present in COX-1, thereby blocking prostaglandin synthesis without disrupting the homeostatic functions of COX-1.[2][4] This selectivity is the cornerstone of their improved gastrointestinal safety profile compared to traditional NSAIDs.[4]
Caption: COX-2 inhibition pathway by pyrazole compounds.
Suppression of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and even COX-2.[10][11]
Several novel pyrazole derivatives have been shown to exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[10][11] This mechanism represents a broader anti-inflammatory action than COX-2 inhibition alone, as it can simultaneously suppress a wide array of inflammatory mediators.
Caption: NF-κB pathway inhibition by pyrazole compounds.
Modulation of p38 MAP Kinase
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[12] Extracellular stresses and inflammatory stimuli activate the p38 MAPK pathway, leading to the phosphorylation of downstream targets that regulate gene expression and protein synthesis. Inhibition of p38 MAPK can effectively reduce the production of key inflammatory mediators. Certain N-pyrazole, N'-aryl urea-based compounds have been developed as potent and selective inhibitors of p38 MAP kinase, demonstrating efficacy in preclinical models of inflammation.[12] These inhibitors often bind to a distinct allosteric site on the kinase, locking it in an inactive conformation.[12][13]
Caption: p38 MAPK pathway inhibition by pyrazole compounds.
Part 2: Experimental Evaluation Workflow
A systematic, multi-tiered approach is essential for identifying and characterizing novel pyrazole compounds with anti-inflammatory potential. The workflow progresses from broad in vitro screening to more complex cellular and in vivo models.
Caption: Workflow for screening anti-inflammatory pyrazoles.
Part 3: Detailed Protocols for In Vitro Evaluation
The following protocols provide step-by-step methodologies for the initial characterization of pyrazole compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Principle: This assay quantifies the peroxidase activity of COX enzymes. COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The inhibition of this reaction by a test compound is compared to that of a known inhibitor. Commercial kits are widely available and recommended for standardized results.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Heme
-
Arachidonic Acid solution
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) chromogenic substrate
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves diluting the enzymes and preparing a reaction buffer.
-
Assay Plate Setup: To appropriate wells of a 96-well plate, add:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of diluted enzyme (COX-1 or COX-2)
-
-
Inhibitor Addition: Add 10 µL of the test pyrazole compound solution (at various concentrations) or reference inhibitor to the wells. For the 100% activity control, add 10 µL of the vehicle (DMSO).
-
Incubation: Gently shake the plate and incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Color Development: Immediately add 10 µL of the TMPD colorimetric substrate solution.
-
Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.
-
Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[14]
Data Interpretation: The selectivity index (SI) is a critical parameter, calculated as SI = IC50 (COX-1) / IC50 (COX-2).[14] A high SI value indicates greater selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Example Pyrazole 1 | >100 | 0.52 | >192 |
| Example Pyrazole 2 | 25.5 | 1.15 | 22.17 |
| Celecoxib (Ref.) | 15.0 | 0.07 | ~214 |
Protocol 2: Assessment in LPS-Stimulated RAW 264.7 Macrophages
Principle: The murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation.[15] Stimulation with bacterial lipopolysaccharide (LPS) activates inflammatory pathways (like NF-κB), leading to the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[10][16] The ability of pyrazole compounds to inhibit the production of these mediators is a key indicator of their anti-inflammatory potential.[17]
2.1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and incubate overnight at 37°C in 5% CO₂.[16]
-
Compound Pre-treatment: Remove the old media. Treat the cells with various concentrations of the test pyrazole compounds (in fresh media) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis of NO and cytokines.
2.2: Nitric Oxide (NO) Production Assay (Griess Assay) Principle: NO is an unstable molecule, but it rapidly oxidizes to stable nitrite (NO₂⁻) in culture medium.[18] The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[15]
-
Sample Preparation: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Color Reaction: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate for another 5-10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.
2.3: Pro-inflammatory Cytokine Quantification (ELISA) Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.[19][20] An antibody specific to the cytokine is coated on the plate, which captures the cytokine from the sample. A second, enzyme-linked antibody binds to the captured cytokine, and a substrate is added to produce a measurable signal.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.[22]
-
Sample Incubation: Wash the plate and add 100 µL of the collected cell supernatant and cytokine standards to the wells. Incubate for 2 hours at room temperature.[21][22]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[21]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.[19]
-
Substrate Addition: Wash the plate and add TMB substrate. Allow color to develop in the dark.[22]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.[19]
-
Quantification: Calculate the cytokine concentration based on the standard curve.
| Compound (10 µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Example Pyrazole 1 | 25.4% | 31.2% | 28.9% |
| Example Pyrazole 2 | 48.7% | 55.8% | 51.5% |
| Dexamethasone (Ref.) | 15.1% | 18.5% | 16.3% |
Part 4: Protocol for In Vivo Validation
After a compound has shown promising in vitro activity, it must be tested in a living system to confirm its efficacy.
Protocol 3: Carrageenan-Induced Paw Edema Model in Rats
Principle: This is a classic and highly reproducible model of acute inflammation.[3][23] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by significant swelling (edema).[3] The ability of a pre-administered test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.[24]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer (for measuring paw volume)
-
Test pyrazole compound and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test pyrazole compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives only the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Edema Volume: Calculate the increase in paw volume at each time point by subtracting the initial volume from the post-injection volume.
-
Percent Inhibition of Edema: Calculate the percentage of inhibition using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Data Interpretation: A statistically significant reduction in paw volume in the treated group compared to the vehicle control group indicates potent in vivo anti-inflammatory activity. The time course of inhibition can also provide insights into the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The diverse mechanisms of action, from selective COX-2 inhibition to the modulation of key signaling cascades like NF-κB and p38 MAPK, offer multiple avenues for therapeutic intervention. The systematic application of the in vitro and in vivo protocols detailed in this guide enables researchers to effectively screen, identify, and validate promising pyrazole-based compounds, paving the way for the next generation of treatments for inflammatory diseases.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchGate. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]
-
CYTOKINE ELISA | Bowdish Lab. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. [Link]
-
Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]
-
Biological activity of pyrazoles derivatives and experimental... - ResearchGate. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]
-
Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie. [Link]
-
Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC - PubMed Central. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [Link]
-
Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - NIH. [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsr.com [ijpsr.com]
- 24. researchgate.net [researchgate.net]
Protocol for the Synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Derivatives
An Application Note for Medicinal and Process Chemistry
Abstract
The 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone scaffold is a critical pharmacophore and a versatile building block in modern drug discovery programs.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors for treating necrosis-related diseases.[3] This document provides a comprehensive guide for researchers, detailing two robust synthetic pathways to this key intermediate. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction and the Friedel-Crafts acylation as applied to the pyrazole nucleus, offering field-proven insights into optimizing reaction conditions and ensuring protocol integrity.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][4] The unique electronic configuration of the pyrazole ring, with its two adjacent nitrogen atoms, makes it a privileged structure in medicinal chemistry.[5] Specifically, functionalization at the C4 position provides a strategic vector for molecular elaboration. The target molecule, this compound (CAS No: 1188263-60-6), serves as a quintessential intermediate, where the benzyl group provides steric and electronic modulation, and the C4-ethanone moiety offers a reactive handle for further chemical transformations, such as the synthesis of chalcones, Schiff bases, or more complex heterocyclic systems.[6][7]
This guide outlines two primary synthetic strategies:
-
Route A: A two-step approach involving the formylation of the pyrazole C4 position via the Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the target ethanone.
-
Route B: A direct, one-step Friedel-Crafts acylation to install the acetyl group onto the C4 position of the pyrazole ring.
Each protocol is presented with detailed, step-by-step instructions and an analysis of the chemical causality behind each experimental choice.
General Synthetic Workflow
The synthesis begins with the preparation of the core intermediate, 1-benzyl-1H-pyrazole, which is then functionalized at the C4 position to yield the final ethanone derivative.
Caption: Overall synthetic pathways to the target compound.
Synthetic Protocol: Route A (Vilsmeier-Haack Approach)
This route is highly reliable for functionalizing electron-rich heterocycles and proceeds via a stable aldehyde intermediate. The C4 position of the pyrazole ring is susceptible to electrophilic attack, making it an ideal substrate for formylation.[8]
Part I: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
Principle & Mechanism: The Vilsmeier-Haack reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][10] This reagent is a mild electrophile that effectively attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the carbaldehyde.
Caption: Simplified Vilsmeier-Haack formylation workflow.
Experimental Protocol:
-
Reagent Preparation: In a three-necked, round-bottomed flask fitted with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to -10 °C in an ice-salt bath.[9]
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3-4 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 0 °C.[5][11] Stir the mixture at this temperature for 30-60 minutes until a viscous, white precipitate (the Vilsmeier reagent) is formed.[9]
-
Reaction: Dissolve 1-benzyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF or other suitable solvent and add it dropwise to the Vilsmeier reagent suspension.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 80-90 °C for 4-6 hours.[5][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[5]
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate should form.[5][11]
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by flash column chromatography on silica gel.[5][9][11]
Part II: Conversion of Aldehyde to Ethanone
Principle: This is a standard two-step transformation in organic synthesis. First, a Grignard reagent (methylmagnesium bromide, MeMgBr) adds to the carbonyl carbon of the aldehyde, forming a secondary alcohol upon work-up. Second, the alcohol is oxidized to the corresponding ketone (ethanone) using a mild oxidizing agent.
Experimental Protocol:
-
Grignard Reaction: Dissolve the purified 1-benzyl-1H-pyrazole-4-carbaldehyde (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add methylmagnesium bromide (1.1-1.2 eq., 3.0 M solution in diethyl ether) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in anhydrous dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or another suitable oxidant (e.g., Dess-Martin periodinane) (1.5 eq.) and stir at room temperature until TLC indicates complete consumption of the alcohol.
-
Purification: Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts. Wash the pad with DCM. Concentrate the filtrate and purify the residue by flash column chromatography to afford the final product, this compound.
Synthetic Protocol: Route B (Direct Friedel-Crafts Acylation)
This route offers a more direct, atom-economical pathway to the target compound. However, careful selection of the Lewis acid catalyst is crucial to avoid complexation with the pyrazole nitrogen atoms, which can deactivate the ring.[12]
Principle & Mechanism: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[13] A Lewis acid catalyst, typically aluminum trichloride (AlCl₃), activates an acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic C4 position of the 1-benzyl-1H-pyrazole. Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is less reactive than the starting material.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (AlCl₃, 1.2-2.0 eq.) and an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[12][14] Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (or acetic anhydride) (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Add a solution of 1-benzyl-1H-pyrazole (1 eq.) in the same anhydrous solvent dropwise, keeping the temperature at 0 °C. After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis shows reaction completion.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic fractions, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure ethanone derivative.
Expert Insight: For sensitive heterocyclic substrates like pyrazoles, overly reactive Lewis acids like AlCl₃ can sometimes lead to low yields or side reactions.[12] Consider screening milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ if the standard protocol is not optimal.[12]
Comparative Data of Reaction Conditions
The following table summarizes typical conditions reported for the key C4-functionalization step in pyrazole synthesis, primarily focusing on the Vilsmeier-Haack reaction, which is well-documented for this class of compounds.
| Reaction Type | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier Cyclization | Hydrazone | POCl₃ / DMF | 80-90 | 4 | Good | [11] |
| Vilsmeier Cyclization | Hydrazone | POCl₃ / DMF | 60-65 | 4 | Good | [5] |
| Vilsmeier Formylation | 5-chloro-1H-pyrazole | POCl₃ / DMF | 120 | 2 | 55 | [4] |
| Friedel-Crafts Acylation | 1-phenyl-1H-pyrazol-3-ol | Ac₂O / AlCl₃ | Reflux | 3 | 74 | [14] |
Conclusion
Both the Vilsmeier-Haack and Friedel-Crafts acylation routes provide viable pathways for the synthesis of this compound derivatives. The Vilsmeier-Haack approach, while multi-step, is often more reliable and higher-yielding for beginners due to its milder nature and the stability of the aldehyde intermediate. The direct Friedel-Crafts acylation is more efficient but may require careful optimization of the Lewis acid catalyst and reaction conditions to achieve high yields. The choice of protocol will depend on the available reagents, scale of the synthesis, and the researcher's expertise in handling sensitive reagents.
References
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and properties of some pyrazolyl ketones. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. Retrieved from [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. (2024). RSC Publishing. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). AOBChem USA. Retrieved from [Link]
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.). RSIS International. Retrieved from [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed. Retrieved from [Link]
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Akademi Sains Malaysia. Retrieved from [Link]
-
Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6,7]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1-acetyl pyrazoline derivatives by solvent-free... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aobchem.com [aobchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone in Fragment-Based Drug Discovery: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, in fragment-based drug discovery (FBDD) campaigns. This guide moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the FBDD workflow, grounded in field-proven insights and authoritative scientific principles.
Introduction: The Power of Fragments and the Promise of the Pyrazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD lies in its efficiency: by screening small, low molecular weight compounds (typically <300 Da), a vast and diverse chemical space can be explored more effectively than with larger, more complex molecules.[2][3] These "fragments" tend to have weak binding affinities (in the micromolar to millimolar range) but often exhibit high ligand efficiency (LE), a measure of binding energy per non-hydrogen atom.[4] This high efficiency makes them ideal starting points for optimization into potent, drug-like candidates with favorable pharmacokinetic properties.[5]
The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its synthetic accessibility and its role as a key building block in numerous approved drugs.[2][6] In the context of kinase inhibition, the pyrazole motif is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the kinase active site, a "hot spot" that drives ligand binding specificity.[7] The subject of this guide, this compound, embodies the key characteristics of a promising fragment: it adheres to the "Rule of Three" (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3), possesses a synthetically tractable handle (the ethanone group), and features the valuable pyrazole core.[8]
This guide will use the hypothetical application of this fragment in a screening campaign against Aurora Kinase A, a well-validated cancer target, to illustrate the practical and theoretical considerations of an FBDD project.
The FBDD Workflow: A Strategic Overview
The journey from a fragment library to a lead candidate is a multi-stage process that relies on the tight integration of biophysical screening, structural biology, and computational chemistry. Each step is designed to filter and enrich for fragments with genuine, specific binding, providing a solid foundation for subsequent optimization.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Application Notes: Screening this compound Against Aurora Kinase A
Hypothetical Target: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[1][9] Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[1][10] The ATP-binding pocket of Aurora Kinase A provides a well-defined site for the development of small molecule inhibitors.
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and the point of inhibition.
Primary Screening: Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[11][12][13][14][15] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.
Rationale: This technique is ideal for initial high-throughput screening due to its speed and low protein consumption. It serves as an effective filter to identify fragments that warrant further, more resource-intensive investigation.
| Fragment ID | Fragment Name | ΔTm (°C) | Hit Flag |
| F001 | This compound | +2.5 | Yes |
| F002 | Pyrazole | +0.8 | No |
| F003 | Benzyl Alcohol | +0.2 | No |
| F004 | Acetophenone | +0.3 | No |
| ... | ... | ... | ... |
| Control | DMSO | 0.0 | - |
Interpretation: A ΔTm of >1.0°C is typically considered a positive hit in a primary screen. In this hypothetical screen, this compound shows a significant thermal shift, indicating a stabilizing interaction with Aurora Kinase A. The individual components (pyrazole, benzyl alcohol, acetophenone) show minimal to no shift, suggesting that the entire fragment is necessary for the observed binding.
Hit Validation: Surface Plasmon Resonance (SPR)
Hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[12] Surface Plasmon Resonance (SPR) is a sensitive, label-free technique that can confirm binding and provide valuable kinetic and affinity data.[16]
Rationale: SPR provides a direct measure of binding, unlike the indirect stability measurement of TSA. It allows for the determination of the dissociation constant (Kd), a key metric for ranking fragment hits.
| Fragment ID | Kd (μM) | Ligand Efficiency (LE) | Comments |
| F001 | 250 | 0.35 | Confirmed binder, good LE |
| F002 | >1000 | N/A | Very weak or no binding |
| ... | ... | ... | ... |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms. A value >0.3 is generally considered favorable for a fragment hit.[4]
Interpretation: The SPR data confirms that this compound binds to Aurora Kinase A with a Kd of 250 μM. This is a typical affinity for a fragment hit.[4] The calculated Ligand Efficiency of 0.35 is excellent, indicating that this fragment is a highly efficient starting point for optimization.
Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established methods for pyrazole formation.[5][17]
Materials:
-
4-Hydrazinobenzoic acid
-
Benzyl bromide
-
Acetyl chloride
-
Thionyl chloride
-
Appropriate solvents (e.g., DMF, DCM) and reagents
Procedure:
-
N-Benzylation: React 4-hydrazinobenzoic acid with benzyl bromide in the presence of a suitable base to yield 4-(2-benzylhydrazinyl)benzoic acid.
-
Cyclization to Pyrazole Core: Treat the product from step 1 with a suitable cyclizing agent to form the pyrazole ring.
-
Conversion to Acetyl Group: Convert the carboxylic acid group to an ethanone group. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with a suitable organometallic reagent (e.g., methylmagnesium bromide) or through a Friedel-Crafts acylation if starting from a different pyrazole precursor.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Thermal Shift Assay (TSA) for Fragment Screening
Materials:
-
Purified Aurora Kinase A protein (final concentration 2-5 μM)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including this compound) at 100 mM in DMSO
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare Master Mix: In a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), prepare a master mix of protein and SYPRO Orange dye. The final dye concentration should be optimized, typically around 5x.
-
Dispense Fragments: Dispense a small volume (e.g., 0.2 μL) of each 100 mM fragment stock solution into individual wells of the 96-well plate. Include DMSO-only wells as a negative control.
-
Add Master Mix: Add the protein/dye master mix to each well to a final volume of 20 μL. This will result in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Run Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) for each well is determined from the midpoint of the sigmoidal unfolding curve. Calculate the ΔTm for each fragment by subtracting the average Tm of the DMSO controls.
Protocol 3: Hit-to-Lead Optimization - Fragment Growing
Once the binding mode of this compound is confirmed by X-ray crystallography, the ethanone group provides a clear vector for synthetic elaboration.
Caption: A schematic of the fragment growing strategy for hit-to-lead optimization.
Rationale: The goal is to extend the fragment into adjacent pockets of the kinase active site to form additional favorable interactions, thereby increasing binding affinity and selectivity. For instance, the ethanone could be converted to an alcohol, which could then be further derivatized to form ethers or esters that pick up new hydrogen bonds or hydrophobic interactions. A successful example of this strategy was the development of the multi-targeted kinase inhibitor AT9283 from a pyrazole-benzimidazole fragment.[9][18]
Conclusion
This compound represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to the principles of fragment design, coupled with the proven utility of the pyrazole scaffold, makes it a valuable tool for identifying novel inhibitors against targets such as Aurora Kinase A. By employing a rigorous and logical screening cascade, from high-throughput thermal shift assays to detailed biophysical and structural characterization, researchers can confidently identify and validate this and similar fragments. The subsequent process of structure-guided optimization provides a clear path to transforming these low-affinity hits into potent and selective lead compounds, ultimately accelerating the drug discovery process.
References
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
- Kollareddy, M., et al. Aurora kinases: structure, functions and their association with cancer. Oncogene24, 5005–5015 (2005).
- Howard, S., et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry52, 379-388 (2009).
- Vivoli, M., et al. Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science78, 28.9.1-28.9.14 (2014).
- Abdel-Wahab, B. F., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules26, 4799 (2021).
- Pop, C., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences23, 13263 (2022).
- Katayama, H., et al. The structure and expression of Aurora-A kinase. Journal of Biochemistry142, 521-529 (2007).
- Giannetti, A. M. From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. In Fragment-Based Drug Design: Tools, Practical Approaches, and Examples (Academic Press, 2011).
-
Deng, X. & Mani, N. S. 5-Benzo[9][18]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses88 , 139 (2011).
- Hu, Y., et al. Protein Thermal Shifts to Identify Low Molecular Weight Fragments. Methods in Molecular Biology1289, 105-123 (2015).
-
Proteos. Thermal Shift Assay. [Link]
- Tumosienė, I., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc2011, 1-21 (2011).
- Niesen, F. H., et al. The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio (2024).
-
Wikipedia. Thermal shift assay. [Link]
- Ciulla, M. G., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences23, 13263 (2022).
- Suthar, S. K., et al. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules24, 2346 (2019).
-
AOBChem. This compound. [Link]
- Scott, J. D., et al. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry65, 8323-8340 (2022).
- Chessari, G. & Woodhead, A. J. Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry52, 2323-2333 (2009).
- Patel, K. D., et al. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research7, 1000-1006 (2016).
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Congreve, M., et al. A 'rule of three' for fragment-based lead discovery? Drug Discovery Today8, 876-877 (2003).
- Erlanson, D. A. What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery16, 675-686 (2021).
- Hopkins, A. L., et al. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today9, 430-431 (2004).
- Lee, H. J., et al. Structure-based Discovery of Novel Small Molecule Wnt Signaling Inhibitors by Targeting the Cysteine-rich Domain of Frizzled. Journal of Biological Chemistry291, 21062-21073 (2016).
- Li, D., et al. Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences7, 183 (2020).
- Vajda, S., et al. Development and applications of fragment based drug design methods. Boston University (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsisinternational.org [rsisinternational.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. proteos.com [proteos.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone by Recrystallization
Welcome to the technical support center for the purification of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize while impurities remain dissolved in the surrounding solution (mother liquor).[1][2] The success of this technique heavily relies on the appropriate choice of solvent and careful control of the experimental conditions.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
This is a common issue that can stem from several factors. Here’s a systematic approach to induce crystallization:
-
Problem: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[3]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4][5] This action can create microscopic scratches on the glass that serve as nucleation sites for crystal growth.[5]
-
Solution 2: Seeding. If you have a small amount of pure this compound, add a tiny crystal (a "seed crystal") to the solution.[3][4] This provides a template for other molecules to deposit onto, initiating crystallization.
-
Solution 3: Further Cooling. If not already done, cool the solution in a salt-ice bath or even a dry ice/acetone bath, depending on the solvent's freezing point, to further decrease the compound's solubility.[6]
-
-
Problem: Too Much Solvent. This is the most frequent reason for crystallization failure.[3][4] An excessive amount of solvent will keep the compound dissolved even at low temperatures.
Q2: The compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][6] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[7]
-
Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.[3][7]
-
Solution 2: Slow Cooling. Allow the solution to cool very slowly.[3] Insulate the flask by placing it on a wooden block or several layers of paper towels to slow the cooling rate.[4] This encourages the formation of an ordered crystal lattice instead of an amorphous oil.
-
Solution 3: Change Solvent System. If oiling out persists, the chosen solvent may be unsuitable. Consider using a different solvent or a mixed solvent system.
Q3: The recrystallized product is still colored, or the melting point is broad and lower than the literature value. What went wrong?
This indicates that impurities are still present in your final product.
-
Problem: Colored Impurities. These are often large, polar molecules.
-
Solution: Activated Charcoal. Add a very small amount of activated charcoal to the hot solution before the filtration step.[8] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[8] After a brief boiling period with the charcoal, perform a hot filtration to remove it.
-
-
Problem: Insoluble Impurities.
-
Solution: Hot Filtration. If you observe solid particles in your hot, dissolved solution, these are likely insoluble impurities. You must perform a hot gravity filtration to remove them before allowing the solution to cool.[1][6] To prevent premature crystallization in the funnel, use a pre-heated funnel and flask.[6]
-
-
Problem: Low Purity. A broad melting point range indicates the presence of impurities that disrupt the crystal lattice.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][10] The impurities, on the other hand, should either be very soluble at all temperatures or completely insoluble.[9][10]
Solvent Selection Workflow:
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Based on the structure of this compound, which contains both aromatic rings and a ketone functional group, suitable solvents to test would include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or aromatic hydrocarbons (like toluene).[11] A mixed solvent system, such as ethanol/water, is also a strong possibility.[10]
Solubility Data (Hypothetical for Illustration):
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Suitability |
| Water | Insoluble | Insoluble | Poor (as single solvent) |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Isopropanol | Sparingly Soluble | Very Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (low recovery expected) |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Hexane | Insoluble | Sparingly Soluble | Poor |
This table is for illustrative purposes. Experimental verification is crucial.
Q2: What are the potential impurities in crude this compound?
Impurities can originate from starting materials, side reactions, or subsequent degradation.[12][13] Given the common syntheses of pyrazole derivatives, potential impurities could include:[14][15][16]
-
Unreacted Starting Materials: Such as hydrazine derivatives or 1,3-dicarbonyl compounds.[16][17]
-
Side-Products: Isomeric pyrazoles or products from incomplete cyclization.[16]
-
Reagents: Residual acids, bases, or catalysts used in the synthesis.
-
Degradation Products: The pyrazole ring is generally stable, but side chains can be susceptible to oxidation or other reactions.[14]
Q3: What is the expected recovery rate for this recrystallization?
The recovery rate depends heavily on the difference in solubility of the compound at high and low temperatures in the chosen solvent, as well as the amount of impurities present. A well-optimized recrystallization can yield recoveries of 70-90%. However, a lower yield (e.g., below 50%) might indicate that too much solvent was used or that the compound has significant solubility in the cold solvent.[4] It's a trade-off between purity and yield; higher purity often requires sacrificing some of the product, which remains in the mother liquor.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for recrystallization. The choice of solvent should be determined experimentally as described in the FAQ section. Here, we will use ethanol as an example.
Materials:
-
Crude this compound
-
Ethanol (or other chosen solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
Procedure:
Caption: Step-by-step workflow for the recrystallization process.
Detailed Steps:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of hot ethanol and bring the mixture to a boil on a hot plate. Continue adding hot ethanol dropwise until the solid is completely dissolved.[9] It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][5] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining mother liquor.[6]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.[1][6]
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.[9] Calculate the percent recovery.
References
-
University of York. Solvent Choice. Chemistry Teaching Labs. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
LibreTexts. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
University of Toronto. Recrystallization. [Link]
-
Slideshare. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
CUTM Courseware. Pyrazole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Al-Ostath, G. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.
-
AOBChem USA. This compound. [Link]
- International Journal of Research and Scientific Innovation. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene)
-
BIOSYNCE. 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. [Link]
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. [Link]
-
ChemSynthesis. 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. [Link]
- Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. 22(2).
- National Institutes of Health. (2013). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C, 69(Pt 12), 1466-1471.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. 11(9).
- ACS Omega. (2020).
- Asian Journal of Chemistry. (2013).
-
Dana Bioscience. This compound 5g. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Welcome to the technical support center for the synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic yields and overcome common experimental hurdles.
I. Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several stages of the reaction. The primary synthetic routes generally involve the formation of a pyrazole ring followed by acylation. Let's break down the potential issues in a common synthetic pathway:
Typical Synthetic Pathway:
A prevalent method involves the condensation of a β-dicarbonyl compound (or its equivalent) with benzylhydrazine to form the pyrazole ring, followed by acylation at the C-4 position.
Potential Causes for Low Yield & Solutions:
-
Inefficient Pyrazole Ring Formation:
-
Problem: Incomplete reaction or formation of side products during the cyclization. The reaction of 1,3-dicarbonyls with substituted hydrazines can sometimes lead to regioisomeric mixtures.[1]
-
Solution:
-
Optimize Reaction Conditions: Ensure anhydrous conditions if using sensitive reagents. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can facilitate the reaction.[1] Room temperature is often sufficient, but gentle heating might be necessary for less reactive substrates.
-
Purify Starting Materials: Impurities in the β-dicarbonyl equivalent or benzylhydrazine can lead to unwanted side reactions.
-
-
-
Ineffective Acylation (Friedel-Crafts or Vilsmeier-Haack):
-
Problem: The pyrazole ring is relatively electron-rich, but acylation can still be challenging. Strong Lewis acids used in Friedel-Crafts acylation can sometimes coordinate with the nitrogen atoms of the pyrazole, deactivating the ring towards electrophilic substitution.[2][3] The Vilsmeier-Haack reaction is a milder alternative for formylation, which can then be converted to the acetyl group, but it also has its own set of challenges.[4][5]
-
Solution:
-
Choice of Acylating Agent and Catalyst: For Friedel-Crafts acylation, acetic anhydride or acetyl chloride are common acylating agents. Instead of strong Lewis acids like AlCl₃, consider milder options like ZnCl₂ or FeCl₃ to minimize side reactions.[2]
-
Vilsmeier-Haack Approach: If using a Vilsmeier-Haack formylation followed by reaction with an organometallic reagent (e.g., methylmagnesium bromide), ensure the Vilsmeier reagent (formed from POCl₃ and DMF) is freshly prepared and the reaction is performed under strictly anhydrous conditions.[4][5][6]
-
-
-
Suboptimal Work-up and Purification:
-
Problem: The desired product may be lost during extraction or purification. Co-elution of impurities during column chromatography is also a common issue.
-
Solution:
-
Careful Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Washing with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Chromatography Optimization: Use a solvent system that provides good separation between your product and any starting materials or byproducts. A gradient elution might be necessary. Thin-layer chromatography (TLC) should be used to monitor the separation.
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing multiple spots on my TLC after the acylation step. What are the likely impurities?
The presence of multiple spots on TLC indicates a mixture of products. Identifying these impurities is key to optimizing the reaction.
Potential Impurities and Their Identification:
| Potential Impurity | Reason for Formation | Identification (TLC/NMR) | Mitigation Strategy |
| Unreacted 1-Benzyl-1H-pyrazole | Incomplete acylation. | Will have a different Rf value than the product. The proton NMR will lack the acetyl group signal. | Increase reaction time, temperature, or the equivalents of the acylating agent. |
| Di-acylated Product | The pyrazole ring is activated and can potentially undergo a second acylation. | Will likely have a different polarity and thus a different Rf. NMR would show two acetyl signals. | Use stoichiometric amounts of the acylating agent and milder reaction conditions. |
| Isomeric Products | If the C4 position is blocked or if the reaction conditions are harsh, acylation might occur at other positions. | Can be difficult to distinguish by TLC alone. 2D NMR techniques might be necessary for full characterization. | Milder reaction conditions and catalysts can improve regioselectivity. |
| Products from Ring Opening/Rearrangement | Strong Lewis acids can sometimes lead to decomposition of the pyrazole ring. | May appear as baseline material or multiple spots on TLC. | Use a milder Lewis acid or an alternative acylation method like the Vilsmeier-Haack reaction.[7] |
Question 3: The Friedel-Crafts acylation of my 1-benzyl-1H-pyrazole is not working. What are the alternative methods?
If direct Friedel-Crafts acylation is problematic, several other strategies can be employed to introduce the acetyl group.
-
Vilsmeier-Haack Formylation followed by Grignard Reaction:
-
Formylation: React the 1-benzyl-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF) to introduce a formyl group at the C-4 position, yielding 1-benzyl-1H-pyrazole-4-carbaldehyde.[4][5] This reaction is generally milder than Friedel-Crafts acylation.[7]
-
Grignard Reaction: Treat the resulting aldehyde with a methyl Grignard reagent (e.g., CH₃MgBr) to form a secondary alcohol.
-
Oxidation: Oxidize the secondary alcohol to the desired ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
-
Metalation followed by Acylation:
-
Lithiation: Deprotonate the C-4 position of the 1-benzyl-1H-pyrazole using a strong base like n-butyllithium (n-BuLi) at low temperatures.
-
Acylation: Quench the resulting lithiated species with an acylating agent like acetyl chloride or acetic anhydride. This method offers high regioselectivity.
-
Reaction Scheme: Alternative Acylation Routes
Caption: Alternative synthetic routes for acylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of the pyrazole ring?
Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for the condensation reaction to form the pyrazole ring, as they can help to solubilize the reactants and facilitate the reaction.[1] Ethanol or methanol can also be used, sometimes with the addition of a catalytic amount of acid.
Q2: How can I confirm the regiochemistry of the final product?
The regiochemistry of acylation can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazole ring are indicative of their positions. The proton at the C-5 position will typically be a singlet, and its chemical shift will be influenced by the adjacent acetyl group.
-
¹³C NMR: The chemical shift of the carbon bearing the acetyl group will be characteristic.
-
2D NMR (HMBC, HSQC): These techniques can be used to definitively establish the connectivity between the protons and carbons in the molecule, confirming the position of the acetyl group.
Q3: Are there any specific safety precautions I should take during this synthesis?
-
Benzylhydrazine: This reagent is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃) and n-Butyllithium (n-BuLi): These reagents are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon). POCl₃ is corrosive and releases HCl upon contact with moisture. n-BuLi is pyrophoric and can ignite upon contact with air.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: What is a general protocol for the purification of this compound?
A general purification protocol involves the following steps:
-
Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The fractions containing the pure product, as determined by TLC, are collected and concentrated to yield the final product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega. Retrieved from [Link]
-
Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]
-
ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]
-
RSC Publishing. (2024). A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PMC - NIH. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzylpyrazole Synthesis
Welcome to the technical support center for N-benzylpyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole N-alkylation. Here, we address the most common challenges and side reactions encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction produced a mixture of two isomers. Why did this happen and how can I identify them?
A1: This is the most common issue in the N-alkylation of unsymmetrically substituted pyrazoles. The pyrazole anion, formed after deprotonation, is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). Benzylation can occur at either nitrogen, leading to a mixture of regioisomers.
-
Causality: The ratio of these isomers is dictated by a delicate balance of steric hindrance, electronics, and reaction conditions.[1][2] The N1 position is generally considered the 'kinetic' site, while the N2 is the 'thermodynamic' site, though this can be heavily influenced by substituents.
-
Identification: The most reliable methods for identification are 1D and 2D NMR spectroscopy (¹H, ¹³C, HMBC, NOESY). The chemical shifts of the pyrazole ring protons and the benzylic CH₂ protons will be distinct for each isomer. X-ray crystallography provides definitive proof of structure if a suitable crystal can be obtained.[3]
Q2: I'm observing a new, very polar spot on my TLC, and my mass spectrometry results show a mass corresponding to my product plus another benzyl group. What is it?
A2: You are likely observing the formation of a dialkylated quaternary pyrazolium salt. This occurs when the desired N-benzylpyrazole product, which is still nucleophilic, reacts with another equivalent of the benzyl halide electrophile.[4] This side reaction is more prevalent with highly reactive benzylating agents (e.g., benzyl bromide vs. benzyl chloride) or when using an excess of the alkylating agent.
Q3: My reaction yield is very low, even though my starting material is fully consumed according to TLC. What could be the cause?
A3: Low isolated yields despite full conversion can point to several issues:
-
Product Volatility: Some simple N-benzylpyrazoles can be surprisingly volatile and may be lost during solvent removal under high vacuum.
-
Purification Difficulties: If the regioisomers are difficult to separate, significant material can be lost in mixed fractions during column chromatography.
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions. For instance, de-benzylation can occur under harsh acidic or reductive conditions, leading back to the starting pyrazole.[5]
-
Formation of Unseen Byproducts: Water-soluble byproducts or polymeric material may have formed that are not easily visualized by TLC on silica plates.
In-Depth Troubleshooting Guide
This section provides a deeper analysis of specific side reactions with detailed protocols and mechanistic insights.
Problem 1: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Controlling the site of benzylation is critical for the synthesis of specific target molecules. The regiochemical outcome is a function of a complex interplay between the substrate, reagents, and conditions.
The core of the selectivity issue lies in the nature of the pyrazolate anion. Once the pyrazole NH is deprotonated, the negative charge is delocalized across both nitrogen atoms. The incoming benzyl group can then attack either site.
Caption: N-benzylation pathways of an unsymmetrical pyrazole.
This workflow provides a systematic approach to optimizing your reaction for a single isomer.
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
The choice of base and solvent has a profound impact on the isomeric ratio. The size of the metal cation from the base can coordinate with the pyrazolate nitrogens, sterically blocking one site.[1]
| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| 3-Trifluoromethylpyrazole | Benzyl Bromide | K₂CO₃ | MeCN | Reflux | 1:1 | [1] |
| 3-Trifluoromethylpyrazole | Benzyl Bromide | NaH | DME | Reflux | >95:5 (N2) | [2] |
| 3-Phenylpyrazole | Benzyl Bromide | MgBr₂ | THF | 25 | >95:5 (N2) | [4] |
| 3-Methylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | 80 | 85:15 (N1) | |
| 3-Methylpyrazole | Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 95:5 (N1) |
This protocol is optimized for the N1 isomer, leveraging a large cation to sterically direct the alkylation.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting pyrazole is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major N1-benzyl-3-methylpyrazole isomer.
Problem 2: Formation of Quaternary Pyrazolium Salt
Over-alkylation leads to a highly polar, often difficult-to-remove byproduct, sequestering both product and reagent.
Caption: Formation of a quaternary pyrazolium salt byproduct.
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the benzylating agent. Carefully measure your reagents.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture at the reaction temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic pyrazolate anion over the N-benzylated product.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many pyrazoles, room temperature is sufficient.
-
Choice of Halide: If possible, use benzyl chloride instead of benzyl bromide or iodide. The lower reactivity of the chloride reduces the rate of the second alkylation step more significantly than the first.
Problem 3: Debenzylation During Subsequent Steps
The N-benzyl group is often used as a protecting group, but it can be unintentionally cleaved under certain conditions, complicating multi-step syntheses.
-
Catalytic Hydrogenation: The most common method for intentional debenzylation is catalytic hydrogenation (e.g., H₂, Pd/C).[5] If your subsequent steps involve reducing other functional groups (e.g., nitro groups, alkenes) using these conditions, concomitant debenzylation is highly likely. The presence of acid can facilitate this cleavage.[6][7]
-
Strong Lewis Acids: Reagents like AlCl₃ or BBr₃, often used for demethylating aryl ethers, can also cleave benzyl groups.[5]
-
Oxidative Conditions: Certain strong oxidizing conditions can lead to cleavage at the benzylic position.
-
Alternative Reduction Methods: If you need to reduce a nitro group without cleaving a benzyl group, consider using transfer hydrogenation with a milder hydrogen donor or reagents like iron powder in acetic acid.
-
Orthogonal Protecting Groups: If debenzylation is a persistent issue in your synthetic route, consider using a different N-protecting group from the outset, such as Boc (tert-butyloxycarbonyl) or a silyl group, which are stable to the conditions that cleave benzyl groups.
-
pH Control: During workups and purifications, avoid strongly acidic conditions if your molecule is sensitive to debenzylation.
References
-
J. Org. Chem. 2003, 68, 15, 5977–5982. ([Link])
-
Tetrahedron Lett. 2001, 42, 41, 7313-7315. ([Link])
-
Int. J. Org. Chem. 2020, 10, 63-76. ([Link])
-
Int. J. Mol. Sci. 2025, 26, 10335. ([Link])
-
J. Org. Chem. 2022, 87, 15, 10018–10025. ([Link])
-
Request PDF: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ([Link])
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ([Link])
-
Request PDF: 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ([Link])
-
J. Org. Chem. 2022, 87, 15, 10018–10025. ([Link])
-
Org. Lett. 2014, 16, 3, 576–579. ([Link])
-
Org. Lett. 2017, 19, 15, 4102–4105. ([Link])
- Google Patents: EP0749963A1 - N-alkyl
-
Biomedicines. 2022, 10, 1124. ([Link])
-
Molecules. 2023, 28, 6636. ([Link])
-
PubMed: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ([Link])
-
Semantic Scholar: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ([Link])
-
Molecules. 2011, 16, 5626-5633. ([Link])
-
Molecules. 2023, 28, 6636. ([Link])
-
Request PDF: Catalytic C–H Allylation and Benzylation of Pyrazoles. ([Link])
-
Int. J. Mol. Sci. 2025, 26, 10335. ([Link])
-
Organics. 2022, 3, 178-188. ([Link])
-
Semantic Scholar: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ([Link])
-
PubMed: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ([Link])
-
PubMed: Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. ([Link])
-
J. Heterocyclic Chem. 2011, 48, 838-844. ([Link])
-
J. Org. Chem. 2024, 89, 6, 4016–4021. ([Link])
-
Sci Rep. 2025, 15, 24040. ([Link])
-
PubMed: Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. ([Link])
-
Request PDF: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ([Link])
-
Molecules. 2017, 22, 492. ([Link])
-
Sci Rep. 2025, 15, 24040. ([Link])
-
R Discovery: Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility often encountered with this important class of molecules. Our guidance is grounded in established scientific principles and field-proven experience to help you advance your research.
Introduction: The Pyrazole Solubility Challenge
Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, their often-planar and lipophilic nature, coupled with crystalline stability, frequently leads to poor aqueous solubility. This can be a significant bottleneck in drug discovery and development, impacting everything from initial biological screening to preclinical and clinical formulation. This guide will walk you through systematic approaches to diagnose and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a logical starting point for your troubleshooting efforts.
Question 1: My pyrazole-based compound is showing very low solubility in aqueous buffers. What are the likely underlying causes?
Answer: The poor solubility of pyrazole-based compounds typically stems from a combination of factors related to their molecular structure:
-
High Lipophilicity: The presence of aromatic rings and other nonpolar substituents increases the compound's tendency to partition into non-aqueous environments. This is often quantified by a high LogP value.
-
Strong Crystal Lattice Energy: The planar nature of the pyrazole ring can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state. This high lattice energy means that a significant amount of energy is required to break apart the crystal and allow the solvent to solvate individual molecules.
-
Weakly Basic Nature: The pyrazole ring itself is a weak base. The pKa of the protonated pyrazole is typically around 2.5. This means that at physiological pH (around 7.4), the molecule is predominantly in its neutral, less soluble form.
Question 2: What is the first and most critical step I should take to start troubleshooting the solubility of my compound?
Answer: The first and most crucial step is to determine the pH-solubility profile of your compound. This foundational experiment provides insight into the compound's ionizable groups and informs the entire solubilization strategy.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
The resulting profile will reveal if your compound's solubility increases at low pH (indicating a basic character) or high pH (indicating an acidic character), guiding your next steps.
Part 2: Advanced Solubilization Strategies
If initial pH modification is insufficient, a range of formulation strategies can be employed. The choice of strategy depends on the physicochemical properties of your compound and the intended application (e.g., in vitro assay vs. in vivo administration).
Strategy 1: The Use of Co-solvents
Question 3: My compound's solubility is still too low for my in vitro assay, even after pH adjustment. How can I use co-solvents effectively and what are the potential pitfalls?
Answer: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| DMSO | 1-5% (v/v) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | 5-10% (v/v) | Biologically acceptable; often used in formulations. | Can cause protein precipitation; may have pharmacological effects. |
| PEG 400 | 10-20% (v/v) | Low toxicity; commonly used in preclinical formulations. | Viscous; may not be as effective for highly crystalline compounds. |
Causality Behind Co-solvent Choice: The selection of a co-solvent is a balance between solubilizing power and potential experimental artifacts. DMSO is often a first choice for high-throughput screening due to its potency, but its concentration must be carefully controlled to avoid off-target effects. For cell-based assays or in vivo studies, less disruptive solvents like ethanol or PEGs are often preferred.
Workflow for Co-solvent Screening
Caption: Workflow for selecting an appropriate co-solvent system.
Strategy 2: Utilizing Surfactants and Cyclodextrins
Question 4: Co-solvents are causing issues with my experimental model. What are the next-level options for solubilization?
Answer: When co-solvents are not viable, surfactants and cyclodextrins offer alternative mechanisms for solubilization.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle can encapsulate poorly soluble compounds, effectively increasing their apparent solubility. Common examples include Tween® 80 and Cremophor® EL.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with guest molecules, like your pyrazole compound, shielding the lipophilic parts from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high water solubility and low toxicity.
Logical Flow for Advanced Formulation
Caption: Decision tree for advanced solubilization strategies.
Part 3: Case Study & Data Interpretation
Let's consider a hypothetical pyrazole-based kinase inhibitor, "PZ-42," with a LogP of 4.5 and a basic pKa of 3.0.
Problem: PZ-42 has a solubility of <1 µg/mL in PBS at pH 7.4, which is too low for a 10 µM cell-based assay.
Troubleshooting Approach:
-
pH-Solubility Profile: An experiment reveals that solubility increases to 50 µg/mL at pH 2.0. This confirms the basic nature but is not a viable solution for a cell-based assay.
-
Co-solvent & Excipient Screening: A screening study is performed.
Table 1: Solubility of PZ-42 in Various Formulation Vehicles
| Formulation Vehicle | Achieved Solubility (µg/mL) | Fold Increase (vs. PBS) | Comments |
| PBS, pH 7.4 | 0.8 | 1x | Baseline |
| 5% DMSO in PBS | 45 | 56x | Suitable for in vitro screening. |
| 10% Ethanol in PBS | 22 | 28x | Lower efficacy than DMSO. |
| 10% Cremophor® EL in water | 250 | 313x | Significant enhancement via micellar solubilization. |
| 15% HP-β-CD in water | 400 | 500x | Highest solubility achieved; suitable for in vivo studies. |
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the synthesis of pyrazole derivatives, providing not just solutions but the underlying principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of pyrazole synthesis.
Q1: What are the most common and reliable methods for pyrazole synthesis?
The most prevalent and robust method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2] This reaction, widely known as the Knorr Pyrazole Synthesis, is valued for its simplicity and the ready availability of starting materials.[3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions (MCRs) that allow for the construction of complex pyrazoles in a single step.[1][2]
Q2: How do I select the appropriate starting materials (hydrazine and 1,3-dicarbonyl compound)?
The choice of starting materials directly dictates the substitution pattern of the final pyrazole product.
-
1,3-Dicarbonyl Compound : This precursor determines the substituents at the C3 and C5 positions of the pyrazole ring. Using an unsymmetrical dicarbonyl compound (e.g., ethyl acetoacetate) can lead to a mixture of regioisomers, a critical consideration for optimization.[4] The reactivity of the two carbonyl groups (ketone vs. ester, for example) will influence which one is attacked first by the hydrazine.[5]
-
Hydrazine : An unsubstituted hydrazine (hydrazine hydrate) will result in an N-unsubstituted pyrazole (an NH-pyrazole).[6] Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, will yield an N1-substituted pyrazole. The nature of the substituent on the hydrazine can influence the nucleophilicity of the nitrogen atoms and thus the reaction rate and regioselectivity.[1]
Q3: What is the role of the catalyst, and how do I choose one?
In the classic Knorr synthesis, an acid catalyst is typically used.[3] Its primary role is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[7] While strong acids can be used, reactions are often run at a controlled pH (between 0 and 6.9) to avoid side reactions.[8][9] In some modern protocols, Lewis acids like nano-ZnO or metal triflates have been employed to improve yields and shorten reaction times, offering a milder alternative to strong Brønsted acids.[1][10]
Q4: How does the choice of solvent impact the reaction?
The solvent plays a critical role in both reactant solubility and reaction regioselectivity.
-
Protic Solvents : Ethanol is a conventional solvent for this reaction, facilitating the dissolution of many starting materials. However, in the case of unsymmetrical dicarbonyls, protic solvents can lead to equimolar mixtures of regioisomers.[1]
-
Aprotic Dipolar Solvents : Solvents like DMF or N,N-dimethylacetamide have been shown to significantly improve regioselectivity, particularly in the synthesis of 1,3-substituted arylpyrazoles.[1][11] These solvents can better stabilize charged intermediates and influence the reaction pathway to favor one isomer over the other.
Q5: What are the key parameters to monitor during the synthesis?
The primary parameters to monitor are temperature, reaction time, and pH. The reaction progress should be tracked using an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC).[12] Monitoring allows you to determine the point of maximum conversion and prevent the formation of degradation products that can occur with prolonged heating or overly harsh conditions.[10][13]
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems.
Problem: Low or No Product Yield
Q: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.[14]
-
Cause 1: Incomplete Reaction. The reaction may be too slow under your current conditions.
-
Solution: Increase the reaction temperature or prolong the reaction time.[10] If using an acid catalyst, ensure its concentration is optimal; too little may not sufficiently catalyze the reaction.[7] For poorly reactive starting materials, such as those with strong electron-withdrawing groups, more forcing conditions may be necessary.[10]
-
-
Cause 2: Poorly Reactive Starting Materials. Steric hindrance or deactivating electronic effects on either the hydrazine or the dicarbonyl compound can slow or prevent the reaction.
-
Cause 3: Degradation of Product or Reactants. Pyrazoles, while aromatic, can be sensitive to excessively harsh conditions (high heat, strong acid).[13] Hydrazine itself can be unstable.
-
Solution: Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration minimizes byproduct formation.[10] Ensure the purity of your starting materials, as impurities can catalyze side reactions. Use fresh hydrazine if possible.
-
-
Cause 4: Purification Losses. The product may be difficult to isolate from the reaction mixture, leading to an artificially low yield.
-
Solution: Optimize your workup and purification procedure. If the product is precipitating, ensure the pH and temperature are optimal for crystallization. For column chromatography, select an appropriate solvent system and consider deactivating the silica gel with triethylamine if your product is basic and prone to streaking or being retained on the column.[15]
-
Problem: Formation of a Regioisomer Mixture
Q: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I control the selectivity?
Regioselectivity is a classic challenge in pyrazole synthesis and is governed by the subtle interplay of steric and electronic factors, as well as reaction conditions.[4]
-
Cause: Competing Nucleophilic Attack. When the two carbonyls of the 1,3-dicarbonyl compound have similar reactivity, the initial attack by the hydrazine can occur at either site, leading to two different intermediates and, ultimately, two regioisomeric products.[1]
-
Solution 1: Solvent Modification. As mentioned in the FAQ, switching from a protic solvent like ethanol to a polar aprotic solvent like N,N-dimethylacetamide (DMA) can dramatically improve regioselectivity. Gosselin and co-workers found that conducting the reaction in DMA with an arylhydrazine hydrochloride salt gave excellent selectivity, whereas the same reaction in ethanol produced a 1:1 mixture.[1]
-
Solution 2: Exploit Electronic Differences. The inherent electronic differences between the two carbonyls can be exploited. For example, in ethyl acetoacetate, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[5] This intrinsic difference often favors the formation of one isomer.
-
Solution 3: pH Control. The pH of the reaction medium can influence which tautomeric form of the dicarbonyl compound is present and can affect the nucleophilicity of the hydrazine, thereby altering the regiochemical outcome.[7][8] Careful optimization of the reaction pH is recommended.
-
Problem: Side Product Formation / Tarry Mixture
Q: My crude product is a dark, tarry material that is difficult to work with. What is happening?
The formation of dark, insoluble materials often indicates polymerization or degradation, typically caused by overly harsh reaction conditions.[10][13]
-
Cause 1: High Temperature. Excessive heat can cause the starting materials, intermediates, or even the pyrazole product to polymerize or decompose.[7]
-
Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a milder temperature than quickly at a high temperature.[10]
-
-
Cause 2: Excessively Acidic Conditions. While acid catalysis is often necessary, strong acids can promote unwanted side reactions, such as self-condensation of the dicarbonyl compound or other degradation pathways.[13]
-
Cause 3: Impure Reagents. Impurities in the starting materials can act as catalysts for polymerization and other side reactions.
-
Solution: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Distill or recrystallize them if necessary before use.
-
Problem: Purification Difficulties
Q: I am struggling to purify my final pyrazole product. What are the recommended methods?
Purification strategies depend on the physical properties of your specific pyrazole derivative.
-
Method 1: Recrystallization. This is often the most effective method for obtaining highly pure crystalline solids.
-
Procedure: A common and effective technique is recrystallization from an alcohol-water mixture.[15] Dissolve the crude product in a minimum amount of hot ethanol or methanol. While hot, add hot water dropwise until the solution becomes turbid. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[15] Ethyl acetate is another commonly used solvent for recrystallization.[15]
-
-
Method 2: Acid-Base Extraction. Pyrazoles contain basic nitrogen atoms and can often be purified by acid-base extraction.[15]
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.[17]
-
-
Method 3: Column Chromatography. If recrystallization and extraction fail, column chromatography is the next option.
-
Considerations: Pyrazoles can be quite polar and may interact strongly with silica gel. To prevent product loss or streaking on the column, it is often recommended to deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent.[15] Alternatively, neutral alumina can be used as the stationary phase.[15]
-
Section 3: Protocols and Data
Detailed Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) via Knorr Synthesis
This protocol describes a classic Knorr condensation to synthesize a pyrazolone, a common pyrazole derivative.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Safety Precaution: Phenylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4]
-
Initiation: The addition is often exothermic.[4][5] Stir the mixture. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 1 hour.[4] Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).[4]
-
Isolation & Crystallization: After the reaction is complete, cool the resulting syrup or oil in an ice bath.[4] Add a small amount of cold diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[4][5]
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether.[18] For higher purity, recrystallize the product from hot ethanol or an ethanol/water mixture.[4][5]
-
Drying & Characterization: Allow the purified crystals to air dry completely. Determine the mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR).
Data Summary: Optimized Conditions for Pyrazole Synthesis
The following table summarizes typical conditions for the cyclocondensation of hydrazines with 1,3-dicarbonyls. Note that specific conditions require optimization for each unique set of substrates.
| Hydrazine Type | 1,3-Dicarbonyl Type | Catalyst | Solvent | Temp (°C) | Typical Time | Key Outcome/Reference |
| Arylhydrazine HCl | Aryl-1,3-diketone | None (acid salt) | N,N-Dimethylacetamide | Room Temp | ~2-4 h | High yield and excellent regioselectivity.[1][11] |
| Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid (cat.) | Neat or Ethanol | Reflux (~120) | 1 h | Classic synthesis of pyrazolones (e.g., Edaravone).[4][5] |
| Hydrazine Hydrate | Acetylacetone | Acetic Acid (cat.) | Ethanol | Reflux (~80) | 1-2 h | Standard synthesis of simple dimethyl pyrazole.[19] |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | Neat (Solvent-free) | 100 °C | 30 min | Green protocol with excellent yield (95%) and short time.[1] |
| Arylhydrazines | β-Keto Esters | Yb(OTf)₃ (Lewis Acid) | Dichloroethane | 80 °C | 2-12 h | Effective for substrates with deactivating groups.[10] |
Section 4: Visual Guides
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.[4][14]
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A troubleshooting workflow for low reaction yield.[14]
Diagram 3: Decision Tree for Optimizing Regioselectivity
Caption: A decision tree for optimizing reaction regioselectivity.
Section 5: References
-
F. F. B. D. Santos et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," PMC - NIH.
-
"Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline.
-
"Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas," Benchchem.
-
J. T. Stivers et al., "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL," PMC - NIH.
-
"How can I purify a pyrazole compound with a N-C-N bond without using a silica column?," ResearchGate.
-
"Process for the preparation of pyrazoles," Google Patents.
-
"Recent advances in the multicomponent synthesis of pyrazoles," Organic & Biomolecular Chemistry (RSC Publishing).
-
"Knorr Pyrazole Synthesis," J&K Scientific LLC.
-
"Process for the purification of pyrazoles," Google Patents.
-
"Method of preparation of the pyrazoles," Google Patents.
-
"Troubleshooting common issues in Paal-Knorr pyrrole synthesis," Benchchem.
-
"Detailed experimental protocol for Knorr pyrazole synthesis," Benchchem.
-
"Unit 4 Pyrazole | PDF," Slideshare.
-
"Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates," NINGBO INNO PHARMCHEM CO.,LTD.
-
"Troubleshooting the reaction mechanism of pyrazole formation," Benchchem.
-
M. A. P. Martins et al., "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI.
-
"Recent Advances in Synthesis and Properties of Pyrazoles," MDPI.
-
"Knorr Pyrazole Synthesis of Edaravone," The Royal Society of Chemistry.
-
"Optimization of reaction conditions | Download Scientific Diagram," ResearchGate.
-
"Method for purifying pyrazoles," Google Patents.
-
"Optimization of reaction conditions. [a] | Download Scientific Diagram," ResearchGate.
-
"Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters," Journal of the American Chemical Society.
-
"Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow," RSC Publishing.
-
"Synthesis of Pyrazole Compounds by Using Sonication Method," ResearchGate.
-
"A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES," IJCRT.org.
-
"Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry," GalChimia.
-
"Paal-Knorr Pyrrole Synthesis," Organic Chemistry Portal.
-
"Paal-Knorr Synthesis," Alfa Chemistry.
-
"Pyrazole synthesis," Organic Chemistry Portal.
-
"Knorr Pyrazole Synthesis," Chem Help ASAP.
-
"Paal–Knorr synthesis of pyrroles," RGM College Of Engineering and Technology.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. Unit 4 Pyrazole | PDF [slideshare.net]
Technical Support Center: Scaling the Synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to multi-gram or kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated, scalable protocol.
Our approach is based on a robust and efficient two-step synthetic route that prioritizes scalability, safety, and product purity.
Overall Synthetic Strategy
The selected manufacturing route involves two primary transformations: (1) N-benzylation of the pyrazole core, followed by (2) a direct C4-acylation. This strategy is chosen for its high yields, use of readily available starting materials, and avoidance of harsh reagents often associated with other methods.
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: Why was this two-step route chosen over a convergent synthesis (e.g., Knorr pyrazole synthesis)?
A: While a Knorr synthesis starting from benzylhydrazine and a suitable 1,3-dicarbonyl precursor is a valid approach, it often presents significant scale-up challenges.[1][2][3] These include:
-
Regioisomer Control: Using unsymmetrical dicarbonyls can lead to mixtures of regioisomers, complicating purification.[1]
-
Hydrazine Handling: Benzylhydrazine, like many hydrazine derivatives, can be unstable and pose handling risks. Impurities in the hydrazine starting material often lead to colored byproducts that are difficult to remove.[1][4]
-
Process Control: The initial condensation and cyclization can be highly exothermic, requiring careful thermal management on a large scale.
The selected linear approach (N-alkylation followed by C-acylation) separates these challenges into two distinct, high-yielding, and more easily controlled steps. The direct acylation of N-substituted pyrazoles is a particularly efficient and scalable method.[5]
Q2: What are the primary safety concerns when scaling this synthesis?
A: The primary hazards are associated with the reagents used in Step 1:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, posing a fire and explosion risk.[6][7] On a large scale, it is typically handled as a mineral oil dispersion under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
-
Benzyl Chloride: This reagent is a lachrymator (tear-inducing), corrosive, and a probable human carcinogen.[10][11][12] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11][12][13]
Q3: How can I monitor the reaction progress effectively at scale?
A: For both steps, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.
-
TLC: Provides a quick, qualitative check for the consumption of starting material. A suitable mobile phase is 30-50% ethyl acetate in hexanes.
-
HPLC: Offers quantitative analysis of reaction conversion and purity. It is the preferred method for making critical decisions, such as when to proceed with workup or when a reaction is truly complete.
Troubleshooting Guide: Step 1 - N-Benzylation of Pyrazole
This step involves the deprotonation of pyrazole with sodium hydride followed by an SN2 reaction with benzyl chloride.
Caption: Mechanism of the N-benzylation reaction.
Problem 1: The reaction is sluggish or stalls (incomplete conversion of pyrazole).
| Possible Cause | How to Diagnose | Recommended Solution |
| Insufficient NaH | HPLC analysis shows significant pyrazole remaining after >2 hours. Hydrogen evolution ceased prematurely. | Ensure the NaH dispersion is properly assayed for activity. Use a slight excess (1.05-1.10 equivalents) to compensate for any surface oxidation or reaction with trace moisture. |
| Poor Quality NaH | NaH dispersion is clumpy, discolored (dark grey/brown), or has been stored improperly. | Use a fresh, unopened container of NaH dispersion. For large-scale operations, consider using NaH in pre-weighed, solvent-soluble bags (e.g., SecuBags) to ensure safe handling and accurate dispensing.[9][14] |
| Presence of Moisture | Reaction shows minimal hydrogen evolution upon NaH addition. | Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous grade THF. |
| Low Reaction Temperature | Reaction rate is slow despite complete deprotonation. | While the initial deprotonation is often done at 0 °C for safety, the subsequent alkylation can be gently warmed to 40-50 °C to increase the reaction rate. Monitor by HPLC to avoid side reactions. |
Problem 2: The yield is low after workup, and the crude product is an oil that is difficult to purify.
| Possible Cause | How to Diagnose | Recommended Solution |
| Incomplete Quench | Vigorous gas evolution or foaming during aqueous workup. | The reaction must be carefully quenched before adding water. Slowly add a protic solvent like isopropanol or ethanol at 0 °C to safely react with any excess NaH. |
| Emulsion Formation | A stable emulsion forms between the organic and aqueous layers during extraction, trapping product. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
| Residual Mineral Oil | The crude product is a non-volatile oil, and NMR shows signals corresponding to aliphatic hydrocarbons. | The mineral oil from the NaH dispersion must be removed. After the aqueous workup, perform several washes of the organic layer with hexanes or pentane to selectively extract the non-polar mineral oil away from the more polar product. |
Troubleshooting Guide: Step 2 - C4-Acylation of 1-Benzyl-1H-pyrazole
This step is a direct electrophilic acylation at the electron-rich C4 position of the pyrazole ring using acetic anhydride with a catalytic amount of sulfuric acid.[5] This method is preferable to classical Friedel-Crafts conditions which often use stoichiometric amounts of Lewis acids and can be difficult to scale.[5]
Problem 1: The acylation reaction gives a low yield of the desired product.
| Possible Cause | How to Diagnose | Recommended Solution |
| Insufficient Catalyst | Reaction is very slow or does not proceed to completion as monitored by HPLC. | Ensure the concentrated sulfuric acid is added correctly. For larger scales, a slight increase in catalyst loading (e.g., from 0.1 to 0.2 equivalents) may be beneficial, but excessive acid can lead to charring. |
| Low Reaction Temperature/Time | Incomplete conversion after the standard reaction time. | The reaction typically requires heating (e.g., 100-120 °C) to proceed at a reasonable rate.[5] Confirm the internal reaction temperature and extend the reaction time, monitoring by HPLC every 2-4 hours. |
| Poor Quality Acetic Anhydride | Acetic anhydride has been hydrolyzed to acetic acid due to improper storage. | Use a fresh bottle of acetic anhydride. The presence of significant acetic acid will not facilitate the reaction and can act as a diluent. |
Problem 2: The final product is dark-colored and difficult to crystallize.
| Possible Cause | How to Diagnose | Recommended Solution |
| Reaction Overheating / Charring | The reaction mixture turns dark brown or black. | Control the heating rate carefully. Strong acid catalysis at high temperatures can cause decomposition. Use an oil bath or jacketed reactor for precise temperature control. |
| Incomplete Neutralization | The product remains in an acidic solution, which can promote degradation during solvent removal or storage. | During workup, ensure the mixture is thoroughly neutralized. A biphasic quench with crushed ice followed by slow, careful addition of a base like sodium bicarbonate or sodium hydroxide solution to a pH of 8-9 is critical.[5] |
| Formation of Tarry Byproducts | A sticky, non-crystalline solid or oil is obtained after solvent removal. | Purification via column chromatography may be necessary on a smaller scale. For larger scales, consider a charcoal treatment of the neutralized organic solution to remove colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method for final purification. |
digraph "Troubleshooting_Yield" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Low Final Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Step1 [label="Analyze Step 1 (Benzylation)\nCrude Product by HPLC/NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Step2 [label="Analyze Step 2 (Acylation)\nCrude Product by HPLC/NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Step1_OK [label="Purity & Yield > 90%?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Step2_OK [label="Purity & Yield > 85%?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Troubleshoot_S1 [label="Troubleshoot Step 1:\n- Reagent Quality (NaH)\n- Moisture Contamination\n- Workup Loss (Emulsions)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Troubleshoot_S2 [label="Troubleshoot Step 2:\n- Catalyst Loading\n- Reaction Temp/Time\n- Degradation (Charring)\n- Workup/Purification", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Success [label="Review Overall Process for\nMechanical Losses", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Step1; Check_Step1 -> Step1_OK; Step1_OK -> Troubleshoot_S1 [label="No"]; Step1_OK -> Check_Step2 [label="Yes"]; Check_Step2 -> Step2_OK; Step2_OK -> Troubleshoot_S2 [label="No"]; Step2_OK -> Success [label="Yes"];
}
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 13. gov.uk [gov.uk]
- 14. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
Stability issues of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone under acidic/basic conditions
Guide to Understanding and Mitigating Stability Challenges under Acidic and Basic Conditions
Prepared by: Senior Application Scientist, Gemini Division
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. It is designed for researchers, scientists, and drug development professionals who may encounter stability issues during formulation, storage, or experimental use.
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses common queries regarding the degradation of this compound.
Q1: What are the primary stability concerns for this compound under acidic conditions?
Under acidic conditions, the primary concern is the hydrolysis of the acetyl group at the C4 position. The pyrazole ring itself is generally stable due to its aromatic character[1]. However, the process can be initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While N-debenzylation is a possible degradation pathway for N-benzyl heterocycles, it typically requires harsher conditions, such as strong reducing agents or catalytic hydrogenation, and is less likely under simple hydrolytic stress.
Q2: My analysis shows a loss of the parent compound in a low pH formulation. What is the likely degradation product?
The most probable degradation product is 1-Benzyl-1H-pyrazole (de-acetylated product). The reaction mechanism involves acid-catalyzed hydrolysis of the ketone. You can confirm this by synthesizing the suspected degradant as a reference standard or by using LC-MS to identify a peak corresponding to its molecular weight.
Q3: What degradation pathways should I anticipate under basic conditions?
Similar to acidic conditions, the acetyl group is the most reactive site under basic conditions. The degradation pathway involves nucleophilic attack by a hydroxide ion on the carbonyl carbon of the acetyl group, leading to hydrolysis. The pyrazole ring is generally resistant to cleavage under mild basic conditions. Ring-opening reactions of pyrazoles are known but typically require specific substituents or more aggressive reagents[2][3][4].
Q4: I'm observing multiple new peaks in my HPLC chromatogram after exposing the compound to NaOH. What could they be?
While the primary degradation product is expected to be 1-Benzyl-1H-pyrazole, the formation of other minor impurities could arise from several sources. These may include:
-
Side-products from synthesis: The stress conditions might not cause further degradation but could alter the solubility or chromatographic behavior of pre-existing impurities.
-
Cannizzaro-type reactions or aldol condensations: Although less likely under typical forced degradation conditions, if the degradation is carried out at high concentrations or for extended periods, self-condensation products could potentially form.
-
Oxidative degradation: If the basic solution is not de-gassed, oxidative processes could occur, especially at elevated temperatures[5].
Q5: How can I design a robust forced degradation study for this molecule to satisfy regulatory requirements?
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[6][7]. A well-designed study should expose the compound to a variety of stress conditions to achieve 5-20% degradation. For acidic and basic hydrolysis, this involves treating the compound with an appropriate concentration of acid (e.g., HCl) and base (e.g., NaOH) at specified temperatures. It is crucial to monitor the degradation over time to understand the kinetics and to ensure that the degradation is not excessive, which could lead to secondary, irrelevant degradation products.
Troubleshooting and Experimental Protocols
This section provides detailed methodologies for conducting stability studies and analyzing the results.
Protocol 1: Forced Degradation under Acidic Conditions
This protocol outlines the steps to induce and analyze degradation in an acidic environment.
Objective: To identify the degradation products formed upon exposure to acidic stress.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute with a 50:50 mixture of methanol and water.
-
Control Sample: Prepare a control by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the same 50:50 solvent mixture without acid.
-
Incubation: Place both the stress and control samples in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the stressed aliquots with an equivalent amount of 1 M NaOH.
-
Analysis: Analyze the samples using the HPLC-UV method described in Protocol 3.
Protocol 2: Forced Degradation under Basic Conditions
This protocol details the procedure for inducing and analyzing degradation in a basic medium.
Objective: To characterize the degradation profile under basic stress.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute with a 50:50 mixture of methanol and water.
-
Control Sample: Prepare a control sample as described in Protocol 1.
-
Incubation: Place both samples in a water bath at 60°C and collect aliquots at specified intervals.
-
Neutralization: Neutralize the stressed aliquots with an equivalent amount of 1 M HCl before analysis.
-
Analysis: Analyze the samples using the HPLC-UV method.
Protocol 3: HPLC-UV Method for Stability Monitoring
This method is designed to separate the parent compound from its potential degradation products.
Objective: To quantify the parent compound and detect degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Interpretation and Potential Degradants
The primary degradation pathway involves the cleavage of the acetyl group. The table below summarizes the expected primary degradant.
| Degradation Condition | Potential Degradant | Structure | Expected Change in Retention Time |
| Acidic Hydrolysis | 1-Benzyl-1H-pyrazole | C₁₀H₁₀N₂ | Earlier elution (more polar) |
| Basic Hydrolysis | 1-Benzyl-1H-pyrazole | C₁₀H₁₀N₂ | Earlier elution (more polar) |
Visualized Degradation Pathways and Workflows
The following diagrams illustrate the proposed chemical transformations and experimental processes.
Caption: Proposed mechanism for acid-catalyzed de-acetylation.
Caption: Proposed mechanism for base-catalyzed de-acetylation.
Caption: Workflow for conducting forced degradation studies.
References
- Wang, K. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Li, W. et al. (2021). Ring opening of pyrazoles and our design strategy. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(7), 1711. Available from: [Link]
-
Iwasaki, T., & Nozaki, K. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(15), 4983. Available from: [Link]
-
Khrustalev, V. N., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(20), 7027. Available from: [Link]
-
Liu, Y., et al. (2022). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 17(15), e202200424. Available from: [Link]
-
Chinaraju, B., et al. (2022). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry, 20(2), 334-338. Available from: [Link]
-
Khrustalev, V. N., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available from: [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-13. Available from: [Link]
-
More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). Available from: [Link]
-
Hethcox, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(4), 304-315. Available from: [Link]
-
Sharma, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link]
-
Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. Available from: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. ResearchGate. Available from: [Link]
-
Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). Available from: [Link]
-
AOBChem. (n.d.). This compound. AOBChem USA. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available from: [Link]
-
Reddy, M. R., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H-Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. Available from: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509. Available from: [Link]
-
ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Kumar, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-14. Available from: [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available from: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]
-
Organic Syntheses. (n.d.). 5-Substituted-1H-pyrazoles via a Michael Addition/Denitration strategy. Organic Syntheses. Available from: [Link]
-
Fun, H.-K., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333. Available from: [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available from: [Link]
-
Afonso, C. A. M., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(21), 4934. Available from: [Link]
-
Bekhit, A. A., et al. (2013). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1433-1446. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Analytical Method Development for 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
Welcome to the technical support guide for the analytical method development of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, in-depth guide to developing and troubleshooting robust analytical methods for this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.
Section 1: Pre-Method Development Considerations
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the initial choice of analytical technique, column chemistry, and mobile phase composition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Analysis |
| CAS Number | 1188263-60-6 | [1][2][3] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] | Used to calculate exact mass for mass spectrometry. |
| Molecular Weight | ~200.24 g/mol | [2][4] | Essential for preparing standard solutions of known molarity. |
| Appearance | Solid | [3] | Requires dissolution in an appropriate solvent for analysis. |
| Calculated logP | 2.134 | [2] | Indicates moderate hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC. |
| H-Bond Acceptors | 3 | [2] | Can interact with protic solvents (e.g., methanol, water) in the mobile phase. |
| H-Bond Donors | 0 | [2] | Less likely to engage in strong hydrogen bond donor interactions with the stationary phase. |
| UV Absorbance | Expected | - | The presence of phenyl and pyrazole rings suggests strong UV absorbance, making HPLC-UV a suitable detection method. |
Section 2: Primary Analytical Technique: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred technique for analyzing small molecules like this compound due to its versatility and ability to separate compounds based on hydrophobicity.[5][6]
Q1: How do I select the initial HPLC conditions for method development?
Answer: Selecting a robust starting point is crucial for efficient method development. The process involves a systematic approach to choosing the column, mobile phase, and detector settings based on the analyte's known properties.
The overall workflow for developing a method is a cyclical process of testing, evaluating, and optimizing.
Caption: HPLC Method Development Workflow.
Detailed Protocol: Initial HPLC Screening
This protocol provides a starting point for the analysis of this compound.
1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a Class A 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 100 µg/mL stock solution.
-
Rationale: Using the mobile phase as the diluent is a best practice to avoid peak distortion caused by solvent mismatch.[7]
2. Initial Chromatographic Conditions:
-
Rationale: A C18 column is the workhorse of RP-HPLC and a good first choice for moderately non-polar compounds.[8][9] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. The gradient elution will help locate the compound's retention time quickly.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose column providing good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures consistent ionization of any residual silanols on the column, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent in RP-HPLC. |
| Gradient | 10% to 90% B over 15 min | A broad gradient helps to quickly determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |
| Injection Vol. | 5 µL | A small volume minimizes potential for column overload. |
| Detector | UV/PDA at 254 nm | The aromatic rings suggest strong absorbance around 254 nm. A Photo-Diode Array (PDA) detector is recommended to capture the full UV spectrum and determine the optimal wavelength (λ-max). |
3. Execution and Evaluation:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standard solution and run the gradient method.
-
Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and signal-to-noise ratio. The goal is to have the peak elute with a retention factor (k') between 2 and 10.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during method development in a question-and-answer format.
Q2: Why am I seeing poor peak shape (e.g., fronting or tailing)?
Answer: Poor peak shape is a common problem that can compromise resolution and integration accuracy. The cause is often multifactorial.
-
Peak Tailing: This is often observed for basic compounds and can be caused by secondary interactions with acidic silanol groups on the silica surface of the column.[10][11]
-
Solution 1 (Mobile Phase): Reduce the mobile phase pH by using an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing unwanted interactions.[11]
-
Solution 2 (Column Choice): Switch to a column with high-purity silica and robust end-capping, which has fewer free silanol groups.
-
-
Peak Fronting: This is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.
-
Solution 1 (Concentration): Dilute the sample. If the peak shape improves, the issue was mass overload.[12]
-
Solution 2 (Solvent): Re-dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a strong solvent like 100% acetonitrile into a highly aqueous mobile phase can cause the analyte to travel through the column in a distorted band.[12]
-
-
Split Peaks: This can indicate a partially clogged column inlet frit, a void in the column packing, or co-elution with an impurity.[11]
-
Solution 1 (Hardware): Reverse and flush the column (if permitted by the manufacturer) to clear the frit. If the problem persists, the column may be damaged and need replacement.
-
Solution 2 (Method): Adjust the mobile phase composition or gradient to improve the resolution of potentially co-eluting peaks.
-
Q3: My retention time is drifting between injections. What are the likely causes?
Answer: Unstable retention times are a critical issue, especially for identification and quantification.
-
Cause 1: Insufficient Column Equilibration: The column was not given enough time to return to the initial mobile phase conditions after a gradient run.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Issues: The mobile phase composition is changing over time (e.g., selective evaporation of the more volatile organic component) or was prepared incorrectly.[13]
-
Solution: Always use freshly prepared mobile phase and keep solvent bottles capped. If using an on-line mixer, ensure the proportioning valve is functioning correctly by running a step-gradient test.[13]
-
-
Cause 3: Temperature Fluctuation: The ambient temperature around the column is changing.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. This is crucial for reproducible chromatography.
-
Q4: I'm observing unexpected or "ghost" peaks. How do I troubleshoot this?
Answer: Ghost peaks are peaks that appear in the chromatogram even when a blank (diluent) is injected.
-
Cause 1: Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from a previous injection are common culprits.
-
Solution: Run a blank gradient (injecting only mobile phase) to see if the peaks persist. If they do, the source is likely the mobile phase or system. Use high-purity HPLC-grade solvents and flush the system, including the injector needle and loop, with a strong solvent.[12]
-
-
Cause 2: Sample Carryover: The analyte from a previous, more concentrated injection adsorbs to surfaces in the injector or column and elutes in subsequent runs.
-
Solution: Optimize the needle wash solvent in the autosampler. The wash solvent should be strong enough to completely dissolve the analyte.
-
Q5: The detector response is inconsistent or low. What should I check?
Answer: A stable detector response is essential for accurate quantification.
-
Cause 1: Detector Lamp Issue: The UV lamp may be nearing the end of its life, causing unstable energy output.
-
Solution: Check the lamp energy and hours in the detector software. Replace the lamp if it is below the manufacturer's recommended energy level.
-
-
Cause 2: Incorrect Wavelength: The detection wavelength is not set at the analyte's absorbance maximum (λ-max).
-
Solution: If using a PDA detector, review the UV spectrum of the analyte peak and set the detection wavelength to the λ-max for maximum sensitivity.
-
-
Cause 3: Air Bubbles in the Flow Cell: Bubbles passing through the detector flow cell will cause sharp spikes and an unstable baseline.
-
Solution: Ensure the mobile phase is properly degassed. Most modern HPLC systems have an integrated online degasser. Check that it is functioning correctly.
-
Section 4: Frequently Asked Questions (FAQs)
Q6: What are the key parameters for method validation according to ICH guidelines?
Answer: Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the necessary validation characteristics.[14][15][16][17]
Table 3: Key Validation Parameters as per ICH Q2(R1)
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). |
For a full understanding, it is essential to consult the official ICH Q2(R1) guidance document.[14][15][18]
Q7: How should I prepare and store a standard solution of this compound?
Answer: Proper handling of the reference standard is critical for accurate results.
-
Preparation: As a solid, the compound should be weighed on a calibrated analytical balance. Use high-purity solvents (e.g., HPLC-grade acetonitrile or methanol) for dissolution. Sonication may be used to ensure complete dissolution.
-
Storage: Based on its structure, the compound is likely stable. However, as a best practice, stock solutions should be stored refrigerated (2-8 °C) and protected from light to prevent potential degradation.[2] A stability study should be performed to determine the acceptable storage duration.
Q8: Can I use Gas Chromatography (GC) to analyze this compound?
Answer: It is unlikely that GC would be a suitable technique. The compound has a molecular weight of ~200.24 g/mol and a predicted boiling point that is likely high. For a compound to be suitable for GC, it must be volatile and thermally stable at the temperatures required for vaporization in the GC inlet. This compound would likely decompose before it volatilizes, making HPLC the more appropriate analytical choice.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH Q2 Analytical Method Validation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH Quality Guidelines. [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
This compound. [Link]
-
China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - [sigmaaldrich.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hovione.com [hovione.com]
- 7. ijcpa.in [ijcpa.in]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmtech.com [pharmtech.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. bvchroma.com [bvchroma.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. starodub.nl [starodub.nl]
- 18. ICH Official web site : ICH [ich.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone, a substituted pyrazole of interest in medicinal chemistry. We will dissect its spectral features, compare them with structurally related analogues, and provide a robust experimental framework for acquiring high-fidelity NMR data.
The Structural Significance of this compound
The pyrazole moiety is a privileged scaffold in pharmaceutical development, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a flexible benzyl group at the N1 position and an electron-withdrawing acetyl group at the C4 position. Understanding the electronic and steric interplay of these substituents is crucial for predicting molecular interactions and guiding further synthetic modifications. NMR spectroscopy provides a direct window into this interplay by mapping the chemical environment of each proton and carbon atom.
Deciphering the ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the acetyl substituent, tend to "deshield" nearby protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups "shield" protons, moving their signals upfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 (Pyrazole) | 7.8 - 8.2 | s, s | - |
| H (ortho, Phenyl) | 7.2 - 7.4 | m | - |
| H (meta, Phenyl) | 7.2 - 7.4 | m | - |
| H (para, Phenyl) | 7.2 - 7.4 | m | - |
| -CH₂- (Benzyl) | 5.3 - 5.5 | s | - |
| -CH₃ (Acetyl) | 2.4 - 2.6 | s | - |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Key Insights from the ¹H NMR Spectrum:
-
Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region. The C5-proton is typically more downfield than the C3-proton due to the anisotropic effect of the N1-benzyl group. The electron-withdrawing acetyl group at C4 will further deshield both protons, pushing them to a lower field.
-
Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group will likely appear as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring. The benzylic methylene (-CH₂-) protons are expected to be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 5.4 ppm is characteristic of a methylene group attached to both an aromatic ring and a nitrogen atom.
-
Acetyl Methyl Protons: The three protons of the acetyl methyl group will appear as a singlet in the aliphatic region, significantly downfield from typical methyl groups due to the deshielding effect of the adjacent carbonyl group.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 190 - 195 |
| C-3, C-5 (Pyrazole) | 135 - 145 |
| C-4 (Pyrazole) | 115 - 125 |
| C (ipso, Phenyl) | 135 - 140 |
| C (ortho, Phenyl) | 127 - 130 |
| C (meta, Phenyl) | 128 - 131 |
| C (para, Phenyl) | 127 - 130 |
| -CH₂- (Benzyl) | 50 - 55 |
| -CH₃ (Acetyl) | 25 - 30 |
Note: These are predicted values. Precise assignments would require 2D NMR experiments such as HSQC and HMBC.
Key Insights from the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon of the acetyl group, typically appearing around 190-195 ppm.
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. The C4 carbon, bearing the acetyl group, will be shifted significantly downfield compared to an unsubstituted pyrazole. The C3 and C5 carbons will also be influenced by the N-benzyl group.
-
Benzyl and Acetyl Carbons: The benzylic methylene carbon will appear in the aliphatic region, while the phenyl carbons will resonate in the aromatic region. The acetyl methyl carbon will be found at the most upfield position.
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted data with that of simpler, related molecules.
-
4-Acetylpyrazole: In the absence of the N-benzyl group, the pyrazole protons would be in a different electronic environment, and the overall spectrum would be simpler. The absence of the benzyl signals would be the most obvious difference.
-
1-Benzylpyrazole: Without the C4-acetyl group, the pyrazole protons would be shifted upfield due to the lack of the electron-withdrawing effect. The C4 carbon would also resonate at a much higher field.
This comparative approach highlights the diagnostic power of NMR in identifying the effects of specific functional groups on the electronic structure of a molecule.
Experimental Protocol for High-Quality NMR Data Acquisition
Acquiring clean, high-resolution NMR spectra is crucial for accurate analysis. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for compounds like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Logical Workflow for NMR Data Acquisition and Analysis
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Crystallographic Imperative: Why Crystal Structures Matter for Pyrazole Derivatives
The biological activity of a pyrazole derivative is intrinsically linked to its shape and the way it interacts with its biological target. Single-crystal X-ray crystallography stands as the definitive method for determining this three-dimensional structure.[1] The resulting models provide precise measurements of bond lengths, bond angles, and conformations, which are critical for:
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with pharmacological activity to design more potent and selective drugs.[1]
-
Rational Drug Design: Using the crystal structure as a blueprint for developing new derivatives with improved properties.
-
Polymorphism Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have significant differences in physicochemical properties like solubility and bioavailability.[2]
-
Intellectual Property: Securing patents on novel crystalline forms of active pharmaceutical ingredients (APIs).[2]
The diverse supramolecular structures of pyrazole derivatives, often governed by hydrogen bonding and π-π stacking, dictate their crystal packing and can influence their physical properties.[3][4]
The Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized pyrazole derivative to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play. This section details a generalized, yet comprehensive, protocol.
Diagram of the Experimental Workflow
Caption: Generalized workflow for the crystal structure determination of pyrazole derivatives.
Step-by-Step Experimental Protocol
Part A: Synthesis and Crystallization
-
Synthesis: Pyrazole derivatives can be synthesized through various methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives or [3+2] cycloaddition strategies.[5] A common approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate.[6][7] For instance, a mixture of a substituted chalcone and hydrazine hydrate can be refluxed in an aliphatic acid like formic or acetic acid.[6][7]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent to remove impurities that could hinder single crystal growth.
-
Single Crystal Growth (The Causality): This is often the most challenging step. The goal is to encourage molecules to slowly and orderly assemble into a crystalline lattice. The choice of solvent and technique is critical.
-
Slow Evaporation: The most common method. A saturated solution of the pyrazole derivative is prepared in a suitable solvent (e.g., methanol, ethanol, acetone, toluene) and allowed to evaporate slowly at room temperature.[2][6] The slow removal of the solvent reduces solubility, promoting gradual crystal formation.
-
Solvent Diffusion: Useful for compounds that are highly soluble in one solvent but insoluble in another. A solution of the compound is layered with a miscible "anti-solvent." Diffusion of the anti-solvent into the solution gradually reduces solubility, inducing crystallization.
-
Sublimation: For thermally stable compounds, sublimation can yield high-quality crystals.[8]
-
Rationale: The key is to achieve a state of supersaturation slowly. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
-
Part B: X-ray Diffraction and Analysis
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a polarizing microscope.[1] It should be free of cracks and other defects. The crystal is then mounted on a goniometer head.[1] For air-sensitive or pyrophoric materials, this process is performed in an inert atmosphere, and the crystal is coated in a protective oil.[9]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-172 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.[1][8] X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.[1]
-
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[1][10]
-
This initial model is refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.[1][10] Hydrogen atoms are typically positioned geometrically and refined using a riding model.[10]
-
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is crucial for understanding the molecular conformation and crystal packing. Databases like the Cambridge Structural Database (CSD) serve as a vast repository for such data, allowing for broader comparisons and structural analyses.[11][12][13]
Comparative Crystallographic Analysis of Pyrazole Derivatives
The substituents on the pyrazole ring dramatically influence the resulting crystal structure. This section compares crystallographic data for different classes of pyrazole derivatives, highlighting the structural diversity within this family of compounds.
Table 1: Comparison of Halogenated 1H-Pyrazoles
The substitution of different halogens at the 4-position of the pyrazole ring leads to distinct hydrogen-bonding motifs and crystal packing.
| Parameter | 4-Fluoro-1H-pyrazole[14] | 4-Chloro-1H-pyrazole[8] | 4-Bromo-1H-pyrazole[8] | 4-Iodo-1H-pyrazole[8][15] |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pnma | Pnma | P2₁/c |
| H-Bonding Motif | Catemer (1D chains) | Trimer | Trimer | Catemer (1D chains) |
| N(H)···N Distance (Å) | ~2.85 | ~2.87 | ~2.88 | ~2.85 |
Insight: Interestingly, while the chloro and bromo derivatives are isostructural and form trimeric hydrogen-bonded units, the fluoro and iodo derivatives form one-dimensional chains (catemers).[8][15] This demonstrates that the size and electronic properties of the halogen substituent can fundamentally alter the supramolecular assembly, even when the core pyrazole scaffold remains the same. Counterintuitively, the electronegativity differences among the halogens are not directly reflected in the N(H)···N hydrogen bond distances.[8]
Table 2: Comparison of Bioactive Pyrazolone Derivatives
Pyrazolone derivatives often exhibit different crystal systems, indicative of unique packing arrangements influenced by bulky substituents.[1]
| Parameter | Compound I[1] | Compound II[1] | Compound III[1][16] |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| Key Interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds | N–H···O, C–H···O, C–H···π, π-π interactions |
Insight: The variation in crystal systems from monoclinic to orthorhombic highlights how different substituent groups (tolyl, propyl, naphthyl) dictate the molecular packing.[1][16] These structures are often stabilized by a network of hydrogen bonds, particularly N-H···O interactions, and can be further influenced by weaker interactions like C-H···π and π-π stacking.[16]
The Role of Intermolecular Interactions: A Deeper Dive
The solid-state architecture of pyrazole derivatives is a masterclass in supramolecular chemistry. The interplay of various non-covalent interactions dictates the final crystal packing.
Key Intermolecular Interactions
-
Hydrogen Bonding: As a molecule that is both a hydrogen-bond donor (N-H) and acceptor (pyridine-like N), the pyrazole ring is predisposed to forming strong hydrogen bonds.[14] N-H···N and N-H···O interactions are prevalent and are often the primary drivers of the supramolecular structure, leading to the formation of dimers, trimers, chains, and other motifs.[14][17][18]
-
π-π Stacking: The aromatic nature of the pyrazole ring and any attached phenyl groups allows for π-π stacking interactions.[4] These interactions contribute to the overall stability of the crystal lattice, often observed between parallel aromatic rings.
-
Halogen Bonding: In halogenated derivatives, halogen bonds (e.g., Br–Br, I–I) can act as significant structure-directing interactions.[19]
-
Other Weak Interactions: Weaker C-H···O and C-H···π interactions also play a role in fine-tuning the crystal packing.[16][17]
Visualizing Intermolecular Interactions
Caption: Key non-covalent interactions directing crystal packing in pyrazole derivatives.
The specific combination and geometry of these interactions are highly sensitive to the nature and position of substituents on the pyrazole core. For instance, bulky substituents may favor dimeric crystal structures, while smaller ones can associate into tetrameric arrangements.[20] This sensitivity is also the reason for the prevalence of polymorphism in this class of compounds.[2]
Conclusion: The Power of a Picture
X-ray crystallography provides an unparalleled, atom-level view of pyrazole derivatives, transforming them from simple 2D line drawings into complex 3D entities. This guide has demonstrated that the process is not merely technical but deeply rooted in the chemical principles governing molecular self-assembly. The comparative data underscore that subtle changes in chemical structure can lead to profound differences in solid-state architecture. For researchers in drug development, a thorough understanding of these crystallographic nuances is not just advantageous—it is essential for the rational design of the next generation of pyrazole-based therapeutics.
References
-
Su, P., Song, X.-g., Sun, R.-q., & Xu, X.-m. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 861–863. Available from: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available from: [Link]
-
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository. Available from: [Link]
-
Rue, K. L., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 269–272. Available from: [Link]
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Available from: [Link]
-
Su, P., Song, X.-g., Sun, R.-q., & Xu, X.-m. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. IUCr Journals. Available from: [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. Available from: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available from: [Link]
-
Synthesis, characterization and photophysical properties of phthalimide-pyrazole compounds: Effect of the substituent in the pyrazole ring on the crystal structures. ResearchGate. Available from: [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. Available from: [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Part of the crystal structure of (I), showing the π–π-stacking... ResearchGate. Available from: [Link]
-
Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Available from: [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. Available from: [Link]
-
Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm (RSC Publishing). Available from: [Link]
-
A part of the crystal packing showing π-π stacking interactions between the pyridine rings (dashed lines). ResearchGate. Available from: [Link]
-
The XRD patterns of a Computed from single crystal X-ray data of... ResearchGate. Available from: [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health (NIH). Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available from: [Link]
-
Santos, M. A. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 27. Available from: [Link]
-
Cambridge Structural Database. Wikipedia. Available from: [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Institutes of Health. Available from: [Link]
-
Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. CORE. Available from: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available from: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]
-
Cambridge Structural Database (CSD). PSDI What We Provide. Available from: [Link]
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans. Available from: [Link]
-
New insights and innovation from a million crystal structures in the Cambridge Structural Database. National Institutes of Health. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available from: [Link]
-
Crystallography data and refinement method for compounds 2e, 6e and 7e. ResearchGate. Available from: [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. Available from: [Link]
-
Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Publishing. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ncl.ac.uk [ncl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]
- 14. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Benzyl vs. Phenyl Substituted Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core and the Influence of Aromatic Substituents
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a versatile template for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] The therapeutic potential of pyrazole derivatives is often finely tuned by the nature of the substituents attached to the ring. This guide provides a comparative analysis of two common and impactful substituents: the benzyl and the phenyl groups.
While both are aromatic moieties, the key distinction lies in the methylene (-CH2-) spacer present in the benzyl group, which separates the phenyl ring from the pyrazole core. This seemingly minor structural difference can profoundly influence the molecule's conformational flexibility, electronic properties, and ultimately, its interaction with biological targets. This guide will delve into a comparative study of benzyl- versus phenyl-substituted pyrazoles, exploring their synthesis, and diverse biological activities, and providing experimental protocols for their evaluation.
Conceptual Framework for Comparative Analysis
The decision to incorporate a benzyl versus a phenyl substituent is a critical step in the lead optimization phase of drug discovery. The following diagram illustrates a conceptual workflow for a comparative study.
Figure 1: Conceptual workflow for a comparative study of substituted pyrazoles.
Comparative Biological Activities
The substitution pattern on the pyrazole ring dictates the specific biological activity. Below is a comparison of benzyl and phenyl-substituted pyrazoles across several key therapeutic areas.
Anti-inflammatory Activity: COX Inhibition
A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[5]
-
Phenyl-substituted pyrazoles are well-established as potent and selective COX-2 inhibitors.[6][7] The diarylpyrazole structure, exemplified by the FDA-approved drug Celecoxib , is a classic template for COX-2 selectivity.[1][6] The phenyl groups in these compounds often occupy hydrophobic pockets within the COX-2 active site.[7]
-
Benzyl-substituted pyrazoles have also been investigated as anti-inflammatory agents. The added flexibility of the benzyl group can allow for different binding orientations within the enzyme's active site. For instance, some 1-benzyl-1H-pyrazole derivatives have shown notable anti-inflammatory properties.[8]
| Compound Type | Target | Key Findings | Representative IC50 Values (COX-2) |
| Phenyl-substituted | COX-2 | High potency and selectivity.[7] | 1.79 - 9.63 µM for some hybrid pyrazole analogues.[7] |
| Benzyl-substituted | COX-2/5-LOX | Can exhibit dual inhibition of COX and 5-lipoxygenase. | 0.043 - 0.068 µM for certain thymol-pyrazole hybrids.[9] |
Anticancer Activity
The pyrazole scaffold is a promising framework for the development of novel anticancer agents, targeting various mechanisms of cancer cell proliferation.[10][11]
-
Phenyl-substituted pyrazoles have demonstrated significant cytotoxicity against a range of cancer cell lines.[10][12] The substitution pattern on the phenyl ring can greatly influence the anticancer potency. For example, the presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced activity in some series.[13]
-
Benzyl-substituted pyrazoles have also emerged as potent anticancer agents. The benzyl group can interact with specific residues in the active sites of protein kinases, which are crucial targets in cancer therapy.[8] For instance, 1-benzyl-1H-pyrazole derivatives have been developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target in necroptosis.[8]
| Compound Type | Cancer Cell Line | Key Findings | Representative IC50 Values |
| Phenyl-substituted | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Moderate to good cytotoxicity.[10] | 5.8 - 9.8 µM for some derivatives.[10] |
| Phenyl-substituted | A549 (Lung) | Appreciable anticancer activity.[11] | 13.5 µM for a specific coumarin-pyrazole hybrid.[11] |
| Benzyl-substituted | Various | Potent inhibition of specific kinases.[8] | Kd of 0.078 µM against RIP1 kinase for a potent compound.[8] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[14][15]
-
Phenyl-substituted pyrazoles , particularly those with trifluoromethylphenyl substitutions, have been found to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16] These compounds can inhibit bacterial growth and prevent biofilm formation.[14][15]
-
The influence of benzyl substitution on antimicrobial activity is also an active area of research. The lipophilicity and steric bulk of the benzyl group can impact the compound's ability to penetrate bacterial cell walls.
| Compound Type | Bacterial Strain | Key Findings | Representative MIC Values |
| N-(trifluoromethyl)phenyl substituted | S. aureus, B. subtilis, E. faecalis | Potent activity against Gram-positive strains.[14][15] | 1.56 - 3.12 µg/mL.[14][15] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and new anticonvulsant drugs with improved efficacy and fewer side effects are needed. Pyrazole derivatives have shown significant potential as anticonvulsant agents.[4][17][18]
-
Both phenyl- and benzyl-substituted pyrazoles have been synthesized and evaluated for their anticonvulsant properties. The nature and position of the substituent on the aromatic ring play a crucial role in determining the activity. Studies have shown that certain substituted pyrazoles exhibit remarkable protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).[17][18]
Experimental Protocols
To provide a practical context for this comparative guide, detailed methodologies for the synthesis of representative compounds and a key biological assay are provided below.
Synthesis of a Representative Phenyl-Substituted Pyrazole
General Procedure for the Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde: [19]
This synthesis involves a multi-step process, starting from the corresponding acetophenone and proceeding through a hydrazone intermediate, followed by cyclization.
-
Synthesis of Hydrazone: A mixture of a substituted acetophenone and a hydrazide is refluxed in methanol to yield the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization: The hydrazone is then treated with a Vilsmeier-Haack reagent (e.g., POCl3/DMF) to effect cyclization and formylation, yielding the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.
Figure 2: Synthetic scheme for a phenyl-substituted pyrazole.
Synthesis of a Representative Benzyl-Substituted Pyrazole
General Procedure for the Synthesis of 1-Benzyl-1H-pyrazole Derivatives: [8]
The synthesis of 1-benzyl-1H-pyrazoles can be achieved through the reaction of a primary amine with a β-diketone and an amination reagent.[20]
-
A mixture of a primary amine (e.g., benzylamine), a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione), and an amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine) in a suitable solvent like DMF is stirred at a given temperature.
-
The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.
In-Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both benzyl- and phenyl-substituted pyrazoles) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This guide has provided a comparative overview of benzyl- and phenyl-substituted pyrazoles, highlighting the impact of this seemingly subtle structural variation on their biological activities. While phenyl-substituted pyrazoles have a well-established history, particularly as COX-2 inhibitors, benzyl-substituted analogs are emerging as a versatile class of compounds with significant potential in various therapeutic areas, including cancer and inflammation.
The additional conformational flexibility imparted by the methylene spacer in the benzyl group can lead to novel binding modes and improved activity profiles. Future research should continue to explore the vast chemical space of substituted pyrazoles, employing a combination of rational design, combinatorial synthesis, and high-throughput screening to identify new lead compounds. A deeper understanding of the structure-activity relationships governing the interactions of these molecules with their biological targets will be crucial for the development of next-generation pyrazole-based therapeutics.
References
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Publishing. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). PMC - NIH. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Publishing. [Link]
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). Semantic Scholar. [Link]
-
(PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and Preliminary Evaluation of Some Substituted Pyrazoles as Anticonvulsant Agents. (n.d.). ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). NIH. [Link]
-
Anticonvulsant effect of compounds 7 (a–h). (n.d.). ResearchGate. [Link]
-
substituted pyrazoles with potential antitumor activity. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH. [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2022). MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
-
Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015). Biomedical and Pharmacology Journal. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo
-
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (n.d.). ResearchGate. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC - PubMed Central. [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (n.d.). PubMed. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]
-
(PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone Derivatives and Other Kinase Inhibitors in Cellular Signaling
This guide provides a detailed comparison of the biological activity of a novel pyrazole-based compound series, exemplified by a potent 1-benzyl-1H-pyrazole derivative, against established kinase inhibitors. We will delve into its specific mechanism of action, compare its potency and selectivity with clinically relevant drugs, and provide the detailed experimental protocols necessary to validate these findings in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibition.
Introduction: The Enduring Importance of Kinase Inhibitors and the Pyrazole Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical classes of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 70 such drugs approved by the U.S. FDA to date.[4][5]
Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold."[6][7][8][9] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of kinases, forming a core component of numerous approved drugs, including Crizotinib (ALK/MET inhibitor) and Ruxolitinib (JAK inhibitor).[4][9] This guide focuses on a series of 1-benzyl-1H-pyrazole derivatives, which have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a crucial mediator of a programmed cell death pathway known as necroptosis.[10]
Profile of a Lead 1-Benzyl-1H-Pyrazole Derivative
Recent research has explored a series of 1-benzyl-1H-pyrazole compounds for their kinase inhibitory potential. Through structure-activity relationship (SAR) analysis, a lead compound, referred to as Compound 4b in the primary literature, was identified as a highly potent inhibitor of RIP1 kinase.[10]
-
Chemical Scaffold: 1-Benzyl-1H-pyrazole
-
Primary Target: Receptor-Interacting Protein 1 (RIP1) Kinase
-
Mechanism of Action: This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RIP1. This binding event prevents the autophosphorylation and activation of RIP1, thereby blocking the downstream signaling cascade that leads to necroptosis.[10] Necroptosis is a pro-inflammatory form of regulated cell death implicated in various conditions, including pancreatitis, neurodegenerative diseases, and certain inflammatory disorders.
Below is a diagram illustrating the RIP1-mediated necroptosis pathway and the point of inhibition by the 1-benzyl-1H-pyrazole derivative.
Caption: RIP1 Kinase Signaling Pathway in Necroptosis.
Comparative Analysis: Potency and Selectivity
To understand the therapeutic potential of the 1-benzyl-1H-pyrazole series, we compare the lead compound's activity against well-established kinase inhibitors targeting different kinase families.
| Compound | Primary Target(s) | Potency (IC50 / Kd) | Cellular Activity (EC50 / IC50) | Key Features |
| 1-Benzyl-1H-Pyrazole (cpd 4b) | RIP1 Kinase | Kd: 0.078 µM [10] | EC50: 0.160 µM (Cell Necroptosis Assay)[10] | Potent and specific inhibitor of necroptosis. |
| Crizotinib | ALK, ROS1, MET | IC50: ~0.02-0.06 µM | IC50: ~0.02-0.1 µM (in ALK/ROS1/MET-driven cancer cells) | FDA-approved pyrazole-based inhibitor for specific cancers.[4][9] |
| Dasatinib | Bcr-Abl, SRC family, c-Kit, PDGFR | IC50: <0.001 µM (Bcr-Abl) | IC50: Nanomolar range in sensitive leukemia cell lines. | Potent, multi-targeted inhibitor used in leukemia treatment.[11][12] |
| Ruxolitinib | JAK1, JAK2 | IC50: ~0.003 µM | IC50: Micromolar range in JAK-dependent cell lines. | FDA-approved pyrazole-based inhibitor for myelofibrosis.[4][9] |
This comparison highlights that while multi-targeted inhibitors like Dasatinib exhibit sub-nanomolar potency against their primary targets, the 1-benzyl-1H-pyrazole compound shows impressive sub-micromolar potency against RIP1 kinase, a non-traditional cancer target, positioning it as a valuable tool for studying necroptosis and as a potential therapeutic for inflammatory diseases.[10]
Experimental Methodologies for Validation
Scientific integrity demands that claims of biological activity are supported by robust, reproducible experimental data. Here, we provide detailed protocols for key assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a compound to inhibit a purified kinase enzyme by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[13][14]
Causality: This assay directly measures the interaction between the inhibitor and the isolated kinase, providing a direct measure of potency (IC50). It is essential for confirming that the compound's effect is due to inhibition of the enzyme's catalytic activity, independent of cellular factors.
Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.[14]
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of the purified kinase (e.g., RIP1 kinase) in the appropriate kinase assay buffer to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Km for the specific kinase to ensure accurate competitive inhibition measurements.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
Protocol 2: Cell Viability/Antiproliferative Assay (SRB Assay)
This cell-based assay measures the growth inhibitory effects of a compound on cancer or other cell lines. The Sulforhodamine B (SRB) assay quantifies total cellular protein content, which is proportional to cell number.
Causality: While the in vitro kinase assay confirms target inhibition, this assay determines the functional consequence of that inhibition in a complex biological system.[15] A decrease in cell viability suggests that the inhibited kinase is important for cellular proliferation or survival.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test compound (prepared by serial dilution in culture medium) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the log of compound concentration to determine the IC50 or GI50 value.
Protocol 3: Western Blot for Target Phosphorylation
Trustworthiness: This protocol serves as a self-validating system. It provides direct evidence of on-target activity within the cell, confirming that the compound inhibits the kinase of interest at concentrations that affect cell viability. A strong correlation between the IC50 for kinase inhibition and the concentration required to reduce substrate phosphorylation provides high confidence in the mechanism of action.[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of the inhibitor or a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-RIP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein and/or a housekeeping protein like β-actin.
-
Analysis: Quantify the band intensities using software like ImageJ. A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control confirms on-target kinase inhibition.
Conclusion
The 1-benzyl-1H-pyrazole scaffold represents a fertile ground for the development of novel kinase inhibitors. The lead compound discussed here demonstrates potent and specific activity against RIP1 kinase, a key regulator of necroptosis.[10] When compared to broad-spectrum or clinically approved inhibitors targeting traditional oncogenic kinases, this compound series highlights a distinct therapeutic strategy aimed at modulating cell death pathways in inflammatory and other diseases. The provided experimental protocols offer a robust framework for researchers to validate these findings and explore the vast potential of novel chemical entities in the ever-expanding landscape of kinase-targeted drug discovery.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy. PMC. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. PubMed. [Link]
-
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone. AOBChem USA. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. ResearchGate. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 12. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Evaluation of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold". This is evidenced by its presence in several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Within this broad class, derivatives of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone represent a promising subclass. The benzyl group at the N1 position offers a versatile point for modification to modulate pharmacokinetic and pharmacodynamic properties. A key example is the development of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis, highlighting their therapeutic potential in treating necrosis-related diseases like pancreatitis.[4]
This guide provides a comparative framework for the in vitro evaluation of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of key experimental protocols, comparative performance data, and the scientific rationale behind methodological choices.
Part 1: Anticancer Activity Assessment
The uncontrolled cell proliferation characteristic of cancer makes cytotoxicity a primary endpoint for screening novel chemical entities. Pyrazole derivatives have consistently demonstrated potent antiproliferative activities across various cancer cell lines.[5][6][7]
Core Methodology: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the cytotoxic potential of compounds.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases of metabolically active cells into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] During this period, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity testing.
Comparative Performance of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole derivatives against selected human cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-phenylpyrazolone | Sulfonamide precursor (Compd. 4) | HCT-116 (Colon) | 7.3 ± 0.47 | [11][12] |
| N-phenylpyrazolone | Sulfonamide precursor (Compd. 4) | A549 (Lung) | 20.4 ± 0.55 | [11][12] |
| 1,3-diphenyl-1H-pyrazole | Acrylate derivative (Compd. 136b) | MCF-7 (Breast) | 1.764 | [3] |
| 1,3-diphenyl-1H-pyrazole | Acrylate derivative (Compd. 136b) | HCT-116 (Colon) | 3.597 | [3] |
| Pyrazole-Thiourea | Compound C5 | MCF-7 (Breast) | 0.08 | [13] |
| 1-Benzyl-1H-pyrazole | RIP1 Kinase Inhibitor (Compd. 4b) | HT-29 (Colon) | 0.160 (EC₅₀) | [4] |
Part 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have shown significant activity against a wide range of bacterial and fungal pathogens.[14][15][16]
Core Methodologies: Broth Microdilution and Agar Diffusion
The gold standard for determining a compound's antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[14] This is typically determined using the broth microdilution method.[17][18] The agar disk diffusion method is often used as a preliminary screening tool.[18][19]
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.[19]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 27-30°C for 24-48 hours for fungi.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for MIC determination via broth microdilution.
Comparative Performance of Pyrazole Derivatives
The table below presents the MIC values for representative pyrazole derivatives against common pathogens, illustrating their potential as antimicrobial agents.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazone | Compound 21a | S. aureus (Gram +) | 62.5 | [14] |
| Pyrazole Hydrazone | Compound 21a | E. coli (Gram -) | 125 | [14] |
| Pyrazole Hydrazone | Compound 21a | A. niger (Fungus) | 2.9 | [14] |
| Pyrazole-Carboxamide | Compound 4 | S. epidermidis (Gram +) | 0.25 | |
| Pyrazole-Carboxamide | Compound 3 | E. coli (Gram -) | 0.25 | |
| Pyrazole-Carboxamide | Compound 2 | A. niger (Fungus) | 1.0 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Pyrazoles, particularly celecoxib, are famous for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][21] Another key mechanism is the modulation of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages.
Core Methodology: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of NO by macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[22][23]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
Pre-treatment: Treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Wells without LPS serve as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[23]
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[23][24]
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.[23]
-
Parallel Cytotoxicity Test: It is crucial to run a parallel MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[23]
Logical Relationship in Anti-inflammatory Screening
Caption: Logical flow for validating anti-inflammatory activity.
Comparative Performance of Anti-inflammatory Pyrazoles
This table compares the COX-inhibitory activity of different pyrazole scaffolds, a primary mechanism for their anti-inflammatory effects.
| Compound Class | Derivative Example | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzenesulfonamide-Pyrazole | Compound 2a | COX-2 | 19.87 | >50 | [20] |
| Benzenesulfonamide-Pyrazole | Compound 3b | COX-2 | 39.43 | 22.21 | [20] |
| Benzenesulfonamide-Pyrazole | Compound 5b | COX-2 | 38.73 | 17.47 | [20] |
| Reference Drug | Celecoxib | COX-2 | 41.25 | 18.23 | [20] |
Conclusion and Future Directions
The this compound framework and its related structures serve as a highly versatile and potent scaffold for drug discovery. In vitro testing data consistently demonstrate their potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The comparative analysis reveals that subtle structural modifications can dramatically influence biological activity and selectivity, as seen in the nanomolar potency of certain derivatives against COX-2 or specific cancer cell lines.[13][20]
Future research should focus on integrated screening cascades, beginning with broad in vitro panels (cytotoxicity, antimicrobial, anti-inflammatory) and progressing promising hits to more specific mechanism-of-action studies, such as the RIP1 kinase inhibition assay.[4] Elucidating structure-activity relationships (SAR) will be paramount in optimizing lead compounds for improved potency, selectivity, and drug-like properties, ultimately paving the way for in vivo efficacy studies.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Sayed, M. A. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
Al-Omair, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Bennani, F. E., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Sciences. [Link]
-
Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]
-
Guezguez, F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
ChemInform. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemInform. [Link]
-
Lv, K., et al. (2016). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Sharma, D., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Singh, S., & Singh, P. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. Global Research Online. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Shaik, A. B., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
-
European Commission. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. European Commission. [Link]
-
ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]
-
Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]
-
Manap, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
ResearchGate. (2020). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
-
Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging acti. Dove Medical Press. [Link]
-
ResearchGate. (2016). NO scavanging assay protocol?. ResearchGate. [Link]
-
ResearchGate. (2015). Nitric oxide (NO) scavenging assay, following Griess reagent method,... ResearchGate. [Link]
-
Material Science Research India. (2022). Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. Material Science Research India. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. IJPSR. [Link]
-
Li, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
-
PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. [Link]
-
PubMed Central. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central. [Link]
-
ResearchGate. (2025). (PDF) Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. srrjournals.com [srrjournals.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 16. meddocsonline.org [meddocsonline.org]
- 17. woah.org [woah.org]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Acetylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The 4-acetyl substitution, in particular, provides a crucial handle for further molecular elaboration, making the efficient synthesis of 4-acetylpyrazoles a topic of significant interest.
Comparative Analysis of Synthetic Routes
This guide will focus on three primary strategies for the synthesis of 4-acetylpyrazoles:
-
Knorr-Type Cyclocondensation of 1,3,5-Triketones with Hydrazines
-
[3+2] Cycloaddition Reactions
-
Vilsmeier-Haack Formylation followed by Acetylation
Each of these routes offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.
Knorr-Type Cyclocondensation: The Classic Approach
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a foundational method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[4][5][6][7] For the synthesis of 4-acetylpyrazoles, a 1,3,5-triketone or a suitable equivalent is required.
Reaction Mechanism
The reaction proceeds via the initial formation of a hydrazone or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5][6] The regioselectivity of the reaction is a critical consideration, as two isomeric products can potentially form depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine.[1][4]
Advantages:
-
Atom Economy: This method is generally atom-economical, with water being the primary byproduct.
-
Well-Established: The Knorr synthesis is a classic and well-understood reaction in heterocyclic chemistry.[1][4]
Disadvantages:
-
Regioselectivity Issues: The reaction can lead to a mixture of regioisomers, particularly with unsymmetrical 1,3,5-triketones and substituted hydrazines, necessitating chromatographic separation.[4]
-
Harsh Conditions: The reaction often requires elevated temperatures and acidic or basic catalysts, which may not be compatible with sensitive functional groups.[8]
-
Precursor Availability: The synthesis of the required 1,3,5-triketone precursors can be challenging.
[3+2] Cycloaddition Reactions: A Modern and Versatile Strategy
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles.[9][10] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which for the synthesis of 4-acetylpyrazoles would be an appropriately substituted alkyne or alkene.
Reaction Mechanism
Nitrile imines, typically generated in situ from hydrazonoyl halides, react with a dipolarophile in a concerted or stepwise fashion to form the pyrazole ring.[11] The regiochemistry of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Advantages:
-
High Regioselectivity: This method often provides excellent control over the regiochemical outcome of the reaction.[11][12]
-
Mild Reaction Conditions: Cycloaddition reactions can often be carried out under mild conditions, tolerating a wider range of functional groups.[9]
-
Substrate Diversity: A wide variety of 1,3-dipoles and dipolarophiles can be employed, allowing for the synthesis of a diverse range of substituted pyrazoles.
Disadvantages:
-
Precursor Stability: The 1,3-dipoles, such as nitrile imines, are often unstable and must be generated in situ.[11]
-
Multi-step Synthesis: The preparation of the necessary precursors (e.g., hydrazonoyl halides and functionalized alkynes) can add to the overall step count of the synthesis.
Vilsmeier-Haack Reaction: A Functionalization Approach
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[13][14][15][16][17] In the context of 4-acetylpyrazole synthesis, this strategy involves the formylation of a pre-existing pyrazole ring at the 4-position, followed by the conversion of the formyl group to an acetyl group.
Reaction Mechanism
The Vilsmeier reagent, a chloroiminium ion, is generated from a substituted amide (such as dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl3).[15] This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of a 4-formylpyrazole after hydrolysis. The subsequent conversion to the acetyl group can be achieved through various methods, such as reaction with an organometallic reagent (e.g., methylmagnesium bromide) followed by oxidation.
Advantages:
-
High Regioselectivity for Formylation: The Vilsmeier-Haack reaction is generally highly regioselective for the 4-position of the pyrazole ring.[13][16]
-
Readily Available Starting Materials: Many substituted pyrazoles are commercially available or readily synthesized, providing a straightforward entry point to this route.
Disadvantages:
-
Multi-step Process: This is a two-step process, requiring a separate reaction to convert the formyl group to the desired acetyl group.
-
Harsh Reagents: The Vilsmeier-Haack reaction utilizes corrosive and moisture-sensitive reagents like POCl3.[14][17]
-
Limited to Electron-Rich Pyrazoles: The efficiency of the formylation is dependent on the electronic nature of the pyrazole ring; electron-withdrawing groups can hinder the reaction.[13]
Comparative Data Summary
| Synthetic Route | Key Precursors | Typical Yields | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Knorr Cyclocondensation | 1,3,5-Triketones, Hydrazines | Moderate to High | Variable | Often requires heat and acid/base catalysis | Atom economical, well-established | Potential for regioisomeric mixtures, harsh conditions |
| [3+2] Cycloaddition | Hydrazonoyl Halides, Alkynes/Alkenes | Good to Excellent | High | Often mild | High regioselectivity, broad substrate scope | Unstable intermediates, multi-step precursor synthesis |
| Vilsmeier-Haack | Substituted Pyrazoles, DMF, POCl3 | Good to Excellent | High for formylation | Varies, can be harsh | High regioselectivity, readily available starting materials | Multi-step, use of corrosive reagents |
Experimental Protocols
Protocol 1: Knorr-Type Cyclocondensation
This protocol is a general representation of the Knorr-type synthesis of a 4-acetylpyrazole from a 1,3,5-triketone.
Synthesis of 1-(4-chlorophenyl)-5-methyl-4-acetyl-1H-pyrazole
-
To a solution of 3-acetyl-2,4-pentanedione (1.0 mmol) in ethanol (10 mL), add 4-chlorophenylhydrazine hydrochloride (1.1 mmol) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 1-(4-chlorophenyl)-5-methyl-4-acetyl-1H-pyrazole.
Protocol 2: [3+2] Cycloaddition
This protocol outlines the synthesis of a 4-acetylpyrazole via a 1,3-dipolar cycloaddition reaction.
Synthesis of 1,5-diphenyl-4-acetyl-1H-pyrazole
-
In a round-bottom flask, dissolve N-phenylbenzohydrazonoyl chloride (1.0 mmol) and 3-butyn-2-one (1.2 mmol) in anhydrous toluene (15 mL).
-
Add triethylamine (1.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,5-diphenyl-4-acetyl-1H-pyrazole.
Protocol 3: Vilsmeier-Haack Formylation and Subsequent Acetylation
This two-step protocol describes the synthesis of a 4-acetylpyrazole starting from a simple pyrazole.
Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (10 mL) and cool it to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl3) (1.2 mmol) dropwise to the cooled DMF with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat at 60 °C for 3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone
-
Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
-
Add methylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alcohol in dichloromethane (10 mL) and add pyridinium chlorochromate (PCC) (1.5 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of celite and wash the celite with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 1-(1-phenyl-1H-pyrazol-4-yl)ethanone.
Visualization of Synthetic Pathways
Caption: Overview of the three major synthetic routes to 4-acetylpyrazoles.
Conclusion
The choice of synthetic route to 4-acetylpyrazoles is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of the substrate to the reaction conditions. The classic Knorr-type cyclocondensation offers a direct but sometimes unselective approach. For greater control over regiochemistry and milder conditions, [3+2] cycloaddition reactions are a powerful alternative. The Vilsmeier-Haack reaction provides a reliable method for the functionalization of pre-existing pyrazole scaffolds. A thorough evaluation of these factors will enable the medicinal chemist to select the most appropriate and efficient strategy for their specific synthetic target.
References
-
Dabhi, H. R. et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link]
-
IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available at: [Link]
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH. Available at: [Link]
- Suma, S., Wahyuningsih, S., & Mustofa, M. (2020).
- Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
- Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry.
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). NIH. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
synthesis of pyrazoles. (2019). YouTube. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Available at: [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). PubMed. Available at: [Link]
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2016).
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Available at: [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 15. researchgate.net [researchgate.net]
- 16. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 17. chemmethod.com [chemmethod.com]
A Head-to-Head Comparison of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Based Kinase Inhibitors: A Guide to Cross-Reactivity Profiling
Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors (PKIs).[1][2] Its synthetic tractability and versatile nature have made it a cornerstone in the development of targeted therapies for a multitude of diseases, particularly cancer.[2][3] Kinase inhibitors that block pathologically dysregulated kinases are a major focus of drug discovery.[4] However, the high degree of structural similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6]
Cross-reactivity with unintended "off-target" kinases can lead to undesirable side effects or toxicity, potentially derailing an otherwise promising therapeutic candidate.[7][8][9] Conversely, in some cases, a multi-targeted profile can be beneficial.[10] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a critical step in understanding a compound's true biological activity and therapeutic potential.
This guide provides a comparative analysis of a novel investigational inhibitor, BPI-1 (1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone) , against a well-characterized, fictional analogue, BPI-2 , which shares the same core scaffold but differs in substitution patterns. We will detail a strategic, three-tiered experimental approach to comprehensively map their respective selectivity profiles, providing field-proven protocols and interpreting the resulting data to guide further development.
The Profiling Imperative: A Multi-Pronged Strategy
No single assay can fully capture the complexity of a compound's interactions within the cellular environment. An effective profiling strategy layers orthogonal methodologies to build a holistic and reliable picture of selectivity. Our approach combines a broad, in vitro screen with a cellular target engagement assay and a proteome-wide, unbiased discovery method.
Caption: Workflow for a CETSA isothermal dose-response experiment.
Comparative Data: Cellular Target Engagement EC50
| Compound | Target | Cellular EC50 (nM) |
| BPI-1 | Kinase X | 25 nM |
| Kinase Y | >5000 nM | |
| BPI-2 | Kinase X | 30 nM |
| Kinase Y | 150 nM |
Interpretation: The CETSA results confirm that both BPI-1 and BPI-2 effectively engage their intended target, Kinase X, in a cellular environment, with similar potencies. Crucially, the data validates the in vitro findings. BPI-1 shows poor engagement with Kinase Y in cells, whereas BPI-2 binds to Kinase Y with a potent EC50 of 150 nM. This confirms that the off-target liability of BPI-2 observed in the binding assay translates to a cellular context, reinforcing the superior profile of BPI-1.
Tier 3: Unbiased Proteome-Wide Off-Target Discovery
While panel screens are excellent for known kinases, they are inherently biased and limited to the proteins on the panel. [11]Kinase inhibitors can also bind to non-kinase targets. [12]To discover unanticipated off-targets, an unbiased, proteome-wide approach is invaluable. Thermal Proteome Profiling (TPP) is a powerful mass spectrometry-based extension of CETSA that assesses the thermal stability of thousands of proteins simultaneously, providing a global view of a compound's interactions.
Methodology Overview: Thermal Proteome Profiling (TPP)
-
Experimental Setup : Two populations of cells are prepared. One is treated with the test compound (e.g., 1 µM BPI-1), and the other with a vehicle (DMSO) control.
-
Temperature Gradient : Each cell population is divided into several aliquots, and each aliquot is heated to a different temperature across a defined gradient (e.g., from 37°C to 67°C).
-
Sample Processing : Following the heat challenge, cells are lysed, and the soluble protein fractions are separated from the aggregated proteins via ultracentrifugation.
-
Proteomic Analysis : The soluble proteins from each sample are digested into peptides and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : For each of the thousands of proteins identified, a "melting curve" is generated, plotting its relative abundance as a function of temperature. By comparing the melting curves between the drug-treated and vehicle-treated samples, a thermal shift (ΔTm) can be calculated for every protein. A significant ΔTm indicates a direct or indirect interaction between the compound and that protein.
Caption: Conceptual workflow for Thermal Proteome Profiling (TPP).
Comparative Data: Novel Off-Targets Identified by TPP
| Compound | Protein Hit | ΔTm (°C) | Protein Class | Notes |
| BPI-1 | Kinase X | +8.5 | Kinase | Confirmed On-Target |
| NQO1 | +1.2 | Oxidoreductase | Minor, likely insignificant shift | |
| BPI-2 | Kinase X | +8.2 | Kinase | Confirmed On-Target |
| Kinase Y | +4.5 | Kinase | Confirmed Off-Target | |
| Kinase Z | +3.8 | Kinase | Confirmed Off-Target | |
| BRD4 | +3.1 | Bromodomain | Novel Non-Kinase Off-Target |
Interpretation: The TPP results provide the most comprehensive view. For BPI-1, only the intended target, Kinase X, shows a very large and significant thermal stabilization, confirming its high selectivity within the proteome. For BPI-2, TPP not only confirms the on-target (Kinase X) and major kinase off-targets (Y and Z) but also uncovers a previously unknown interaction with BRD4, a non-kinase bromodomain-containing protein. This finding is critical, as BRD4 inhibition has distinct biological consequences that would have been missed by kinase-centric assays.
Synthesis and Conclusion: A Clear Path Forward
By integrating data from all three tiers, a clear and compelling picture emerges.
-
BPI-1 is a potent and highly selective inhibitor of Kinase X. Its clean profile in the broad kinome scan was validated in a cellular context by CETSA and further confirmed by the lack of significant off-targets in the unbiased TPP analysis.
-
BPI-2 , while equally potent against Kinase X, is a promiscuous inhibitor. Its significant cross-reactivity against multiple kinases and the novel off-target BRD4 present a high risk for toxicity and confounding biological effects.
This rigorous, multi-modal profiling strategy provides the necessary data to confidently select BPI-1 as the superior candidate for further preclinical development. This objective, data-driven approach minimizes the risk of late-stage failure and exemplifies a best-practice framework for assessing the cross-reactivity of novel inhibitors.
References
-
Müller, S., Chaikuad, A., Gray, N.S. et al. (2015). The ins and outs of selective kinase inhibitor development. Nature Chemical Biology. Available at: [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M. et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Karaman, M.W., Herrgard, S., Treiber, D.K. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Gao, Y., Davies, S.P., Augustin, M. et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M. et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. Available at: [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M.M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
National Center for Biotechnology Information (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Royal Society of Chemistry (2016). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. RSC Publishing. Available at: [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine. Available at: [Link]
-
Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Available at: [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time divergence of drug-target residence time in living cells. Nature Chemical Biology. Available at: [Link]
-
Sharma, K., D'Arcy, S., & Kaldis, P. (2018). The role of Cdk5 in the DNA damage response. Cell Cycle. Available at: [Link]
-
Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Wu, G., Feng, X., & Stein, L. (2010). A human protein-protein interaction network for disease and drug discovery. Science Signaling. Available at: [Link]
-
Eurofins Discovery (2023). Kinase Screening & Profiling Services. Eurofins. Available at: [Link]
-
Bajusz, D., & Keserű, G. M. (2021). Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. International Journal of Molecular Sciences. Available at: [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Eco-Vector Journals Portal (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector. Available at: [Link]
-
National Center for Biotechnology Information (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. NCBI. Available at: [Link]
-
MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
ACS Publications (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. NCBI. Available at: [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Benchmarking the efficacy of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone derivatives against known drugs
A Senior Application Scientist's Guide to Benchmarking the Efficacy of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone Derivatives Against Known Anticancer Drugs
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2][3][4] This guide focuses on a specific subset of these compounds, this compound derivatives, and provides a comprehensive framework for benchmarking their efficacy against established anticancer drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, logically sound, and experimentally validated approach to evaluating the therapeutic potential of these novel derivatives.
The rationale for investigating this compound derivatives stems from the recognized anticancer potential of the pyrazole scaffold.[1][3] By systematically modifying the core structure, we aim to enhance cytotoxic activity against cancer cells while minimizing off-target effects. This guide will detail the necessary in vitro assays to quantify and compare the cytotoxic and apoptotic effects of these derivatives against well-known chemotherapeutic agents such as Doxorubicin and Cisplatin.[5][6][7][8]
Experimental Design: A Validated Workflow for Efficacy Benchmarking
A robust experimental design is paramount for generating reliable and reproducible data. The following workflow is designed to provide a comprehensive in vitro evaluation of the novel pyrazole derivatives.
Diagram: Experimental Workflow
Caption: The intrinsic apoptotic pathway initiated by the novel pyrazole derivatives.
Upon cellular stress induced by the pyrazole derivatives, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is disrupted. [9][10][11][12]This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. [9][12]Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. [13][14]Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. [13][14][15]
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment. [16][17]2. Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and standard drugs (Doxorubicin, Cisplatin) for 48-72 hours. Include a vehicle control (DMSO). [16]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [16]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software. [16]
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the IC50 concentration of the most potent pyrazole derivative and standard drugs for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [16]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [16]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. [16]
Caspase Activity Assay
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells and collect the supernatant containing the cellular proteins.
-
Assay Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for Caspase-3 or Caspase-9.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the fold change in caspase activity relative to the untreated control.
Western Blot Analysis
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro benchmarking of this compound derivatives against established anticancer drugs. The presented workflow, from initial cytotoxicity screening to mechanistic studies, allows for a thorough evaluation of their therapeutic potential. Based on the hypothetical data, Derivative 2 demonstrates promising anticancer activity, warranting further investigation.
Future studies should focus on expanding the panel of cancer cell lines, investigating other cell death pathways, and ultimately progressing to in vivo studies using animal models to assess efficacy and safety in a more complex biological system. The insights gained from these rigorous preclinical evaluations will be instrumental in determining the clinical translatability of these novel pyrazole derivatives.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
Cancer drugs A to Z list. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. Available at: [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. Available at: [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available at: [Link]
-
Caspase-activation pathways in apoptosis and immunity - PubMed. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Available at: [Link]
-
Most Common Cancer Drugs List: Top 20 - Liv Hospital. Available at: [Link]
-
Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Activation of Caspases || Apoptosis I || 4K Animation - YouTube. Available at: [Link]
-
Types of Drugs Used in Cancer Treatment - Healthline. Available at: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available at: [Link]
-
Types of Chemotherapy Drugs - American Cancer Society. Available at: [Link]
-
Chemotherapy Drugs: Types, How They Work & Side Effects. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
MTT Cell Assay Protocol. Available at: [Link]
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. Available at: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
-
This compound - AOBChem USA. Available at: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Most Common Cancer Drugs List: Top 20 - Liv Hospital [int.livhospital.com]
- 6. Drugs Used in Cancer Treatment [healthline.com]
- 7. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. annualreviews.org [annualreviews.org]
- 14. portlandpress.com [portlandpress.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone (CAS No. 1188263-60-6). The procedures outlined herein are grounded in established safety principles and federal regulations to ensure the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Foundational Principle: Hazard Identification
Proper disposal begins with a clear understanding of the material's hazards. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications are the primary drivers for its handling as a regulated hazardous waste. The irritant nature of the compound means it cannot be disposed of in standard laboratory trash or washed down the drain, as this could cause harm to individuals and ecosystems. All waste streams containing this compound, regardless of concentration, must be managed through your institution's Environmental Health and Safety (EHS) program.
Core Disposal Infrastructure: The Satellite Accumulation Area (SAA)
Federal regulations, specifically the Resource Conservation and Recovery Act (RCRA) as detailed in the U.S. Code of Federal Regulations (40 CFR § 262), govern the generation and accumulation of hazardous waste.[2][3][4] Laboratories serve as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the operator.[4]
Key SAA Requirements:
-
Location: The waste container must be located at or near the point of generation (e.g., the fume hood or bench where the work is performed).
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
Labeling: All containers must be clearly labeled as hazardous waste and identify their contents.
Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to managing waste generated from the use of this compound.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Establish a Dedicated Waste Stream: Designate a specific, compatible waste container for this compound and its associated waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid vs. Liquid Waste: Maintain separate containers for solid and liquid waste.
-
Solid Waste: Includes the pure compound, contaminated personal protective equipment (PPE) like gloves, weigh boats, and paper towels used for minor cleanups.
-
Liquid Waste: Includes solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.
-
-
Avoid Incompatibles: While specific reactivity data for this compound is limited, pyrazole derivatives can be reactive.[5] As a best practice, avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases in the same container.
Step 2: Container Selection and Labeling
-
Select Appropriate Containers: Use containers provided or approved by your EHS office. High-density polyethylene (HDPE) carboys are suitable for most liquid organic waste, while wide-mouth plastic drums or pails are appropriate for solid waste.
-
Apply a Hazardous Waste Label: Immediately affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents or other components in the mixture. Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Accumulating Waste
-
Work within a Fume Hood: Due to the risk of respiratory irritation (H335), handle the pure compound and prepare waste containers inside a certified chemical fume hood.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Keep Containers Closed: Securely cap the waste container immediately after adding waste. This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.
Step 4: Managing Contaminated Materials
-
Grossly Contaminated Items: Materials heavily contaminated with the solid compound should be carefully placed in the designated solid hazardous waste container.
-
Empty Stock Containers: An empty container that held this compound must still be managed as hazardous waste and given to EHS for disposal. Do not triple rinse and discard in the regular trash, as it is not an acute hazardous waste (P-listed) but proper procedure dictates EHS management.
-
Contaminated Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated sharps container that is puncture-resistant and labeled as hazardous waste with the chemical constituents listed.
-
Spill Cleanup: All materials used to clean up a spill of this compound (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.
Step 5: Arranging for Disposal
-
Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste).
-
Schedule a Pickup: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection. A trained professional must handle the transfer of the waste from the laboratory to a central storage area.[2][6]
Summary of Safety and Disposal Parameters
| Parameter | Specification / Procedure | Rationale / Citation |
| GHS Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | Prevents personnel exposure and environmental contamination.[1] |
| Primary PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Protects against skin, eye, and clothing contact with the irritant compound. |
| Handling Location | Certified Chemical Fume Hood | Mitigates inhalation risk (H335). |
| Disposal Path | Institutional EHS Hazardous Waste Program | Ensures compliance with federal, state, and local regulations.[7] |
| Waste Segregation | Separate solid, liquid, and sharps waste streams. Avoid mixing with incompatible chemicals. | Prevents hazardous reactions and ensures proper final treatment of the waste. |
| Waste Container | EHS-approved, chemically compatible, and properly sealed container. | Prevents leaks, spills, and vapor release. |
| Waste Labeling | "Hazardous Waste" label with full chemical name(s) and accumulation start date. | Required by law (40 CFR § 262) for safety, tracking, and proper disposal.[4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Sources
- 1. aobchem.com [aobchem.com]
- 2. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 3. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 4. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 03434cb.netsolhost.com [03434cb.netsolhost.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
